Product packaging for Coumaphos(Cat. No.:CAS No. 56-72-4)

Coumaphos

Cat. No.: B1669454
CAS No.: 56-72-4
M. Wt: 362.8 g/mol
InChI Key: BXNANOICGRISHX-UHFFFAOYSA-N
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Description

Coumaphos (CAS 56-72-4), an organophosphate with the molecular formula C₁₄H₁₆ClO₅PS, is a non-volatile, fat-soluble phosphorothioate insecticide and acaricide . Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in nervous system function, leading to the accumulation of acetylcholine and subsequent insect death . This compound is historically significant for its use in veterinary applications to control a wide range of ectoparasites on livestock, including ticks, mites, flies, and fleas on species such as cattle, sheep, goats, and pigs . It has also been employed within honey bee colonies to control the parasitic Varroa destructor mite, though its persistence in hive ecosystems like beeswax is a significant area of study . In the research arena, this compound serves as a critical tool in agricultural health studies. Notably, research from the Agricultural Health Study (AHS) has explored the association between this compound exposure and cancer incidence, with findings indicating a statistically significant increased risk of prostate cancer among male pesticide applicators with a family history of the disease . This highlights its value in investigating gene-environment interactions and occupational health risks. The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16ClO5PS B1669454 Coumaphos CAS No. 56-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
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InChI

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3
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InChI Key

BXNANOICGRISHX-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
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Molecular Formula

C14H16ClO5PS
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DSSTOX Substance ID

DTXSID2020347
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Molecular Weight

362.8 g/mol
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Physical Description

Coumaphos appears as slightly brownish crystals with a slight sulfurous odor. Used for the control of a wide variety of livestock insects including cattle grubs, lice, scabies, flies, and ticks; the common ectoparasites of sheep, goats, horse, swine, and poultry as well as for screwworms in all these animals. (EPA, 1998), Brownish crystals with a slight odor of sulfur; [CAMEO], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Slightly brownish crystals with a slight sulfurous odor.
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Boiling Point

68 °F at 1e-07 mmHg (NTP, 1992), 68 °F at 1x10-7 mmHg
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Flash Point

Not Applicable. Combustible solid. (USCG, 1999)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 1.5 mg/L at 20 °C, Limited solubility in organic solvents, Somewhat soluble in acetone, chloroform, corn oil, At 20 °C, soluble in acetone (23.82 g/100 mL) and diethyl phthalate (21.50 g/100 mL); much less soluble in denatured alcohol and xylene (0.9 g/100 mL in each); only slightly soluble in octanol (0.13 g/100 mL), hexane (0.07 g/100 mL), and mineral spirits (0.09 g/100 mL), Solubility in water: none
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Density

1.31 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.474 g/cu cm, 1.47 g/cm³, 1.31
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Vapor Pressure

1e-07 mmHg at 68 °F (EPA, 1998), 0.0000001 [mmHg], 0.013 mPa /9.7X10-8 mm Hg/ at 20 °C, Vapor pressure at 20 °C: negligible, 1x10-7 at 68 °F
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Color/Form

Colorless crystals

CAS No.

56-72-4
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Melting Point

196 °F (EPA, 1998), 95.2 °C, MP: 90-92 °C (technical coumaphos), 91 °C, 196 °F
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Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Coumaphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of coumaphos as an acetylcholinesterase (AChE) inhibitor. This compound, an organothiophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of AChE, a critical enzyme in the cholinergic nervous system. This document details the metabolic activation of this compound, the kinetics and molecular interactions governing AChE inhibition, and the subsequent physiological consequences. Experimental protocols for assessing AChE inhibition are also provided, along with a summary of key quantitative data.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound is a non-systemic organothiophosphate insecticide and acaricide used primarily in veterinary medicine to control ectoparasites in livestock.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for the termination of nerve impulses.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis, characterized by a range of symptoms including excessive salivation, lacrimation, muscle tremors, paralysis, and ultimately, respiratory failure.[4][5]

Metabolic Activation: The Conversion of this compound to Coroxon

This compound itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic conversion to the oxygen analog, coroxon. This bioactivation is a critical step in the mechanism of action.

The metabolic activation of this compound to its potent anti-AChE metabolite, coroxon, is primarily mediated by cytochrome P450 (CYP) monooxygenases.[6] This enzymatic process involves an oxidative desulfuration, where the sulfur atom in the P=S bond of this compound is replaced by an oxygen atom, forming the P=O bond of coroxon. Concurrently, CYP enzymes can also catalyze the hydrolysis of the phosphate ester bond, leading to the formation of the non-toxic metabolite chlorferon (3-chloro-4-methyl-7-hydroxycoumarin).[6] The ratio of activation (to coroxon) versus detoxification (to chlorferon) can vary depending on the specific CYP isoforms involved.[6]

Metabolic_Activation_of_this compound This compound This compound (P=S) CYP450 Cytochrome P450 (Oxidative Desulfuration) This compound->CYP450 Metabolism Coroxon Coroxon (P=O, Active Metabolite) Chlorferon Chlorferon (Inactive Metabolite) CYP450->Coroxon Hydrolysis Hydrolysis CYP450->Hydrolysis Hydrolysis->Chlorferon

Metabolic activation of this compound.

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by coroxon is a multi-step process that ultimately leads to an irreversibly inactivated enzyme.

Phosphorylation of the Active Site

The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. Coroxon, the active metabolite of this compound, acts as a "suicide" substrate. The phosphorus atom of coroxon is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203 in human AChE) in the enzyme's active site.[7] This results in the formation of a stable, covalent diethylphosphoryl-AChE conjugate and the release of the leaving group, 3-chloro-4-methyl-7-hydroxycoumarin (chlorferon).[6] The phosphorylated enzyme is catalytically inactive.

The "Aging" Process and Irreversible Inhibition

The initially formed phosphoryl-AChE conjugate can undergo a subsequent dealkylation reaction, a process termed "aging".[7][8] During aging, one of the ethyl groups attached to the phosphorus atom is cleaved off. This results in a negatively charged oxygen atom on the phosphorus, which can then form a stabilizing salt bridge with a protonated histidine residue in the active site.[9] This "aged" enzyme-inhibitor complex is highly stable and resistant to reactivation by nucleophilic agents such as oximes, which are the standard antidote for organophosphate poisoning.[9] The rate of aging is dependent on the specific organophosphate.[6]

AChE_Inhibition_Mechanism cluster_0 AChE Inhibition by Coroxon Active_AChE Active AChE (Ser-OH) Reversible_Complex Reversible E-I Complex Active_AChE->Reversible_Complex kon Coroxon Coroxon Reversible_Complex->Active_AChE koff Phosphorylated_AChE Phosphorylated AChE (Reversible Inhibition) Reversible_Complex->Phosphorylated_AChE k_p Aged_AChE Aged AChE (Irreversible Inhibition) Phosphorylated_AChE->Aged_AChE k_aging

Mechanism of AChE inhibition by coroxon.

Quantitative Data on AChE Inhibition

The potency of this compound and its active metabolite, coroxon, as AChE inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The kinetics of inhibition are described by the association rate constant (kon), the dissociation rate constant (koff), the phosphorylation rate constant (kp), and the aging rate constant (ka).

CompoundEnzyme SourceParameterValueReference
This compoundNot specifiedIC50105 ng/mL[10]
This compound OxonHoneybee BrainIC50~1 x 10-8 M[11]
This compound OxonRat BrainIC50~3 x 10-8 M[11]

Note: The available quantitative data for this compound and coroxon in the public literature is limited. The provided values are illustrative and may vary depending on the experimental conditions.

Experimental Protocols for AChE Inhibition Assays

The inhibition of AChE by this compound and its metabolites can be quantified using various in vitro assays. The following are outlines of commonly employed methods.

Ellman's Assay (Colorimetric Method)

This is the most common method for measuring AChE activity.

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCh iodide solution (14 mM in deionized water).

    • AChE solution (e.g., from electric eel or human erythrocytes) of known activity, diluted in phosphate buffer.

    • Test compound (this compound/coroxon) solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Amplex® Red Assay (Fluorometric Method)

This is a more sensitive, fluorescence-based assay.

Principle: AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is proportional to the AChE activity.

General Protocol:

  • Reagent Preparation:

    • Reaction buffer (e.g., Tris-HCl or phosphate buffer).

    • Amplex® Red/HRP/choline oxidase working solution.

    • Acetylcholine solution.

    • AChE solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well black microplate):

    • Add the reaction buffer and test compound solution to each well.

    • Add the AChE solution.

    • Pre-incubate the plate.

    • Initiate the reaction by adding the Amplex® Red/HRP/choline oxidase/acetylcholine working solution.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.

  • Data Analysis:

    • Similar to the Ellman's assay, calculate the percentage of inhibition and determine the IC50 value.[13]

Determination of Kinetic Constants

To determine the kinetic constants (Ki, kon, koff, ka), a more detailed experimental design is required, often involving measuring the rate of inhibition over time at different inhibitor concentrations.

General Workflow:

  • Determine the apparent first-order rate constant (kobs) of inhibition:

    • Incubate AChE with different concentrations of the inhibitor (coroxon) for various time intervals.

    • At each time point, measure the residual AChE activity using a standard assay (e.g., Ellman's).

    • Plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line is -kobs.

  • Determine the inhibition and phosphorylation constants:

    • Plot kobs versus the inhibitor concentration.

    • For a simple irreversible inhibition model, this plot should be linear, and the slope is the second-order rate constant of inhibition (ki).

    • For a more complex model involving an initial reversible binding step, the data can be fitted to a hyperbolic equation to determine the maximal rate of inactivation (kp) and the dissociation constant of the initial reversible complex (KA).

  • Determine the aging rate constant (ka):

    • Inhibit AChE with a high concentration of the inhibitor for a short period to achieve near-complete inhibition.

    • Remove the excess inhibitor.

    • At various time points, attempt to reactivate the inhibited enzyme using a reactivating agent (e.g., pralidoxime, 2-PAM).

    • Measure the amount of reactivated enzyme. The rate of loss of reactivatability over time corresponds to the aging rate.[6]

Experimental_Workflow cluster_IC50 IC50 Determination cluster_Kinetics Kinetic Constant Determination cluster_Aging Aging Rate (ka) Determination A1 Prepare serial dilutions of this compound/Coroxon A2 Incubate AChE with inhibitor concentrations A1->A2 A3 Perform AChE activity assay (e.g., Ellman's or Fluorescent) A2->A3 A4 Calculate % inhibition A3->A4 A5 Plot % inhibition vs. [Inhibitor] and determine IC50 A4->A5 B1 Incubate AChE with inhibitor for varying time intervals B2 Measure residual AChE activity B1->B2 B3 Calculate kobs from ln(% activity) vs. time B2->B3 B4 Determine Ki, kp from kobs vs. [Inhibitor] B3->B4 C1 Inhibit AChE with high concentration of inhibitor C2 Remove excess inhibitor C1->C2 C3 Attempt reactivation with 2-PAM at different time points C2->C3 C4 Measure reactivated AChE activity C3->C4 C5 Determine ka from the rate of loss of reactivatability C4->C5

Workflow for determining AChE inhibition parameters.

Downstream Signaling Effects: Cholinergic Crisis

The inhibition of AChE by this compound (via coroxon) leads to an accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions. This results in the overstimulation of both muscarinic and nicotinic acetylcholine receptors, leading to a state known as cholinergic crisis.[14][15]

Muscarinic Effects: Overstimulation of muscarinic receptors, primarily located on parasympathetic effector organs, leads to symptoms often remembered by the mnemonic "SLUDGE":

  • S alivation

  • L acrimation

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis (vomiting)

Other muscarinic effects include bradycardia, hypotension, bronchospasm, and miosis (pupil constriction).[5]

Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia results in:

  • Muscle fasciculations and twitching, followed by weakness and flaccid paralysis.

  • Tachycardia and hypertension (due to stimulation of sympathetic ganglia).

  • Central nervous system effects including anxiety, confusion, seizures, and coma.[15]

The most life-threatening consequence of cholinergic crisis is respiratory failure, which can result from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.[5]

Cholinergic_Crisis_Pathway This compound This compound Coroxon Coroxon This compound->Coroxon Metabolic Activation AChE_Inhibition AChE Inhibition Coroxon->AChE_Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Stim Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Stim Nicotinic_Stim Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Stim SLUDGE SLUDGE Symptoms (Salivation, Lacrimation, etc.) Muscarinic_Stim->SLUDGE Cardio_Resp Bradycardia, Bronchospasm Muscarinic_Stim->Cardio_Resp Muscle_Effects Fasciculations, Paralysis Nicotinic_Stim->Muscle_Effects CNS_Effects Seizures, Coma Nicotinic_Stim->CNS_Effects

Signaling pathway leading to cholinergic crisis.

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is a multi-faceted process initiated by its metabolic activation to coroxon. The subsequent phosphorylation of the serine residue in the active site of AChE, followed by the aging of the enzyme-inhibitor complex, leads to a persistent and effectively irreversible inhibition of the enzyme. This disruption of cholinergic signaling results in a life-threatening cholinergic crisis. A thorough understanding of the kinetics and molecular interactions involved in this process is crucial for the development of more effective countermeasures and for assessing the risks associated with this compound exposure. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other organophosphate inhibitors.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Coumaphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Coumaphos (CAS No: 56-72-4), an organothiophosphate insecticide and acaricide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Core Chemical and Physical Properties

This compound is a non-volatile, fat-soluble phosphorothioate that functions as an ectoparasiticide.[1] It appears as colorless to slightly brownish crystals with a faint sulfurous odor.[2][3][4][5][6] The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueReference(s)
Identifier
IUPAC NameO-(3-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-diethyl phosphorothioate[1]
CAS Number56-72-4[2][3][4]
Molecular FormulaC₁₄H₁₆ClO₅PS[2][7][8]
Molecular Weight362.77 g/mol [1][3][7]
Physical Properties
Physical StateCrystalline Solid[3][7][9]
Color / FormColorless to tan/brownish crystals[2][3][4][5]
OdorSlight sulfurous odor[2][3][4][5]
Melting Point90-97 °C[3][4][9]
Boiling PointDecomposes on heating[4][10]
Density1.47 g/cm³ at 20°C[2][4][10]
Vapor Pressure1.3 x 10⁻⁵ Pa (9.7 x 10⁻⁸ mmHg) at 20-25°C[2][3][4]
Solubility
Water1.5 mg/L at 20°C[2][3][4][11]
Acetone23.82 g/100 mL (238,200 mg/L) at 20°C[2][11]
ChloroformSoluble[3][4]
EthanolSlightly soluble[3][4]
DMSOSlightly soluble[4][6]
MethanolSlightly soluble[4][6]
n-Hexane0.07 g/100 mL at 20°C[2]
Xylene0.9 g/100 mL at 20°C[2]
Partition & Stability
Octanol-Water Partition Coefficient (log Kow)3.86 - 4.13[2][10][11]
StabilityStable under normal conditions; hydrolyzes in strong alkali.[2][4][5][6]
Hydrolysis DT₅₀ (pH 7.0)347 days[4][6]
Hydrolysis DT₅₀ (pH 8.5)29 days[4][6]

Experimental Protocols

This section details the methodologies for determining key physicochemical and biological properties of this compound.

Determination of Water Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and the "shake-flask" method, a standard procedure for determining the water solubility of substances with low solubility.[12]

  • Preparation : A supersaturated stock solution of this compound is prepared in deionized water. The solution is agitated vigorously in a flask at a constant temperature (e.g., 20 °C) for a preliminary period (e.g., 24 hours) to approach equilibrium.

  • Equilibration : The mixture is then gently agitated for an extended period (e.g., 24-48 hours) at the controlled temperature (37 ± 1 °C for biopharmaceutical relevance) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : The undissolved this compound is separated from the aqueous phase. This is achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a filter (e.g., 0.45 µm PTFE) that does not adsorb the test substance.[12]

  • Quantification : The concentration of this compound in the clear, filtered aqueous phase is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Replicates : The experiment is performed in at least triplicate to ensure the reliability and reproducibility of the results. The final solubility is reported as the mean concentration.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (log Kow or log P) is a critical parameter for predicting environmental fate and bioaccumulation. The protocol is based on the OECD Guideline 107 (Shake-Flask Method).[14]

  • Pre-saturation : n-Octanol is saturated with water, and water is saturated with n-octanol by mixing the two phases and allowing them to separate before the experiment.

  • Partitioning : A known, low concentration of this compound is dissolved in either water or n-octanol. This solution is then mixed with a specific volume of the other pre-saturated solvent in a separatory funnel or vessel.

  • Equilibration : The vessel is shaken to facilitate the partitioning of this compound between the two phases until equilibrium is reached. The mixture is then allowed to stand undisturbed to ensure complete separation of the octanol and water layers.

  • Phase Separation and Analysis : The two phases are carefully separated. The concentration of this compound in each phase (Cₒ in octanol, Cw in water) is determined by a suitable analytical technique like HPLC or GC.[15]

  • Calculation : The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (Kow = Cₒ / Cw). The result is typically expressed as its base-10 logarithm (log Kow).[14]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric assay based on the Ellman method to determine the inhibitory activity of this compound (or its active metabolite, coroxon) on AChE.[9][16]

  • Activation (if required) : this compound is a pro-insecticide and must be metabolically activated to its oxygen analog, coroxon, to effectively inhibit AChE.[3] For in vitro assays, this can be mimicked by chemical oxidation (e.g., using N-bromosuccinimide) or by using coroxon directly if available.[3]

  • Reagent Preparation :

    • Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Enzyme : A working solution of Acetylcholinesterase (e.g., from Electrophorus electricus) is prepared in the buffer.

    • Substrate : Acetylthiocholine iodide (ATChI) solution.

    • Chromogen : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution.

    • Inhibitor : Serial dilutions of activated this compound (coroxon) are prepared.

  • Assay Procedure (in a 96-well plate) :

    • To each well, add buffer, DTNB solution, and the AChE enzyme solution.

    • Add the diluted inhibitor solution to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding the ATChI substrate to all wells.

    • The plate is immediately placed in a spectrophotometric plate reader. The absorbance is measured kinetically at 412 nm over several minutes. The rate of color change (yellow 5-thio-2-nitrobenzoate anion formation) is directly proportional to AChE activity.

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to the control (uninhibited) enzyme activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This section provides mandatory visualizations for key mechanisms and processes related to this compound, rendered using the DOT language.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is a poor inhibitor of acetylcholinesterase (AChE). It undergoes metabolic activation, primarily via cytochrome P450 enzymes, to its oxygen analog, coroxon (this compound-oxon).[10][17] This active metabolite is a potent, irreversible inhibitor of AChE. Coroxon mimics acetylcholine and binds to the active site of AChE, where it phosphorylates a critical serine hydroxyl group.[18][19] This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing neurotoxicity, paralysis, and ultimately death in target organisms.[18]

AChE_Inhibition cluster_Metabolism Metabolic Activation (Bioactivation) cluster_Synapse Cholinergic Synapse cluster_Inhibition Inhibition Pathway This compound This compound (Pro-insecticide) Coroxon Coroxon (Active Metabolite) This compound->Coroxon Cytochrome P450 Oxidation Coroxon_Inhibits Coroxon (Inhibitor) ACh_Release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_Release->AChE Binds Receptor Cholinergic Receptor ACh_Release->Receptor Binds Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes ACh_Accumulation ACh Accumulation & Overstimulation AChE->ACh_Accumulation Blockage of Hydrolysis Stimulation Stimulation Receptor->Stimulation Inactivation Inactivation Hydrolysis->Inactivation Leads to ACh Coroxon_Inhibits->AChE Irreversible Phosphorylation

Caption: Mechanism of this compound toxicity via metabolic activation and AChE inhibition.

Experimental Workflow: In Vitro AChE Inhibition Assay

The following diagram illustrates the logical flow of an in vitro experiment to quantify the inhibitory potential of a test compound like this compound against the AChE enzyme.

AChE_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well Plate) cluster_measure 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare Reagents: Buffer, DTNB, AChE, ATChI A1 Aliquot Buffer, DTNB, and AChE Enzyme P1->A1 P2 Prepare Serial Dilutions of Test Compound (Coroxon) A2 Add Test Compound Dilutions (or Vehicle Control) P2->A2 A1->A2 A3 Pre-incubate (Allow Inhibitor Binding) A2->A3 A4 Initiate Reaction: Add ATChI Substrate A3->A4 M1 Measure Absorbance (412 nm) Kinetically in Plate Reader A4->M1 D1 Calculate Reaction Rate (ΔAbs/min) for each well M1->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Compound] and Determine IC₅₀ D2->D3

Caption: Workflow for determining IC₅₀ of an AChE inhibitor using a colorimetric assay.

Experimental Workflow: Residue Analysis in a Biological Matrix

This diagram outlines a typical analytical workflow for the extraction and quantification of this compound residues from a complex biological sample, such as honey or animal tissue.

Residue_Analysis_Workflow cluster_sample 1. Sample Preparation cluster_cleanup 2. Extract Cleanup cluster_analysis 3. Instrumental Analysis cluster_quant 4. Quantification S1 Homogenize Biological Sample (e.g., Honey, Tissue) S2 Add Extraction Solvent (e.g., Acetone/n-Hexane) S1->S2 S3 Centrifuge to Separate Organic and Aqueous Layers S2->S3 C1 Collect Organic Layer S3->C1 C2 Pass through Cleanup Column (e.g., SPE, Florisil) C1->C2 C3 Elute Analyte and Concentrate Eluate C2->C3 A1 Reconstitute in Appropriate Solvent C3->A1 A2 Inject into GC-FPD/NPD or LC-MS/MS System A1->A2 Q2 Identify and Quantify this compound Based on Retention Time & Response A2->Q2 Q1 Generate Calibration Curve with Certified Standards Q1->Q2

Caption: General workflow for the analysis of this compound residues in biological samples.

References

Synthesis of Coumaphos and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Coumaphos, an organophosphate insecticide and acaricide. It details the preparation of key precursors and their subsequent condensation to form the final product and its derivatives. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in agrochemicals and veterinary medicine.

Core Synthesis Pathway of this compound

The most common and established synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 3-chloro-7-hydroxy-4-methylcoumarin (II) and O,O-diethyl phosphorochloridothioate (IV) . These intermediates are then coupled to yield this compound (V). A significant derivative, Potasan, can be synthesized by omitting the chlorination step of the coumarin intermediate.

Coumaphos_Synthesis cluster_0 Coumarin Moiety Synthesis cluster_1 Thiophosphate Moiety Synthesis Resorcinol Resorcinol I 7-Hydroxy-4-methylcoumarin (I) Resorcinol->I Pechmann Condensation EAA Ethyl Acetoacetate EAA->I Pechmann Condensation II 3-Chloro-7-hydroxy-4-methylcoumarin (II) I->II Chlorination V This compound (V) II->V P2S5 P₂S₅ III O,O-Diethyl dithiophosphoric acid (III) P2S5->III EtOH Ethanol EtOH->III IV O,O-Diethyl phosphorochloridothioate (IV) III->IV Chlorination IV->V Condensation (K₂CO₃, Acetone) Pechmann_Condensation Resorcinol Resorcinol Intermediate β-Hydroxy Ester Intermediate Resorcinol->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Dehydration - H₂O Product->Dehydration Thiophosphate_Synthesis cluster_0 Step 1: Dithiophosphoric Acid Formation cluster_1 Step 2: Chlorination P2S5 Phosphorus Pentasulfide (P₂S₅) DEDTPA O,O-Diethyl dithiophosphoric acid P2S5->DEDTPA EtOH Ethanol (4 eq.) EtOH->DEDTPA H2S H₂S gas DEDTPA->H2S byproduct DEPC DEPC DEDTPA->DEPC Chlorine Chlorine (Cl₂) Chlorine->DEPC T O,O-Diethyl phosphorochloridothioate Sulfur Sulfur T->Sulfur byproduct

Metabolic Fate of Coumaphos: A Comparative Analysis in Honeybees and Livestock

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaphos, an organophosphate insecticide and acaricide, has been extensively used in both apiculture for the control of Varroa mites and in livestock for managing ectoparasites. Its efficacy is intrinsically linked to its metabolic fate within the target and non-target organisms. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in honeybees (Apis mellifera) and various livestock species. It details the enzymatic processes involved in both activation and detoxification, summarizes quantitative data on residue levels, and provides detailed experimental protocols for the analysis of this compound and its metabolites. Furthermore, this guide utilizes Graphviz visualizations to illustrate key metabolic and regulatory pathways, offering a clear and comparative understanding of how these disparate species handle this xenobiotic.

Introduction

This compound (O,O-diethyl O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate) is a non-systemic organophosphate insecticide. Like other phosphorothioates, its toxicity is primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, this compound itself is a pro-insecticide, requiring metabolic activation to its oxygen analog, this compound-oxon (coroxon), to become a potent AChE inhibitor. The balance between this activation and subsequent detoxification reactions determines the ultimate toxicity and persistence of this compound in an organism. Understanding these metabolic pathways is crucial for assessing its safety, developing more selective acaricides, and managing resistance. This guide will explore the metabolic fate of this compound in two distinct biological systems: the honeybee, a vital pollinator, and livestock, a cornerstone of global agriculture.

Metabolic Fate of this compound in Honeybees (Apis mellifera)

Honeybees exhibit a remarkable tolerance to this compound compared to other insect species, a phenomenon largely attributed to their unique metabolic capabilities. The primary enzymes involved in this compound metabolism in honeybees are the cytochrome P450 monooxygenases (P450s).

Key Metabolic Pathways

The metabolism of this compound in honeybees involves two main competing pathways:

  • Activation: The conversion of this compound to its more toxic oxygen analog, this compound-oxon. This desulfuration reaction is catalyzed by P450 enzymes.

  • Detoxification: Honeybees possess efficient detoxification mechanisms that can act on both the parent compound and its oxon metabolite. The key detoxification enzymes belong to the CYP9Q subfamily.[1][2] Specifically, CYP9Q1, CYP9Q2, and CYP9Q3 have been shown to metabolize this compound.[2] A significant detoxification step is the hydroxylation of this compound-oxon, a reaction catalyzed by CYP9Q2, which leads to less toxic metabolites that can be more readily excreted.[3][4]

Interestingly, unlike in many other organisms where the oxon form is significantly more toxic, honeybees show a higher tolerance to this compound-oxon than to the parent this compound.[5] This suggests that the detoxification of the oxon is particularly efficient. Honeybee queens have been observed to tolerate approximately three times more this compound and ten times more oxon than worker bees.[5]

Regulatory Pathways

The expression of detoxification genes in honeybees is not static and can be influenced by diet. A key dietary component, p-coumaric acid, which is found in pollen and honey, has been shown to up-regulate the expression of detoxification genes, including those from the CYP9 family.[3][6] This dietary-induced enhancement of metabolic capacity can increase the rate of this compound metabolism in the midgut by approximately 60%, thereby improving the bee's tolerance to exposure.[3][7]

Furthermore, the gut microbiome of the honeybee plays a role in modulating the host's detoxification capabilities. Exposure to certain pesticides can alter the composition of the gut microbiota, which in turn can influence the expression of P450 genes in the digestive tract.[1][5][8][9]

Honeybee_Metabolism cluster_detoxification Detoxification This compound This compound Coumaphos_Oxon Coumaphos_Oxon This compound->Coumaphos_Oxon P450s (Desulfuration) Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites CYP9Q1, CYP9Q3 Coumaphos_Oxon->Hydroxylated_Metabolites CYP9Q2 (Hydroxylation) Excretion Excretion Hydroxylated_Metabolites->Excretion

Fig. 1: Metabolic pathway of this compound in honeybees.

Honeybee_Regulation p_Coumaric_Acid p-Coumaric Acid (from Pollen/Honey) Midgut_Cells Midgut Cells p_Coumaric_Acid->Midgut_Cells Ingestion Gut_Microbiota Gut Microbiota Gut_Microbiota->Midgut_Cells Influence Detox_Genes Detoxification Genes (e.g., CYP9Q family) Midgut_Cells->Detox_Genes Up-regulation Increased_Metabolism Increased this compound Metabolism Detox_Genes->Increased_Metabolism

Fig. 2: Regulation of detoxification in honeybees.

Metabolic Fate of this compound in Livestock

The metabolism of this compound has been extensively studied in various livestock species, including cattle, goats, sheep, and hens. The primary routes of administration are dermal (sprays, dips, pour-ons) and oral.

Key Metabolic Pathways

Following absorption, this compound undergoes a series of biotransformations primarily in the liver. The metabolic pathway is similar across different livestock species and involves the following key steps:

  • Activation: A portion of the this compound is activated via oxidative desulfuration by P450 enzymes to form this compound-oxon.

  • Hydrolysis: The primary detoxification pathway involves the hydrolytic cleavage of the phosphate ester bond. This results in two main types of metabolites:

    • Chlorferron: (3-chloro-7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-2-one), which is the coumarin moiety of the molecule.[10]

    • Dialkyl Phosphates: Diethylphosphoric acid and diethylphosphorothioic acid are formed from the phosphate portion of the molecule.[10]

  • Dechlorination: A minor metabolic pathway involves the dechlorination of this compound to produce Potasan®.[10]

The major metabolites, chlorferron and the dialkyl phosphates, are relatively polar and are readily excreted, primarily in the urine.[10] Unmetabolized this compound and its oxygen analog can be found in the feces.[10]

Livestock_Metabolism This compound This compound Coumaphos_Oxon This compound-Oxon This compound->Coumaphos_Oxon P450s (Activation) Chlorferron Chlorferron This compound->Chlorferron Hydrolysis Dialkyl_Phosphates Diethylphosphoric Acid Diethylphosphorothioic Acid This compound->Dialkyl_Phosphates Hydrolysis Potasan Potasan® This compound->Potasan Dechlorination (Minor) Feces Fecal Excretion This compound->Feces Coumaphos_Oxon->Chlorferron Hydrolysis Coumaphos_Oxon->Dialkyl_Phosphates Hydrolysis Coumaphos_Oxon->Feces Urine Urine Excretion Chlorferron->Urine Dialkyl_Phosphates->Urine

Fig. 3: Metabolic pathway of this compound in livestock.

Quantitative Data on this compound and its Metabolites

The following tables summarize the quantitative data on this compound and its metabolites found in honeybees and livestock from various studies.

Table 1: this compound Residues in Honeybee Hive Matrices

MatrixResidue Level (ng/g)Study ConditionsReference
Bee Bread192.55 - 246.66 (mean)Field study with strip application or contaminated wax[11][12]
Honey1.93 - 1.98 (mean)Field study with strip application or contaminated wax[11][12]
Larvae51.93 - 383.42Exposure to contaminated wax (10 mg/kg)[11][12]
Prepupae42.20 - 58.54Exposure to contaminated wax (10 mg/kg)[11][12]
Pupae18.35 - 26.24Exposure to contaminated wax (10 mg/kg)[11][12]
Beeswaxup to 35,100After two treatments with CheckMite® strips[13]

Table 2: this compound Residues in Livestock Tissues and Products

SpeciesMatrixApplicationResidue Level (ppm)Time After TreatmentReference
CattleFat0.5% spray0.50 (max)Within 1 week[10]
CattleFat5% dust bag (daily)0.2 - 0.8-[5]
CattleMeat0.5% spray0.12 - 0.800 - 3 days[5]
CattleMilk0.050% spray0.028 - 0.0515 hours[5]
CattleMilk144 ppm in feed<0.0027 days[5]
SheepFat0.25% spray (6 applications)1.78 days[5]
SheepFat0.25% spray (6 applications)0.129 days[5]
PoultryMeat0.5% dust0.05 - 0.60-[5]
PoultryEggs0.5% dust0.020 - 0.058-[5]

Table 3: Kinetic Parameters of Honeybee CYP9Q Enzymes with this compound

EnzymeActivity (pmol substrate/pmol P450/min)Reference
CYP9Q10.96[2]
CYP9Q22.21[2]
CYP9Q31.89[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and its metabolites.

Analysis of this compound Residues in Honeybees using a Modified QuEChERS and LC-MS/MS

This protocol is adapted from methods described for pesticide residue analysis in bees.[14][15][16][17]

Bee_QuEChERS_Workflow start Start: Homogenized Bee Sample (1g) extraction 1. Add 10mL Acetonitrile, 10mL Water, 3mL n-Hexane. 2. Add QuEChERS salts (e.g., MgSO4, NaCl). 3. Shake vigorously (1 min) and centrifuge. start->extraction cleanup Dispersive SPE (d-SPE) Cleanup: 1. Take aliquot of acetonitrile supernatant. 2. Add d-SPE sorbents (e.g., PSA, C18, MgSO4). 3. Vortex and centrifuge. extraction->cleanup analysis LC-MS/MS Analysis: 1. Dilute final extract. 2. Inject into LC-MS/MS system. cleanup->analysis end End: Quantification of this compound analysis->end

Fig. 4: QuEChERS workflow for bee sample analysis.

1. Sample Homogenization:

  • Freeze-dry honeybee samples (whole bees, larvae, etc.) and homogenize to a fine powder.

2. Extraction:

  • Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile, 10 mL of water, and 3 mL of n-hexane (to help remove lipids and wax).[14]

  • Add an internal standard solution.

  • Add a pre-packaged QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents. For bee matrices, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids is common, along with magnesium sulfate to remove excess water.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the final cleaned extract, dilute with mobile phase, and transfer to an autosampler vial.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18).[14]

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium acetate or formic acid.[14][18]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Parameters (Example):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for this compound for confirmation.[18][19][20]

Analysis of Chlorferron in Livestock Urine using HPLC-FLD

This protocol describes the determination of the major this compound metabolite, chlorferron, in urine samples.

Urine_Analysis_Workflow start Start: Urine Sample hydrolysis Enzymatic Hydrolysis: 1. Buffer urine sample (pH 5.0). 2. Add β-glucuronidase. 3. Incubate to deconjugate metabolites. start->hydrolysis spe Solid-Phase Extraction (SPE): 1. Condition SPE cartridge (e.g., C18). 2. Load hydrolyzed sample. 3. Wash cartridge to remove interferences. 4. Elute Chlorferron with acidic methanol. hydrolysis->spe analysis HPLC-FLD Analysis: 1. Evaporate and reconstitute eluate. 2. Inject into HPLC system with fluorescence detector. spe->analysis end End: Quantification of Chlorferron analysis->end

Fig. 5: Workflow for Chlorferron analysis in urine.

1. Enzymatic Hydrolysis:

  • To deconjugate glucuronidated metabolites, buffer a known volume of urine to pH 5.0 with an acetate buffer.

  • Add β-glucuronidase enzyme solution.

  • Incubate the mixture (e.g., for 3 hours at 65°C) to allow for complete hydrolysis.[21]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent solution to remove polar interferences while retaining chlorferron.

  • Elution: Elute the chlorferron from the cartridge using a small volume of an appropriate solvent, such as acidic methanol.[21][22]

3. HPLC with Fluorescence Detection (HPLC-FLD):

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of mobile phase.

  • HPLC Parameters (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for chlorferron (e.g., Ex: 340 nm, Em: 400 nm).

Heterologous Expression and Assay of Honeybee P450 Enzymes

This protocol provides a general workflow for producing and testing the activity of honeybee CYP9Q enzymes.[23][24][25][26][27]

1. Heterologous Expression:

  • The cDNA for the target P450 (e.g., CYP9Q2) is cloned into an expression vector suitable for an insect cell line (e.g., Sf9 or High-5 cells) using a baculovirus expression system.

  • The P450 is co-expressed with NADPH-cytochrome P450 reductase (CPR) from honeybees to ensure functional enzyme activity.

  • Insect cells are cultured and infected with the recombinant baculovirus.

  • After a suitable incubation period, the cells are harvested, and microsomes containing the expressed enzymes are prepared by differential centrifugation.

2. Enzyme Activity Assay (this compound Depletion):

  • Incubate the microsomal preparation containing the recombinant P450/CPR with a known concentration of this compound in a buffered solution.

  • The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a quenching solvent like acetonitrile.

  • The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining this compound.

  • The rate of metabolism is calculated based on the decrease in the this compound concentration over time.

Conclusion

The metabolic fate of this compound is markedly different in honeybees and livestock, reflecting their distinct evolutionary adaptations and physiological systems. In honeybees, a sophisticated and inducible P450-mediated detoxification system, particularly the CYP9Q family, plays a pivotal role in their tolerance, efficiently metabolizing both this compound and its activated oxon form. Dietary components like p-coumaric acid can further enhance this defensive capability. In contrast, livestock primarily rely on rapid hydrolysis and subsequent urinary excretion of polar metabolites like chlorferron and dialkyl phosphates for detoxification.

The quantitative data reveal that while this compound residues can be detected in both hive products and livestock tissues, they are generally transient. However, the lipophilic nature of this compound can lead to its accumulation in beeswax, posing a potential route of chronic exposure for bee larvae. The detailed experimental protocols provided herein offer a standardized framework for the accurate quantification of these residues and for further research into the enzymatic mechanisms of this compound metabolism. This comprehensive understanding is essential for the continued safe use of this compound in agriculture and for the development of next-generation pest control agents with improved selectivity and environmental profiles.

References

Toxicological Profile of Coumaphos in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaphos is a non-systemic organophosphate insecticide and acaricide used to control a variety of ectoparasites on livestock.[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both target and non-target organisms.[1] This guide provides a comprehensive overview of the toxicological profile of this compound in non-target organisms, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to a range of non-target organisms. The data is presented as LD50 (median lethal dose) for terrestrial animals and LC50 (median lethal concentration) for aquatic organisms.

Table 1: Acute Oral and Dermal Toxicity of this compound in Mammals

SpeciesRouteLD50 (mg/kg)Reference(s)
Rat (female)Oral16 - 41[1]
Rat (male)Oral41[1]
MouseOral28 - 55[1]
Guinea PigOral58[1]
RabbitOral80[1]
RatDermal860[1]
RabbitDermal500 - 2400[1]

Table 2: Acute Toxicity of this compound in Avian Species

SpeciesRouteLD50 (mg/kg)Reference(s)
Wild BirdsOral3[1]
Mallard DuckOral29.4[1]
PheasantOral7.94[1]
ChickenOral14[1]

Table 3: Acute Toxicity of this compound in Aquatic Organisms

SpeciesExposure DurationLC50 (mg/L)Reference(s)
Rainbow Trout96-hour5.9[1]
Bluegill Sunfish96-hour5[1]
Channel Catfish96-hour0.8[1]
Largemouth Bass96-hour1.1[1]
Walleye96-hour0.8[1]
Freshwater Invertebrates (Amphipods)96-hour0.00015[1]

Table 4: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

RouteLD50 (µ g/bee )Reference(s)
ContactNot specified in provided results
OralNot specified in provided results

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity Testing (Mammals) - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.

  • Test Animals: Typically, rats are used. Animals are young, healthy, and of a specific weight range. They are acclimated to laboratory conditions before the test.

  • Procedure:

    • Animals are fasted overnight before dosing.

    • The test substance is administered orally by gavage in a single dose. A vehicle (e.g., water, corn oil) may be used to dissolve or suspend the substance.

    • A group of three animals is used for each step.

    • Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

  • Endpoint: The LD50 is estimated based on the dose levels at which mortality occurs.

Aquatic Toxicity Testing (Fish) - OECD 203 (Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

  • Procedure:

    • A range of concentrations of the test substance is prepared in water. A control group (no test substance) is also included.

    • Fish are randomly allocated to the different test concentrations.

    • The fish are exposed for 96 hours.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters (e.g., pH, dissolved oxygen, temperature) are monitored throughout the test.

  • Endpoint: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure.

Aquatic Invertebrate Acute Immobilisation Test - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates, typically Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Procedure:

    • A series of test concentrations are prepared in a suitable medium.

    • Daphnids are exposed to these concentrations in a static system.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

  • Endpoint: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.

Signaling Pathways and Mechanism of Toxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).

AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptors (Muscarinic & Nicotinic) ACh->Postsynaptic_Receptor Binding Synaptic_Cleft Synaptic Cleft Nerve_Impulse Continuous Nerve Impulse (Cholinergic Crisis) Postsynaptic_Receptor->Nerve_Impulse Stimulation OECD_423_Workflow Workflow for OECD 423 Acute Oral Toxicity Test start Start: Acute Oral Toxicity Study (OECD 423) acclimatization Acclimatization of Test Animals (Rats) (min. 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing_step1 Dose Step 1: Administer Starting Dose to 3 Animals fasting->dosing_step1 observation_14d 14-Day Observation Period: - Clinical Signs - Body Weight - Mortality dosing_step1->observation_14d outcome1 Outcome Evaluation observation_14d->outcome1 dosing_step2 Dose Step 2: Administer Higher or Lower Dose to 3 New Animals outcome1->dosing_step2 If outcome inconclusive stop_testing Stop Testing & Classify Substance outcome1->stop_testing If classification criteria met dosing_step2->observation_14d necropsy Gross Necropsy of all Animals stop_testing->necropsy end End: Report LD50 Estimate & Observations necropsy->end

References

A Comprehensive Technical Guide to the Solubility of Coumaphos in Organic and Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of coumaphos, an organothiophosphate insecticide and acaricide. A thorough understanding of its solubility is critical for the development of effective formulations, toxicological studies, and environmental fate modeling. This document compiles quantitative solubility data, details standardized experimental protocols for solubility determination, and visualizes key biochemical pathways involving this compound.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for its formulation and delivery. Generally, it exhibits low solubility in aqueous solutions and higher solubility in various organic solvents.

Aqueous Solubility

This compound is sparingly soluble in water. This low aqueous solubility influences its environmental persistence and bioavailability.

Table 1: Aqueous Solubility of this compound

TemperatureSolubility (mg/L)
20°C1.5

Source:[1][2][3]

Organic Solvent Solubility

This compound demonstrates a wide range of solubilities in organic solvents, a crucial factor for its application in various formulations such as emulsifiable concentrates and dusts.[4]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility ( g/100 mL)Classification
Acetone23.82Soluble
Diethyl Phthalate21.50Soluble
ChloroformSomewhat Soluble-
Corn OilSomewhat Soluble-
Denatured Alcohol0.9Much Less Soluble
Xylene0.9Much Less Soluble
Octanol0.13Slightly Soluble
Mineral Spirits0.09Slightly Soluble
Hexane0.07Slightly Soluble
Aromatic SolventsSoluble-
KetonesSomewhat Soluble-

Source:[1][5][6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental requirement for its physicochemical characterization. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized and widely accepted methodology for this purpose.[1][7][8][9]

Principle of the Shake-Flask Method

The shake-flask method is the internationally recognized standard for determining the water solubility of substances and is suitable for solubilities above 0.01 g/L.[1][10][11][12] The core principle involves achieving a saturated solution of the test substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.

Experimental Workflow

The following workflow outlines the key steps in determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to water in a flask B Equilibrate at constant temperature (e.g., 20°C) with agitation A->B C Allow phases to separate B->C D Centrifuge or filter to remove undissolved solid C->D E Extract aqueous phase with a suitable organic solvent D->E F Analyze concentration by GC or HPLC E->F G Determine solubility from the measured concentration F->G

Figure 1: General workflow for the shake-flask solubility determination method.

Detailed Methodology
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound to determine the appropriate amount of substance and water to be used in the definitive test.[1]

  • Apparatus: Glass flasks with stoppers, a constant temperature bath or shaker, a centrifuge or filtration apparatus, and an analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or a High-Performance Liquid Chromatograph (HPLC)).[4][13]

  • Procedure:

    • An excess amount of this compound, relative to its estimated solubility, is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1][12]

    • After agitation, the mixture is allowed to stand to permit phase separation.

    • To separate the aqueous phase from the undissolved this compound, the sample is centrifuged or filtered.

  • Analysis:

    • A sample of the clear aqueous phase is carefully taken for analysis.

    • The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as GC-FPD, GC-MS, or HPLC.[4][14][15] A calibration curve is prepared using standard solutions of this compound to quantify the concentration in the test samples.[4]

Biochemical Pathways

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[16][17] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[16]

G cluster_pathway Cholinesterase Inhibition Pathway This compound This compound Coroxon Coroxon (Active Metabolite) This compound->Coroxon Metabolic Activation (Oxidative Desulfuration) Inhibited_AChE Inhibited AChE Coroxon->Inhibited_AChE Inhibition AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh AChE->Inhibited_AChE Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Accumulation ACh Accumulation Inhibited_AChE->Accumulation Leads to Toxicity Neurotoxicity Accumulation->Toxicity

Figure 2: Simplified signaling pathway of acetylcholinesterase inhibition by this compound.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in organisms, primarily through oxidation and hydrolysis, leading to the formation of various metabolites that are then excreted.[2][6][18] Understanding this pathway is essential for toxicokinetic studies and for identifying biomarkers of exposure.

G This compound This compound Coroxon This compound-oxon (Coroxon) This compound->Coroxon Oxidative Desulfuration (Cytochrome P450) CHMC Chlorferon (3-chloro-4-methyl-7-hydroxycoumarin) Coroxon->CHMC Hydrolysis (A-esterase) Diethyl_Phosphate Diethyl Phosphate Coroxon->Diethyl_Phosphate Hydrolysis (A-esterase) CHMC_Glucuronide CHMC-glucuronide CHMC->CHMC_Glucuronide Conjugation (Glucuronosyltransferases) Excretion Urinary Excretion CHMC_Glucuronide->Excretion

References

An In-depth Technical Guide to Coumaphos: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumaphos, an organophosphate insecticide and acaricide. It details its molecular structure, chemical and physical properties, mechanism of action, toxicological profile, and analytical methodologies for its detection and quantification.

Molecular Structure and Identification

This compound is an organothiophosphate insecticide.[1] Its chemical identity is well-established, providing a foundation for its study and analysis.

Molecular Formula: C₁₄H₁₆ClO₅PS[2][3]

CAS Number: 56-72-4[1][3][4]

IUPAC Name: O-(3-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-diethyl phosphorothioate[4][5]

Common Synonyms: Asuntol, Co-Ral, Baymix, Meldane, Muscatox, Resitox[1][6]

The molecular structure of this compound is depicted in the following diagram:

Skeletal formula of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, solubility, and appropriate handling and storage procedures.

PropertyValueReference
Molecular Weight 362.77 g/mol [2]
Appearance Slightly brownish crystalline solid with a slight sulfurous odor.[7]
Melting Point 90-92 °C[6][7]
Water Solubility 1.5 mg/L at 20 °C[7]
Solubility in Organic Solvents Soluble in aromatic solvents; somewhat soluble in acetone, chloroform, and ethanol.[6][7]
Vapor Pressure 1.3 x 10⁻⁵ Pa at 20 °C[8]
Stability Stable under normal storage conditions; hydrolyzes slowly under alkaline conditions.[6][8][9]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][10] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft.[10][11] This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system and ultimately causing paralysis and death in target organisms.[11] It is important to note that this compound itself is a weak inhibitor of AChE. It is metabolically converted in vivo to its oxygen analog, this compound oxon, which is a much more potent inhibitor.[12]

Acetylcholinesterase_Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE->ACh Inactivates ACh_Receptor->Postsynaptic Stimulates This compound This compound Coumaphos_Oxon This compound Oxon (Active Metabolite) This compound->Coumaphos_Oxon Metabolic Activation Coumaphos_Oxon->AChE Irreversibly Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile

The toxicity of this compound varies across different species and routes of exposure. The following table summarizes the acute toxicity data (LD₅₀ values).

SpeciesRoute of AdministrationLD₅₀ ValueReference
Rat (male)Oral41 mg/kg[12]
Rat (female)Oral16-17 mg/kg[9][12]
RatDermal860 mg/kg[7]
RabbitDermal500 mg/kg[13]
MouseOral28-55 mg/kg[7]
Guinea PigOral58 mg/kg[7]
ChickenOral14 mg/kg[7]
Mallard DuckOral29.4 mg/kg[7]
PheasantOral7.94 mg/kg[7]

Experimental Protocols

Accurate detection and quantification of this compound residues are essential for monitoring environmental contamination, ensuring food safety, and in toxicological studies. Various analytical methods have been developed for this purpose.

Gas Chromatography (GC) Analysis

Gas chromatography is a widely used technique for the analysis of this compound residues.

Sample Preparation (General Workflow for Animal Tissues and Honey):

  • Extraction: Homogenized samples are typically extracted with an organic solvent such as acetone or a mixture of acetone and n-hexane.[14] For honey, a rapid extraction method involves dissolving the sample in water followed by solid-phase extraction.[15]

  • Cleanup: The extract is then purified to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE) with C18 or silica gel cartridges.[16]

  • Concentration: The cleaned-up extract is concentrated to a small volume before GC analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5).[17]

  • Detector: A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) are highly selective for organophosphate pesticides.[14][15] Mass spectrometry (MS) can be used for confirmation and enhanced sensitivity.[16]

Typical GC Conditions (for honey analysis): [18]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 120°C, ramped to 190°C, and then to 270°C.

  • Carrier Gas: Helium or Nitrogen

  • Detector Temperature: 280-300 °C

Microbial Degradation of this compound in Cattle Dip

A bioremediation protocol has been developed for the degradation of this compound in cattle dip waste.[19]

Methodology:

  • Inoculum: The process utilizes a consortium of naturally occurring bacteria found in the cattle dip that are capable of metabolizing this compound.[19]

  • Bioreactor: A trickling biofilter system is employed, where the dip solution is passed through a plastic mesh pad that becomes colonized by the degrading bacteria.[19]

  • Environmental Conditions: The degradation process is optimized by maintaining the following conditions:

    • pH: Maintained in the range of 7.0-8.5 by the addition of sodium hydroxide.[19]

    • Temperature: Optimal bacterial growth occurs between 15°C and 35°C.[19]

    • Oxygenation: The trickling action of the biofilter provides the necessary oxygen for the aerobic degradation process.[19]

    • Nutrients: Manure present in the used dip typically provides adequate nutrients for bacterial growth.[19]

  • Monitoring: The degradation of this compound is monitored by analyzing samples of the dip solution over time using methods such as HPLC.

Electrochemical Biosensor for Detection in Honey

An electrochemical biosensor method has been optimized for the rapid screening of this compound in honey.

Principle:

The method is based on the inhibition of acetylcholinesterase (AChE). This compound is first oxidized to its more potent oxon form, which then inhibits the AChE enzyme immobilized on an electrode. The enzymatic activity is measured electrochemically, and the degree of inhibition is proportional to the concentration of this compound.

Experimental Workflow:

Analytical_Workflow start Start: Honey Sample extraction Sample Preparation: Solid-Phase Extraction (C18) start->extraction oxidation Oxidation of this compound (e.g., with N-bromosuccinimide) extraction->oxidation incubation Incubation with AChE Biosensor oxidation->incubation measurement Electrochemical Measurement (Detection of AChE activity) incubation->measurement quantification Quantification: Correlate Inhibition to This compound Concentration measurement->quantification end End: Result quantification->end

Caption: Experimental Workflow for Electrochemical Biosensor Detection of this compound in Honey.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analytical methods for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The provided methodologies and data can aid in the design of experiments, the development of new analytical techniques, and the assessment of the environmental and toxicological impact of this compound.

References

Pharmacokinetics of Coumaphos in Mammals Following Dermal Application: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaphos is an organophosphate insecticide and acaricide widely used in veterinary medicine to control ectoparasites in livestock.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—following dermal application is critical for ensuring efficacy, animal safety, and food safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in various mammalian species after dermal administration, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

The available literature on the full plasma pharmacokinetics of dermally applied this compound is limited. Most studies have focused on residue levels in edible tissues and milk rather than detailed plasma concentration-time profiles. The following tables summarize the available quantitative data.

Table 1: Residues of this compound and its Oxygen Analogue in Cattle Tissues Following Dermal Application

Application MethodDose/ConcentrationTime After TreatmentTissueResidue Level (ppm)Reference
Backrubber1% emulsion (daily exposure for 28 days)Not SpecifiedFat0.0 - 0.09FAO/WHO, 1969
Spray0.5%7 daysFatUp to 0.50Claborn et al., 1960 (cited in FAO/WHO, 1969)
SprayNot Specified3 weeksFat< 0.05FAO/WHO, 1969
SprayNot Specified4 weeksFat< 0.02FAO/WHO, 1969
SprayNot Specified1 weekMeat< 0.02FAO/WHO, 1969

Table 2: Residues of this compound in Milk of Dairy Cattle Following Dermal Application

Application MethodDose/ConcentrationTime After TreatmentResidue Level (ppm)Reference
Spray0.1% and 0.25%First two milkings0.01 - 0.03Matthyse and Lisk, 1968 (cited in FAO/WHO, 1969)
Spray0.1% and 0.25%Subsequent milkingsNot DetectedMatthyse and Lisk, 1968 (cited in FAO/WHO, 1969)
Backrubber1% emulsion (daily exposure for 28 days)Not SpecifiedTracesFAO/WHO, 1969

Table 3: Residues of this compound and its Oxygen Analogue in Sheep and Goats Following Dermal Application

SpeciesApplication MethodDose/ConcentrationTime After TreatmentTissueResidue Level (ppm)Reference
SheepSpray0.25% (6 applications at 14-day intervals)8-29 daysFat0.05 - 1.73FAO/WHO, 1969
GoatSpray0.25% (6 applications at 14-day intervals)8-29 daysFat0.0 - 0.55FAO/WHO, 1969

Table 4: Residues of this compound and its Oxygen Analogue in Pigs Following Dermal Application

Application MethodDose/ConcentrationTime After TreatmentTissueResidue Level (ppm)Reference
Spray0.5% (1-6 applications)7-29 daysFat0.0 - 0.13FAO/WHO, 1969

Experimental Protocols

Detailed experimental protocols for dermal pharmacokinetic studies of this compound are not consistently reported in the literature. The following protocol is based on a study investigating this compound residues in cattle.

Objective: To determine the residue levels of this compound and its oxygen analogue in the fat of cattle following a single dermal spray treatment.

Animal Model:

  • Species: Cattle (specific breed and age not detailed in the reference).

  • Health Status: Healthy, free from any conditions that might affect skin integrity or drug metabolism.

  • Acclimation: Animals should be acclimated to the study conditions for a specified period before treatment.

Materials:

  • Test Substance: 0.5% this compound spray formulation.

  • Application Equipment: Hand or power sprayer calibrated to deliver a consistent volume.

  • Sample Collection Tools: Biopsy instruments for fat collection, sterile sample containers.

  • Analytical Equipment: Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) for residue analysis.

Procedure:

  • Pre-treatment: A pre-treatment fat sample is collected from each animal to establish baseline levels.

  • Dosing: The 0.5% this compound spray is applied to the entire body surface of the cattle until the hair is thoroughly wetted. The volume of spray applied per animal is recorded.

  • Sample Collection: Fat biopsy samples are collected from a designated site (e.g., subcutaneous fat from the rump area) at predetermined time points after treatment (e.g., 1, 3, 7, 14, 21, and 28 days).

  • Sample Processing: Fat samples are stored frozen until analysis. For analysis, the samples are thawed, and a representative portion is taken.

  • Extraction: The fat sample is homogenized and extracted with a suitable organic solvent (e.g., hexane or acetonitrile) to isolate the this compound and its oxygen analogue.

  • Clean-up: The extract is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

  • Quantification: The cleaned-up extract is analyzed by GC-FPD or GC-MS to quantify the concentrations of this compound and its oxygen analogue. A standard curve is prepared using certified reference standards to ensure accurate quantification.

  • Data Analysis: The residue concentrations in fat at each time point are determined and reported as parts per million (ppm).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Mammals

This compound, a phosphorothioate, is metabolically activated to its more potent cholinesterase-inhibiting oxygen analogue, coroxon. Both this compound and coroxon are subsequently hydrolyzed and degraded to less toxic metabolites, which are then excreted.

Coumaphos_Metabolism This compound This compound (Dermally Applied) Absorbed Percutaneous Absorption This compound->Absorbed Systemic_this compound Systemic Circulation (this compound) Absorbed->Systemic_this compound Activation Metabolic Activation (Oxidative Desulfuration) Systemic_this compound->Activation Hydrolysis_this compound Hydrolysis Systemic_this compound->Hydrolysis_this compound Coroxon Coroxon (Oxygen Analogue) Activation->Coroxon Hydrolysis_Coroxon Hydrolysis Coroxon->Hydrolysis_Coroxon Metabolites Polar Metabolites (e.g., Diethylphosphoric acid, Diethylphosphorothioic acid) Hydrolysis_this compound->Metabolites Hydrolysis_Coroxon->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion Dermal_PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Protocol Protocol Design (Species, Dose, Sampling) Animal_Selection Animal Selection & Acclimation Protocol->Animal_Selection Dosing Dermal Application of this compound Animal_Selection->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing & Extraction Sample_Collection->Sample_Processing Analysis Quantification of this compound & Metabolites (e.g., GC-MS) Sample_Processing->Analysis PK_Modeling Pharmacokinetic Modeling (if plasma data is available) Analysis->PK_Modeling Residue_Analysis Residue Data Analysis Analysis->Residue_Analysis Report Final Report Generation PK_Modeling->Report Residue_Analysis->Report

References

Methodological & Application

Application Note: Determination of Coumaphos Residues in Honey

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumaphos is an organophosphate acaricide used in apiculture to control the parasitic mite Varroa destructor.[1][2][3] Due to its lipophilic nature, this compound can accumulate in beeswax and subsequently migrate into honey, posing a potential risk to consumers.[1] Regulatory bodies in various regions, including the European Union and Canada, have established Maximum Residue Limits (MRLs) for this compound in honey to ensure food safety.[4][5] The EU MRL for this compound in honey is 0.1 mg/kg, while Canada has set the limit at 0.02 mg/kg.[4][5][6] This application note provides a detailed overview of analytical methods for the sensitive and accurate determination of this compound residues in honey, intended for researchers, scientists, and professionals in drug development and food safety.

Analytical Methods Overview

The determination of this compound residues in honey typically involves a multi-step process including sample preparation, chromatographic separation, and detection. The choice of method often depends on the required sensitivity, selectivity, and laboratory instrumentation availability.

Sample Preparation: The complex matrix of honey, rich in sugars and other potential interferences, necessitates an efficient sample preparation step to extract this compound and remove interfering substances.[7] Commonly employed techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become increasingly popular for pesticide residue analysis in food matrices.[8] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like primary secondary amine (PSA) to remove sugars and other interferences.[8][9][10]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a stationary phase (e.g., C18) to retain the analyte of interest while allowing interferences to pass through. The retained analyte is then eluted with a small volume of solvent.[11]

  • Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous honey sample (diluted with water) and an immiscible organic solvent.[1]

Chromatographic Separation and Detection: Following sample preparation, the extract is analyzed using chromatographic techniques coupled with sensitive detectors.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of this compound residues.[7][10][12][13] It offers excellent specificity through the use of multiple reaction monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of semi-volatile compounds like this compound.[9][14][15] It provides good separation and mass spectral data for confirmation.

  • High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): While less sensitive than mass spectrometry-based methods, HPLC-UV/DAD can be a cost-effective option for screening purposes.[3]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of this compound in honey.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSModified QuEChERS0.001–0.003 mg/kg0.002–0.008 mg/kg76–112[10]
GC-MS/MSQuEChERS (AOAC 2007.01)---[9]
GC-NPD/ECDLiquid Extraction-0.020 mg/kg (NPD)79–94.4[16]
HPLC-DADAcetonitrile Extraction< 0.05 mg/kg (as quantitation limit)--[3]
GC/MS-SIMMatrix Solid-Phase Dispersion (MSPD)--78.3[1]

Experimental Protocols

Protocol 1: QuEChERS Extraction followed by LC-MS/MS Analysis

This protocol is based on a modified QuEChERS method, which is widely recognized for its efficiency and effectiveness in pesticide residue analysis.[7][10]

1. Materials and Reagents:

  • Honey sample

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Weigh 10 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 5 minutes to dissolve the honey.[7]

  • Add 10 mL of acetonitrile and vortex for another 5 minutes.[7]

  • Add 4 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride to induce phase separation.[7]

  • Immediately vortex for 5 minutes and then centrifuge at 3,000 g for 5 minutes.[7]

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

  • Vortex for 1 minute and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound in honey using GC-MS.

1. Materials and Reagents:

  • Honey sample

  • Extraction solvent (e.g., ethyl acetate or acetonitrile)

  • Anhydrous sodium sulfate

  • Florisil or other suitable cleanup cartridges

  • Rotary evaporator

  • GC-MS system

2. Sample Preparation:

  • Dissolve 5 g of honey in a mixture of ethanol and water (1:1 by volume) with gentle heating (40°C for 10 min).[17]

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Perform a cleanup step using a Florisil cartridge if necessary to remove interferences.[1]

  • Reconstitute the final extract in a suitable solvent for GC-MS injection.

3. GC-MS Conditions:

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of this compound from other matrix components.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis honey Honey Sample (10g) dissolve Dissolve in Water (10mL) honey->dissolve extract Extract with Acetonitrile (10mL) dissolve->extract salts Add MgSO4 & NaCl extract->salts centrifuge1 Vortex & Centrifuge salts->centrifuge1 dSPE dSPE Cleanup (PSA, C18) centrifuge1->dSPE Supernatant centrifuge2 Vortex & Centrifuge dSPE->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Supernatant lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant logical_relationship cluster_problem Problem cluster_approach Analytical Approach cluster_outcome Outcome This compound This compound in Honey sample_prep Sample Preparation (QuEChERS, SPE, LLE) This compound->sample_prep separation Chromatographic Separation (LC, GC) sample_prep->separation detection Detection (MS/MS, MS) separation->detection quantification Quantification of Residues detection->quantification compliance Compliance with MRLs quantification->compliance

References

Application Notes & Protocols for Coumaphos Extraction from Beeswax Foundation Sheets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coumaphos, an organophosphate acaricide, has been widely used by beekeepers to control the parasitic mite Varroa destructor. Due to its lipophilic nature, this compound readily accumulates in beeswax, leading to contamination of beeswax foundation sheets used in hives.[1][2] The presence of this compound residues in beeswax is a significant concern as it can negatively impact honey bee health, including brood development, and can be transferred to honey, posing potential risks to consumers.[3][4] Therefore, accurate and efficient methods for the extraction and quantification of this compound from beeswax are crucial for monitoring contamination levels, ensuring the safety of bee products, and studying the sublethal effects of this pesticide on honey bees.

This document provides detailed protocols for the extraction of this compound from beeswax foundation sheets, based on established and validated analytical methods. The protocols are intended to guide researchers in the accurate determination of this compound residues in beeswax matrices.

Experimental Protocols

Two primary methods for this compound extraction from beeswax are detailed below: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a solvent-based extraction method.

Protocol 1: Modified QuEChERS Method

This protocol is adapted from a modified QuEChERS method, which is a streamlined approach for the extraction of pesticide residues from complex matrices.[3][5]

Materials:

  • Beeswax foundation sheet sample

  • Acetonitrile (ACN)

  • Primary-secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL, polypropylene)

  • Water bath

  • Freezer (-18°C)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Vortex mixer

  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) or High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation:

    • Cut a representative 1.0 g sample from the beeswax foundation sheet.

    • Place the weighed sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube containing the beeswax sample.

    • Place the tube in a water bath heated to approximately 80°C until the beeswax is completely melted.[3][5]

    • Vigorously shake the tube for 1 minute to ensure thorough mixing of the molten wax and acetonitrile.

  • Wax Precipitation:

    • Place the sample tube in a freezer at -18°C overnight to precipitate the wax.[3]

    • After freezing, centrifuge the sample at 1620 x g to pellet the precipitated wax.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 2 mL of the supernatant (acetonitrile extract) to a new centrifuge tube.

    • Add 50 mg of PSA sorbent and 50 mg of C18 sorbent to the supernatant.[3]

    • Vortex the tube for 1 minute to disperse the sorbents.

    • Place the tube back in the freezer for a second precipitation step to remove any remaining dissolved wax.[3]

    • Centrifuge the sample again under the same conditions as step 3.

  • Final Extract Preparation:

    • Filter the resulting supernatant through a 0.45 µm syringe filter to obtain the final extract for analysis.[3]

  • Analysis:

    • Analyze the final extract using a suitable analytical instrument such as GC-MS/MS or HPLC with a photodiode array detector.[3][6]

Protocol 2: Solvent Extraction Method

This protocol utilizes a solvent system to dissolve the beeswax and partition the this compound into a separate solvent phase.[7]

Materials:

  • Beeswax foundation sheet sample

  • Hexane

  • N, N-Dimethylformamide (DMF)

  • Separatory funnel (1 L)

  • Beakers

  • Rotary evaporator or air stream for solvent evaporation

  • Analytical balance

Procedure:

  • Sample Dissolution:

    • Weigh a representative sample of the beeswax foundation sheet.

    • Dissolve the beeswax in hexane to create a 6% (wt/vol) solution in a beaker.[7]

  • Liquid-Liquid Partitioning:

    • Transfer 250 mL of the wax-hexane solution to a 1 L separatory funnel.

    • Add 250 mL of DMF to the separatory funnel.[7]

    • Shake the funnel vigorously to partition the this compound from the hexane phase into the DMF phase.

    • Allow the layers to separate. The upper phase will be the hexane-wax solution, and the lower phase will be the DMF containing the extracted pesticides.[7]

    • Drain the lower DMF phase.

    • Repeat the extraction process with fresh DMF at least three more times to ensure complete extraction.[7]

  • Solvent Evaporation from Beeswax (Optional - for cleaned wax):

    • The remaining hexane-wax phase can be collected.

    • Evaporate the hexane using a rotary evaporator or under a gentle stream of air to obtain cleaned beeswax.[7]

  • Analysis of Extract:

    • The collected DMF fractions contain the this compound and can be combined and concentrated if necessary for analysis by an appropriate analytical instrument.

Data Presentation

The following tables summarize quantitative data from various studies on this compound extraction and typical residue levels found in beeswax.

Table 1: Performance of this compound Extraction Methods

ParameterMethodValueReference
Recovery Modified QuEChERS80% - 96%[3]
HPLC with SPE70% - 110%[6]
Matrix Solid-Phase Dispersion70% - 85%[8]
Solvent Extraction (1% Acetic Acid in ACN)90% - 108%[2][9][10]
Limit of Detection (LOD) Modified QuEChERS (GC-MS/MS)0.008 mg/L (corresponds to 0.08 mg/kg wax)[3]
HPLC0.1 - 0.2 µg/g[6]
Matrix Solid-Phase Dispersion (GC/MS)0.2 - 2.6 µg/kg[8]
Limit of Quantification (LOQ) Modified QuEChERS (GC-MS/MS)0.01 mg/L (corresponds to 0.1 mg/kg wax)[3]
Matrix Solid-Phase Dispersion (GC/MS)0.93 - 8.8 µg/kg[8]
Solvent Extraction (GC-MS)5 - 10 µg/kg[2][9][10]

Table 2: Reported this compound Concentrations in Beeswax Foundation Sheets

Region/StudyConcentration RangeNotesReference
International Studies (General)Usually below 20 mg/kg[3]
Swiss Beeswax (2019)14 to 4270 µg/kg (0.014 to 4.27 mg/kg)Mean value of 401 µg/kg.[11]
Experimental Foundation SheetsUp to 132 mg/kgIntentionally spiked for toxicity studies.[3][12]
U.S. Foundation SamplesAs high as 12.9 ppm (mg/kg)[1]
After CheckMite® TreatmentUp to 35.1 mg/kgAfter two treatments.[5]

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the Modified QuEChERS Protocol for this compound extraction from beeswax.

Coumaphos_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Start: Obtain Beeswax Foundation Sheet Sample weigh Weigh 1.0 g of Beeswax start->weigh add_acn Add 10 mL Acetonitrile weigh->add_acn heat Heat at 80°C to Melt Wax add_acn->heat shake Vigorously Shake heat->shake freeze1 Freeze at -18°C Overnight (Wax Precipitation) shake->freeze1 centrifuge1 Centrifuge (1620 x g) freeze1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_sorbents Add PSA and C18 Sorbents supernatant->add_sorbents vortex Vortex add_sorbents->vortex freeze2 Second Freezing Step vortex->freeze2 centrifuge2 Centrifuge freeze2->centrifuge2 filter Filter (0.45 µm) centrifuge2->filter analysis Analyze Final Extract (GC-MS/MS or HPLC) filter->analysis end End: Quantify this compound analysis->end

Caption: Workflow for this compound Extraction using a Modified QuEChERS Method.

References

Application Notes and Protocols: In Vitro Assays for Assessing Coumaphos Toxicity on Bee Larvae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumaphos, an organophosphate acaricide, has been widely used in apiculture to control the parasitic mite Varroa destructor. However, its persistence in beeswax and potential toxicity to honey bee larvae raise significant concerns for colony health. In vitro larval rearing assays provide a controlled environment to assess the sublethal and lethal effects of this compound on honey bee brood, enabling the determination of toxic thresholds and a deeper understanding of its physiological impacts. These standardized methods are crucial for regulatory risk assessment and the development of safer alternatives.

Data Presentation: Quantitative Toxicity of this compound on Bee Larvae

The following tables summarize the key toxicity endpoints for this compound exposure in honey bee larvae as determined by various in vitro studies.

Table 1: Chronic Toxicity of this compound in Beeswax on Honey Bee Larvae

ParameterConcentration (mg/kg in beeswax)ObservationReference
No Observed Effect Concentration (NOEC)20No significant difference in survival up to the adult stage compared to the control group.[1][2][3]
Lethal Concentration 50 (LC50)55.9Concentration at which 50% of the larvae died before reaching the adult stage (corrected for control mortality).[1][2][3]
Significant Mortality≥ 30Statistically significant increase in mortality compared to the control group.[1]
High Mortality (84%)100Only 16% of larvae completed metamorphosis and emerged as adults.[1][4]

Table 2: Chronic and Acute Toxicity of this compound in Larval Diet

Exposure TypeParameterConcentrationObservationReference
ChronicNo Observed Effect Concentration (NOEC)3 mg/kg-[2][3]
ChronicLethal Concentration 50 (LC50)12.5 mg/kg-[1][2][3]
Acute (72h)Lethal Concentration 50 (LC50)90.01 mg/LSingle diet exposure to larvae 84 ± 12 h old.[5]
Acute (72h)Lethal Dose 50 (LD50)2.70 µ g/larva Single diet exposure to larvae 84 ± 12 h old.[5]

Experimental Protocols

Protocol 1: In Vitro Rearing of Honey Bee Larvae for Toxicity Testing

This protocol is a generalized procedure based on established methods for rearing honey bee larvae in the laboratory, which is a prerequisite for conducting toxicity assays.

Materials:

  • First instar honey bee larvae (12-24 hours old)

  • Grafting tool

  • 48-well sterile culture plates

  • Incubator set at 34°C and 95% relative humidity

  • Artificial larval diets (various compositions depending on the larval stage)

  • This compound stock solution (in an appropriate solvent like acetone)

Procedure:

  • Larvae Collection: Gently graft first instar larvae from the brood frame of a healthy honey bee colony into the wells of a 48-well plate.

  • Diet Preparation: Prepare a series of artificial diets. A common diet regime involves a starter diet for younger larvae and a developer diet for older larvae, typically containing royal jelly, yeast extract, glucose, and fructose.

  • Dosing: For toxicity studies, the test substance (this compound) is incorporated into the larval diet at various concentrations. A solvent control and a negative control (no solvent or test substance) must be included.

  • Feeding Schedule:

    • Day 1 (Grafting): Add 20 µL of starter diet to each well.

    • Day 2-4: Provide a daily increasing amount of the appropriate larval diet.

    • Day 5-7: Transition to a diet with a higher sugar concentration to mimic the change in natural feeding.

  • Pupation: Around day 7 or 8, larvae will have consumed most of their diet and will begin to defecate. They should be transferred to a pupation plate or chamber with a clean substrate (e.g., sterile filter paper) to pupate.

  • Incubation: Maintain the larvae and pupae in an incubator at 34°C and 95% relative humidity throughout the development period.

  • Data Collection: Monitor larval mortality daily. Other endpoints such as larval weight, developmental stage, and adult emergence can also be recorded.

Protocol 2: Chronic Toxicity Assay of this compound in Beeswax

This assay assesses the toxicity of this compound that has migrated from contaminated beeswax into the larval diet.

Materials:

  • Beeswax free of contaminants

  • This compound

  • 48-well plates

  • In vitro larval rearing setup (as described in Protocol 1)

Procedure:

  • Preparation of Contaminated Wax: Melt the beeswax and incorporate this compound at different concentrations (e.g., 5, 10, 20, 30, 50, 100 mg/kg). Coat the bottom of the wells in the 48-well plates with this contaminated wax.

  • Larval Rearing:

    • Graft first instar larvae into the wax-coated wells.

    • Proceed with the in vitro larval rearing and feeding protocol as described in Protocol 1. The diet will be placed directly onto the contaminated wax surface.

  • Mortality Assessment: Record larval, pupal, and adult mortality rates daily for each concentration and the control groups.

  • Endpoint Calculation: Calculate the NOEC and LC50 values based on the mortality data collected until adult emergence.

Protocol 3: Acute Oral Toxicity Assay of this compound in Diet

This protocol determines the acute toxicity of this compound after a single exposure.

Materials:

  • Honey bee larvae (84 ± 12 hours old)

  • In vitro larval rearing setup

  • Larval diet

  • This compound stock solution

Procedure:

  • Larval Rearing: Rear larvae in vitro as described in Protocol 1 until they are approximately 84 ± 12 hours old.

  • Dosing: Prepare a larval diet containing different concentrations of this compound.

  • Exposure: Provide the dosed diet to the larvae for a single feeding.

  • Post-Exposure Rearing: After the exposure period (e.g., 24 hours), replace the dosed diet with a clean, untreated diet and continue rearing the larvae.

  • Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours) after the initial exposure.

  • Endpoint Calculation: Calculate the LC50 and LD50 values at the 72-hour time point.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound, like other organophosphates, primarily acts as an inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of nerve fibers, which results in paralysis and ultimately death of the insect.

Coumaphos_MoA cluster_synapse Synapse This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Released SynapticCleft->AChE Normally Degraded by NerveImpulse Continuous Nerve Impulse (Hyper-excitation) SynapticCleft->NerveImpulse Accumulation of ACh leads to Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Mechanism of action of this compound leading to neurotoxicity in bee larvae.

Experimental Workflow for In Vitro Larval Toxicity Assay

The following diagram illustrates the general workflow for conducting an in vitro toxicity assay with bee larvae.

Experimental_Workflow start Start grafting 1. Larval Grafting (First Instar Larvae) start->grafting diet_prep 2. Diet Preparation & Dosing with this compound grafting->diet_prep rearing 3. In Vitro Rearing (Controlled Feeding & Incubation) diet_prep->rearing monitoring 4. Daily Monitoring (Mortality, Weight, etc.) rearing->monitoring pupation 5. Transfer to Pupation rearing->pupation monitoring->rearing emergence 6. Adult Emergence pupation->emergence data_analysis 7. Data Analysis (LC50, NOEC Calculation) emergence->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Coumaphos-Medicated Strips for Varroa destructor Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of coumaphos-medicated strips for the control of the ectoparasitic mite Varroa destructor in honey bee (Apis mellifera) colonies. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Application Notes

This compound is an organophosphate insecticide that functions as a cholinesterase inhibitor.[1] It is formulated into plastic strips (e.g., CheckMite+™) for in-hive application against Varroa mites.[2][3] this compound acts as a pro-acaricide, requiring metabolic activation within the mite to its potent toxic form, coroxon.[4][5]

1.1 Method of Application The commercially available product, CheckMite+, consists of plastic polymer strips embedded with 10% this compound.[6][7] The strips are designed for slow release of the active ingredient. Application typically involves hanging the strips between frames within the brood chamber, where bee traffic is highest, to ensure contact and distribution of the active ingredient throughout the colony.[6][7][8]

1.2 Efficacy and Resistance Historically, this compound strips have shown high efficacy, with mite mortality rates reported between 85% and 97%.[6] However, the extensive use of this compound has led to the development of widespread resistance in Varroa destructor populations.[2][9][10] Studies have documented significantly reduced efficacy, with mean mortality rates as low as 50-54% in some regions.[11] In contrast, a study in Turkey found an average efficacy of 93.2% for this compound plastic strips.[12]

The primary mechanism of resistance is a reduction in the metabolic activation of this compound.[4][5] Resistant mites exhibit a down-regulation of the specific cytochrome P450 monooxygenase (P450) responsible for converting this compound to the active acetylcholinesterase inhibitor, coroxon.[4] Other studies have also implicated enhanced metabolism by mixed-function oxidases as a resistance factor.[13][14] Due to widespread resistance, rotation with acaricides having different modes of action is recommended to prolong the effectiveness of available treatments.[11]

1.3 Bee and Hive Safety While this compound is selected for its relatively low toxicity to honey bees compared to mites, it is not without effects. The LD50 for honey bees is 20,300 nanograms per bee.[15] Studies have shown that this compound treatment can induce oxidative stress in non-infested bees.[9][16] As a lipophilic substance, this compound accumulates in beeswax, leading to persistent residues.[17][18] Residue levels can be significant, ranging from 36 to 159 mg/kg in wax from frames that were in direct contact with the strips.[17][18] This accumulation raises concerns about potential exposure risks to bee larvae and the contamination of hive products.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound-medicated strips.

Table 1: this compound Strip Application Parameters

Parameter Description Source(s)
Product Example CheckMite+™ [2][7]
Active Ingredient This compound (10% w/w) [6][7]
Dosage 1 strip per 5 combs of bees in each brood chamber [6][7][8]
Treatment Duration 42 to 45 days [6][7]
Application Timing Spring (before first honey flow) or Fall (after last honey flow) [7][8]

| Honey Supers | Must be removed during treatment and for 14 days post-treatment |[7] |

Table 2: Reported Efficacy of this compound Treatments

Efficacy Metric Reported Value(s) Population Status Source(s)
Mite Mortality Rate (Strips) 85% - 97% Susceptible [6]
Mite Mortality Rate (Strips) 93.2% (average over 2 seasons) Field Population (Turkey) [12]
Mite Mortality Rate (Strips) 50% - 54% (mean) Resistant [11]

| Mite Mortality Rate (Solution) | 88% - 99% | Susceptible |[6] |

Table 3: this compound Residue Levels in Beeswax Post-Treatment

Wax Sample Location Residue Concentration Range Time of Sampling Source(s)
Wax in contact with strips 36 - 159 mg/kg Following Spring [17][18]
Wax not in direct contact ~10 times lower than contact wax Following Spring [17][18]
Newly constructed wax Up to 7.3 mg/kg 5 months post-treatment [17][18]
Honeycomb wax (newly built) Up to 0.5 mg/kg 5 months post-treatment [17][18]

| Capping wax (newly built) | Up to 2.3 mg/kg | 5 months post-treatment |[17][18] |

Visualizations: Pathways and Workflows

Coumaphos_Metabolism This compound This compound (Pro-acaricide) P450 P450 Monooxygenase (in Varroa mite) This compound->P450 Metabolism Coroxon Coroxon (Active Acaricide) P450->Coroxon Activation (Desulfuration) Chlorferon Chlorferon (Nontoxic Metabolite) P450->Chlorferon Detoxification (Ester Cleavage) Resistance Resistance Mechanism: Reduced P450 Expression (Decreased Activation) P450->Resistance AChE Acetylcholinesterase (AChE) Coroxon->AChE Binds to Inhibition Inhibition of AChE (Neurotoxicity -> Mite Death) AChE->Inhibition

Caption: Metabolic activation and resistance pathway for this compound in Varroa destructor.

Field_Efficacy_Workflow cluster_pre Pre-Treatment (Day 0) cluster_treat Treatment Phase (Day 1 - 42) cluster_post Post-Treatment (Day 43+) cluster_calc Data Analysis A1 Select Colonies (n > 10) A2 Assess Initial Mite Load (e.g., Alcohol Wash / Sugar Shake) A1->A2 B1 Install this compound Strips (1 strip / 5 frames) A2->B1 B2 Monitor Colonies (Adverse Effects) B1->B2 C1 Remove Strips B2->C1 C2 Assess Final Mite Load (e.g., Alcohol Wash / Sugar Shake) C1->C2 D1 Calculate Efficacy % (Henderson-Tilton Formula) C2->D1

Caption: Experimental workflow for a field efficacy trial of this compound strips.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound-Medicated Strips

Objective: To determine the efficacy of this compound-medicated strips in controlling Varroa destructor populations in honey bee colonies under field conditions.

Materials:

  • Honey bee colonies with measurable Varroa mite infestations.

  • This compound-medicated strips (e.g., CheckMite+™).

  • Personal Protective Equipment (PPE): Chemical-resistant gloves.

  • Hive tools.

  • Equipment for mite monitoring (e.g., powdered sugar, collecting jars with screened lids, measuring cups, white tubs, alcohol).

  • Data collection sheets.

Methodology:

  • Colony Selection: Select a minimum of 10-15 colonies with similar strength (bee population, brood area) and a pre-treatment mite infestation level exceeding the treatment threshold (e.g., >2-3 mites per 100 bees). Randomly assign colonies to a treatment group and an untreated control group.

  • Pre-Treatment Mite Assessment (Day 0):

    • For each colony, estimate the phoretic mite population. The alcohol wash or powdered sugar shake method is standard.

    • Collect a standardized sample of ~300 adult bees from a brood frame.

    • Process the sample to dislodge mites and count them.

    • Calculate the pre-treatment infestation level (number of mites / number of bees) x 100.

  • Strip Application (Day 1):

    • Wearing chemical-resistant gloves, remove honey supers from the hives in the treatment group.

    • Apply the this compound strips according to the manufacturer's instructions, typically one strip for every five frames of bees in the brood chamber(s).[7]

    • Hang strips between frames near the center of the brood nest to maximize bee contact.

  • Treatment Period (Day 1 - Day 42):

    • Leave the strips in the hive for the prescribed duration of 42 days.[7][8]

    • Perform routine colony inspections, noting any adverse effects such as excessive bee mortality, queen loss, or brood abnormalities.

  • Strip Removal (Day 42):

    • Wearing chemical-resistant gloves, remove and properly dispose of the strips from all treated colonies.

  • Post-Treatment Mite Assessment (Day 43 or later):

    • Within 1-7 days after strip removal, repeat the mite assessment (Step 2) on all colonies (treatment and control) using the same sampling method.

  • Efficacy Calculation:

    • Calculate the percent efficacy using a modified Henderson-Tilton's formula to correct for mite population changes in the control group:

      • Efficacy (%) = [1 - (Ta × Cb) / (Tb × Ca)] × 100

      • Where:

        • Ta = Mite population in the treatment group after application.

        • Tb = Mite population in the treatment group before application.

        • Ca = Mite population in the control group after the treatment period.

        • Cb = Mite population in the control group before the treatment period.

Protocol 2: Laboratory Bioassay for Detecting this compound Resistance

Objective: To assess the susceptibility or resistance of a Varroa destructor population to this compound using a direct contact bioassay. This protocol is adapted from methods used for detecting acaricide resistance.

Materials:

  • Live adult female Varroa mites collected from honey bee colonies.

  • Technical grade this compound.

  • Acetone (analytical grade).

  • Glass vials (e.g., 20 mL scintillation vials).

  • Micropipettes.

  • Vial roller or rotator.

  • Incubator set to a controlled temperature (e.g., 25-27°C) and humidity.

  • Fine-tipped paintbrushes.

  • Stereomicroscope.

Methodology:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Create a series of serial dilutions from the stock solution to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 200 µ g/vial ). An acetone-only solution will serve as the control.

  • Vial Coating:

    • Pipette a fixed volume (e.g., 200-500 µL) of each this compound dilution (and the acetone control) into separate glass vials.

    • Place the vials on a rotator and roll them at a slight angle until the acetone has completely evaporated, leaving a uniform film of this compound coating the inner surface.

  • Mite Collection:

    • Collect live Varroa mites from infested colonies, typically by brushing bees into a container of powdered sugar, gently shaking, and separating the dislodged mites.

    • Use only healthy, active adult female mites for the assay.

  • Mite Exposure:

    • Carefully place a set number of mites (e.g., 10-20) into each coated vial using a fine paintbrush.

    • Cap the vials (with perforated lids for ventilation) and place them in an incubator in the dark.

  • Mortality Assessment:

    • After a predetermined exposure time (e.g., 24 hours), assess mite mortality under a stereomicroscope.

    • Mites are considered dead if they are unable to move their legs in a coordinated manner when prodded with a fine brush.

  • Data Analysis:

    • For each concentration, calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.

    • Perform a probit analysis on the dose-response data to determine the LC50 (lethal concentration required to kill 50% of the test population).

    • Compare the LC50 value of the field population to that of a known susceptible population to calculate a Resistance Ratio (RR = LC50 of field population / LC50 of susceptible population). An RR value significantly greater than 1 indicates resistance.

References

Application Note: Quantification of Coumaphos using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of Coumaphos, an organophosphate insecticide and acaricide, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is utilized in veterinary medicine to control pests on livestock. Monitoring its residue levels is crucial for ensuring food safety and environmental quality. This note details protocols for sample preparation, instrumental analysis, and method validation, providing a robust framework for accurate and reliable quantification. The methodologies are designed to offer high sensitivity and selectivity, making them suitable for regulatory compliance and research applications.

Principle of a GC-MS System

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this application, the sample extract is injected into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The column's stationary phase separates different compounds based on their chemical properties, such as boiling point and polarity. As each separated compound, including this compound, elutes from the column, it enters the mass spectrometer.

Inside the MS, the compound is ionized, commonly by electron ionization (EI), which fragments the molecule into a unique pattern of charged ions. These ions are then sorted by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument can operate in selected ion monitoring (SIM) mode, where it only monitors specific ions characteristic of this compound, significantly enhancing sensitivity and selectivity.[1]

Experimental Protocols

This section outlines the detailed procedures for the quantification of this compound, from sample preparation to instrumental analysis.

  • Solvents: Acetone, Acetonitrile (ACN), n-hexane, Ethyl Acetate, Dichloromethane (all pesticide residue grade or equivalent).

  • Standards: this compound reference standard (purity ≥98%).[2]

  • Reagents: Anhydrous sodium sulfate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium hydrogen carbonate, sodium acetate (NaOAc), primary secondary amine (PSA) sorbent.[2][3]

  • Water: Distilled or deionized water, washed with a solvent like n-hexane if necessary to remove interferences.[2]

  • Solid-Phase Extraction (SPE): Dispersive SPE (dSPE) tubes containing MgSO₄, PSA, and C18 sorbents may be required depending on the matrix.[3][4]

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetone or ethyl acetate) in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01 to 2.0 µg/mL) by serial dilution of the stock solution with the appropriate solvent.[5] These solutions are used to create a calibration curve for quantification.

  • Matrix-Matched Standards: To compensate for matrix effects that can enhance or suppress the analytical signal, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.[6]

The choice of sample preparation method is critical and depends on the sample matrix. The QuEChERS method is widely used for fruits and vegetables, while other extraction techniques are suitable for more complex matrices like honey, lanolin, or animal tissues.

Protocol 3.3.1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [3][7]

This protocol is suitable for matrices like fruits, vegetables, and bee pollen.

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile (for the AOAC method, use acetonitrile with 1% acetic acid).[3]

    • Add internal standards, if used.

    • Add the appropriate QuEChERS extraction salt packet (e.g., for the EN 15662 method, this contains 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).[3]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[3]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube. The tube composition depends on the matrix (e.g., MgSO₄ for water removal, PSA to remove sugars and organic acids, C18 to remove nonpolar interferences).[3]

    • Vortex for 30-60 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Protocol 3.3.2: Matrix Solid-Phase Dispersion (MSPD) [5][8][9]

This protocol is effective for complex or fatty matrices like propolis or lanolin.

  • Blending: Weigh 0.5 g of the sample (e.g., lanolin) into a mortar. Add a dispersing agent (e.g., 2 g of deactivated neutral alumina or aluminum sulfate).[5]

  • Homogenization: Blend the mixture with a pestle until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture to a solid-phase extraction cartridge.

  • Elution: Elute the analytes by passing a suitable solvent (e.g., a mixture of acetone and hexane) through the cartridge.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Protocol 3.3.3: Liquid-Liquid Extraction for Animal Products [2]

This protocol is designed for matrices such as milk, eggs, or fatty tissues.

  • Homogenization: Weigh 10.0 g of the sample into a centrifuge tube. For fatty samples, 5.0 g may be used.[2]

  • Extraction:

    • Add 10 mL of 0.1 mol/L hydrochloric acid and homogenize.

    • Add 100 mL of an acetone/n-hexane mixture (1:2, v/v) and homogenize again.

    • Centrifuge at 3,000 rpm for 5 minutes and collect the upper organic layer.

    • Add 50 mL of n-hexane to the residue, homogenize, and centrifuge again.

  • Cleanup: Combine the organic layers and pass them through anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the filtrate at a temperature below 40°C. Dissolve the residue in a precise volume of n-hexane (e.g., 10 mL) to create the final test solution for injection.[2]

GC-MS Analysis Workflow

The following diagram illustrates the general experimental workflow for the quantification of this compound by GC-MS.

GCMS_Workflow GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Homogenization Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifuge1 3. Salting Out & Centrifugation Extraction->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (dSPE) Centrifuge1->Cleanup Centrifuge2 5. Final Centrifugation Cleanup->Centrifuge2 FinalExtract 6. Final Extract (Supernatant) Centrifuge2->FinalExtract GCMS 7. GC-MS Injection & Analysis FinalExtract->GCMS Data 8. Data Acquisition (SIM/SCAN Mode) GCMS->Data Quant 9. Quantification (Calibration Curve) Data->Quant Report 10. Final Report Quant->Report

Caption: Experimental workflow from sample preparation to final data reporting.

Instrumental Parameters & Method Validation

The following table summarizes typical GC-MS parameters for this compound analysis. These should be optimized for the specific instrument and column used.

ParameterTypical SettingReference(s)
Gas Chromatograph
GC ColumnDB-5MS, Rtx-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][7]
Injection ModeSplitless[1][10]
Injection Volume1 µL[7][10]
Injector Temperature250 - 280°C[1][7]
Carrier GasHelium[1][7]
Flow Rate1.2 - 1.7 mL/min[1][7]
Oven ProgramInitial 60-80°C (hold 1 min), ramp at 20-40°C/min to 170°C, then ramp at 8-10°C/min to 280-310°C (hold 3-5 min)[2][7][11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature170 - 230°C[1][7]
Interface Temperature250 - 280°C[1]
Acquisition ModeSelected Ion Monitoring (SIM) or MRM (for MS/MS)[1][4]
This compound Ions (m/z) Quantification Ion: 226. Qualifier Ions: 362, 109, 182[11][12]

Method validation ensures that the analytical procedure is fit for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD%). The table below summarizes validation data for this compound from various studies.

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference(s)
Propolis Tinctures1.43-85 - 123< 13[8][9]
Lanolin< 50< 10083.5 - 104.1< 12.5[5]
Bee Pollen0.2 - 3.10.6 - 9.780 - 108-[7]
Honey-2079 - 94.40.3-18.5[13]
Royal Jelly/Propolis0.1 - 2.80.3 - 9.293 - 118< 11[14]

Note: LOD/LOQ values are highly dependent on the instrument sensitivity and matrix complexity.

Data Analysis and Quantification

  • Identification: The presence of this compound in a sample is confirmed by comparing its retention time and mass spectrum (or the ratio of qualifier to quantifier ions in SIM mode) with that of a known standard.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the quantification ion against the concentration of the this compound working standards. A linear regression is typically applied.

  • Quantification: The concentration of this compound in the sample extract is determined by interpolating its peak area onto the calibration curve. The final concentration in the original sample is calculated by accounting for the initial sample weight, dilution factors, and any concentration steps performed during sample preparation.

Conclusion

The GC-MS methods described provide a reliable and sensitive approach for the quantification of this compound residues in diverse and complex matrices. The successful implementation of this technique relies on the careful selection of a sample preparation protocol appropriate for the matrix, optimization of instrumental parameters, and proper method validation. The use of QuEChERS, MSPD, or LLE, combined with the high selectivity of MS detection, allows laboratories to achieve the low detection limits required to meet regulatory standards and support research in food safety and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Coumaphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumaphos is an organophosphate insecticide and acaricide used to control a variety of pests in livestock and bees. Due to its potential toxicity, regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in food products such as honey and animal tissues.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound residues. This document provides detailed protocols and application notes for the analysis of this compound using reverse-phase HPLC with UV detection, intended for researchers, scientists, and professionals in drug development and food safety.

Principle of Analysis

The methods described utilize reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a relatively nonpolar compound, is retained by the stationary phase and its elution is controlled by varying the polarity of the mobile phase, typically a mixture of acetonitrile and water. Detection is achieved by a UV detector set at a wavelength where this compound exhibits strong absorbance.

Section 1: Chromatographic Conditions

A validated HPLC method for the simultaneous analysis of this compound and other acaricides has been developed using an Agilent 1260 Infinity LC system.[1] The conditions are suitable for achieving excellent separation and sensitivity.

Table 1: HPLC Method Parameters

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase A: WaterB: Acetonitrile[1]
Gradient 40% to 90% Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[2]
Injection Volume 20 µL
Detection UV Absorbance at 290 nm[1]
Run Time Approximately 20 minutes[1]

Section 2: Experimental Protocols

Protocol 2.1: Standard Solution Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 10.0 mg of this compound reference standard (purity ≥ 98%) into a 10 mL volumetric flask.[3] Dissolve and make up to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to create concentrations ranging from the Limit of Quantitation (LOQ) to an upper concentration that brackets the expected sample concentrations. These solutions are used to construct a calibration curve.

Protocol 2.2: Sample Preparation - Extraction from Honey

This protocol is adapted from established methods for acaricide residue analysis in honey.[3][4]

  • Sample Homogenization: Weigh 10.0 g of a representative honey sample into a 50 mL centrifuge tube.[3]

  • Acidification: Add 10 mL of 0.1 mol/L hydrochloric acid and homogenize the mixture thoroughly using a vortex mixer or homogenizer.[3]

  • Liquid-Liquid Extraction (LLE): Add 20 mL of an acetone/n-hexane (1:2, v/v) mixture to the tube.[3] Homogenize for 5 minutes and then centrifuge at 3,000 rpm for 5 minutes.[3]

  • Collection: Carefully collect the upper organic layer (supernatant) and transfer it to a clean flask.[3]

  • Re-extraction: Add another 15 mL of n-hexane to the residue, repeat the homogenization and centrifugation steps, and combine the organic layers.[3]

  • Drying: Dehydrate the combined extract by passing it through anhydrous sodium sulfate.[3]

  • Concentration: Evaporate the solvent at a temperature below 40°C using a rotary evaporator or a gentle stream of nitrogen.[3][5]

  • Reconstitution: Dissolve the dried residue in a precise volume (e.g., 2.0 mL) of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).[5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Section 3: Method Validation Summary

Method validation ensures that the analytical procedure is fit for its intended purpose.[6] Key validation parameters for this compound analysis are summarized below, based on performance data from published methods.[1][4]

Table 2: Summary of Method Validation Parameters

ParameterTypical ValueDescription
Linearity (r²) > 0.999[1]The ability of the method to produce results proportional to the analyte concentration over a given range.[6]
Limit of Detection (LOD) 0.2 - 1.5 µg/L (ppb)[1][4]The lowest analyte concentration that can be reliably distinguished from background noise.[6]
Limit of Quantitation (LOQ) < 1.8 ng / 20 µL injection[1]The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[6]
Accuracy (Recovery) 64 - 94%[4]The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.[6]
Precision (RSD) < 15%[4]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Section 4: Visualized Workflows

The following diagrams illustrate the logical flow of the this compound analysis process.

G cluster_workflow General HPLC Analysis Workflow node_sample Sample Receipt & Login node_prep Sample Preparation (Extraction & Cleanup) node_sample->node_prep node_hplc HPLC Injection & Separation node_prep->node_hplc node_acq Data Acquisition (UV Detector) node_hplc->node_acq node_analysis Data Processing (Integration & Quantification) node_acq->node_analysis node_report Reporting & Review node_analysis->node_report G cluster_prep Honey Sample Preparation Protocol node_weigh 1. Weigh 10g Honey node_homogenize 2. Homogenize with HCl node_weigh->node_homogenize node_extract 3. Add Acetone/n-Hexane & Centrifuge node_homogenize->node_extract node_collect 4. Collect Organic Layer node_extract->node_collect node_dry 5. Evaporate Solvent (< 40°C) node_collect->node_dry node_reconstitute 6. Reconstitute in Mobile Phase node_dry->node_reconstitute node_filter 7. Filter (0.45 µm) into HPLC Vial node_reconstitute->node_filter

References

Application Notes: Solid-Phase Extraction (SPE) for the Cleanup of Coumaphos in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumaphos is an organophosphate insecticide and acaricide used to control ectoparasites on livestock.[1] Its presence in food products such as milk, honey, and animal tissues is a significant concern for food safety and requires sensitive and accurate analytical methods for detection. The analysis of this compound is often complicated by the complex nature of these food matrices, which contain high concentrations of interfering substances like fats, proteins, sugars, and pigments.[2][3] These interferences can lead to poor analytical results, contaminate instrument components, and cause ion-suppression in mass spectrometry.[3]

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique designed to clean up complex samples by removing interfering components and concentrating the analyte of interest before instrumental analysis.[4][5] The primary goals of SPE are threefold: sample cleanup, concentration, and solvent exchange to ensure compatibility with analytical systems like Gas Chromatography (GC) or Liquid Chromatography (LC).[5]

Principle of SPE

SPE operates on the principle of chromatography, where a sample is passed through a solid sorbent material packed in a cartridge. The analyte of interest (this compound) is retained on the sorbent while the matrix interferences are washed away.[5] The retained analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. For this compound, a moderately non-polar compound, reverse-phase sorbents like C18 are commonly used, although other materials such as Florisil and layered silica gels have also been employed.[2][6]

Quantitative Data Summary

The following table summarizes the performance of various SPE and related cleanup methods for the determination of this compound in different matrices.

MatrixCleanup/Extraction MethodAnalytical FinishRecovery (%)LODLOQ
Cow & Sheep MilkPassing type SPEUPLC-MS/MS81.5 - 107.50.015 - 0.15 µg/L0.05 - 0.50 µg/L
Whole MilkSolid Phase Microextraction (SPME)GC-NPDGood Precision (RSD 13%)0.052 µg/L0.066 µg/L
Dairy ProductsMolecularly Imprinted Microspheres (MIM) SPEUPLC86.4 - 95.30.7 - 2.6 ng/mL-
HoneyAccelerated Solvent Extraction (ASE) with in-line cleanupGC-MS/MS~70 - 99% (general pesticides)--
Edible Animal TissuesContinuous SPEGC-MS92 - 1010.4 - 2.7 ng/kg-

Experimental Protocols

Protocol 1: SPE Cleanup of this compound in Milk

This protocol is based on methods for determining organophosphorus pesticides in milk.[7]

  • Sample Preparation:

    • Centrifuge 10 mL of a milk sample at 4°C to separate the cream layer.

    • Take the lower phase and add 10 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the acetonitrile supernatant for SPE cleanup.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Ensure the sorbent does not go dry.

    • Sample Loading: Load the entire acetonitrile supernatant onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

    • Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

    • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetone and n-hexane.[6] Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[6]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane for GC analysis).

Protocol 2: SPE Cleanup of this compound in Honey

This protocol is adapted from general methods for pesticide analysis in honey.[8][9]

  • Sample Preparation:

    • Weigh 10 g of honey into a 50 mL centrifuge tube.

    • Add 20 mL of deionized water (acidified slightly, e.g., with sulfuric or hydrochloric acid) to dissolve the honey.[6][9]

    • Vortex or shake the mixture for 30 minutes until the honey is completely dissolved.[9]

    • Centrifuge the solution to remove any solid particles.[9]

  • SPE Procedure (using a C18 or similar reversed-phase cartridge):

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the honey supernatant onto the cartridge at a flow rate of approximately 2 mL/min. The high sugar content may require a slow loading speed to prevent clogging.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other highly polar interferences.

    • Drying: Dry the cartridge thoroughly under vacuum for at least 20 minutes.

    • Elution: Elute this compound with two 5 mL aliquots of ethyl acetate or acetonitrile.

  • Final Preparation:

    • Add anhydrous sodium sulfate to the eluate to remove any residual water.

    • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of a suitable solvent for analysis.

Protocol 3: SPE Cleanup of this compound in Animal Tissues (Fat/Muscle)

This protocol is derived from methods for analyzing pesticide residues in animal products.[1][6]

  • Sample Preparation & Extraction:

    • Weigh 5-10 g of homogenized tissue (muscle) or fat sample into a blender jar.[6]

    • Add 10 mL of 0.1 mol/L hydrochloric acid and homogenize.[6]

    • Add 100 mL of an extraction solvent mixture (e.g., acetone/n-hexane, 1:2 v/v), and homogenize again for 3 minutes.[6]

    • Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the organic (upper) layer.[6]

    • Repeat the extraction on the residue with an additional 50 mL of n-hexane.

    • Combine the organic layers, pass them through anhydrous sodium sulfate to remove water, and concentrate the filtrate at below 40°C.[6]

  • SPE Procedure (using a layered or Florisil cartridge):

    • Note: For fatty matrices, a gel-permeation chromatography (GPC) step may precede SPE for lipid removal.[10] Alternatively, a layered cartridge such as trimethylaminopropylsilanized silica gel over ethylenediamine-N-propylsilanized silica gel can be effective.[6]

    • Solvent Exchange: Dissolve the concentrated residue from step 1 in n-hexane to make a final volume of 10-20 mL.[6]

    • Conditioning: Condition the appropriate SPE cartridge with n-hexane.

    • Sample Loading: Load the n-hexane extract onto the cartridge.

    • Washing: (If necessary) Wash with a small volume of a solvent slightly more polar than n-hexane to remove co-extracted fats without eluting the this compound.

    • Elution: Elute this compound with a more polar solvent mixture, such as acetone/n-hexane. The exact composition will depend on the sorbent used.

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in a known volume of solvent for instrumental analysis.

Workflow Visualizations

SPE_Workflow General Workflow for this compound Cleanup using SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Sample 1. Sample Collection (Milk, Honey, Tissue) Homogenize 2. Homogenization & Extraction Sample->Homogenize Centrifuge 3. Centrifugation & Supernatant Collection Homogenize->Centrifuge Load 5. Sample Loading Condition 4. Cartridge Conditioning Centrifuge->Condition Wash 6. Washing (Remove Interferences) Condition->Load Elute 7. Elution (Collect Analyte) Load->Wash Wash->Elute Concentrate 8. Evaporation & Reconstitution Elute->Concentrate Analysis 9. Instrumental Analysis (GC-MS / LC-MS/MS) Concentrate->Analysis

Caption: General workflow for this compound cleanup using SPE.

SPE_Logic Logical Steps in SPE Method Start Start: Sample Extract Condition Condition Sorbent Start->Condition Load Load Sample Condition->Load Activates sorbent Waste2 Waste: Conditioning Solvents Condition->Waste2 Wash Wash Sorbent Load->Wash This compound retained Elute Elute Analyte Wash->Elute Sorbent is cleaned Waste1 Waste: Matrix Interferences Wash->Waste1 Interferences removed End End: Clean Extract for Analysis Elute->End This compound collected

Caption: Logical relationships in the SPE process.

References

Application Notes and Protocols for Rapid Coumaphos Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumaphos is an organophosphate insecticide and acaricide used to control a variety of pests in livestock. Due to its potential toxicity and the risk of residues in food products of animal origin, there is a significant need for rapid, sensitive, and cost-effective screening methods. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer powerful solutions for on-site and high-throughput screening of this compound residues.[1][2]

These application notes provide detailed protocols and principles for the development of both competitive ELISA and LFIA for the rapid detection of this compound, intended for researchers and professionals in drug development and food safety.

Part 1: Hapten Synthesis and Antibody Production

The development of any immunoassay for a small molecule like this compound begins with producing specific antibodies. Since small molecules (haptens) are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[2][3]

Principle of Immunogen Preparation

The core strategy involves covalently linking a this compound derivative (hapten) to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen. This complex is then used to immunize an animal to produce antibodies that can specifically recognize the this compound molecule. A different carrier protein, like Ovalbumin (OVA), is typically used for the coating antigen in the assay to avoid cross-reactivity with antibodies raised against the primary carrier protein.

Hapten_Carrier_Conjugation This compound This compound (Hapten) Linker Introduction of a Linker Arm This compound->Linker Hapten_Derivative Functionalized Hapten Linker->Hapten_Derivative Immunogen Immunogen (Hapten-Protein Conjugate) Hapten_Derivative->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen Immunization Immunization Immunogen->Immunization Antibodies Anti-Coumaphos Antibodies Immunization->Antibodies

Caption: Workflow for immunogen synthesis and antibody production.

Protocol: Generalized Hapten Synthesis and Conjugation

This protocol provides a general framework. The specific chemical reactions will depend on the chosen linker and conjugation chemistry.

  • Hapten Design: Modify the this compound structure to introduce a functional group (e.g., -COOH, -NH2, -SH) for conjugation, while ensuring the main antigenic determinants of the molecule remain exposed.[4]

  • Activation of Hapten: Activate the functional group on the hapten. For a carboxyl group, this is often done using the N-hydroxysuccinimide (NHS) ester method with a carbodiimide like EDC.[5]

    • Dissolve the this compound hapten, EDC, and NHS in an organic solvent like Dimethylformamide (DMF).

    • Allow the reaction to proceed for several hours at room temperature to form the active NHS ester.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA or OVA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Incubate the reaction mixture for several hours at room temperature or overnight at 4°C.[6]

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS for 2-3 days with multiple buffer changes.

  • Characterization:

    • Confirm the conjugation and estimate the hapten-to-protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[3][6] A hapten density of around 15 molecules per carrier protein is often effective.[3]

  • Antibody Production:

    • Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies) with the purified immunogen (Hapten-BSA).

    • Collect serum (for polyclonal) or generate hybridomas (for monoclonal) to screen for antibodies with high affinity and specificity for this compound.

Part 2: Competitive Indirect ELISA Protocol

The competitive ELISA is a common format for detecting small molecules.[7] In this assay, free this compound in the sample competes with a fixed amount of this compound-protein conjugate (coating antigen) for binding to a limited amount of specific antibody. A higher concentration of this compound in the sample results in less antibody binding to the plate, leading to a weaker signal.

Competitive_ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Step 4: Signal Generation cluster_4 Result Interpretation Coating Plate coated with This compound-OVA Competition Add Sample (Free this compound) + Anti-Coumaphos Antibody Coating->Competition Wash Detection Add Enzyme-Labeled Secondary Antibody Competition->Detection Wash Signal Add Substrate (e.g., TMB) Measure Color Change Detection->Signal Wash High High this compound in Sample -> Low Signal Signal->High Low Low this compound in Sample -> High Signal Signal->Low

References

Application Notes and Protocols: Investigating Coumaphos Resistance in Varroa destructor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ectoparasitic mite Varroa destructor is a primary threat to honey bee (Apis mellifera) colonies worldwide. For decades, chemical control using acaricides has been a principal strategy for managing Varroa infestations. Coumaphos, an organophosphate proinsecticide, has been widely used for this purpose. Its efficacy relies on the mite's metabolic machinery to convert it into its active, toxic form, coroxon, which inhibits acetylcholinesterase (AChE). However, the persistent use of this compound has led to the emergence of resistant Varroa destructor populations, compromising its effectiveness and necessitating a deeper understanding of the underlying resistance mechanisms.[1][2][3][4]

These application notes provide a comprehensive overview of the mechanisms of this compound resistance in Varroa destructor, with a focus on reduced proinsecticide activation. Detailed protocols for key experiments are provided to enable researchers to investigate these mechanisms in their own laboratories.

Mechanisms of this compound Resistance

The primary mechanism of this compound resistance identified in Varroa destructor is not target-site insensitivity or enhanced detoxification of the active compound, but rather a significant reduction in the metabolic activation of the proinsecticide this compound.[1][2][3]

Reduced Proinsecticide Activation:

In resistant mites, the conversion of this compound to its toxic metabolite, coroxon, is suppressed.[1][2] This metabolic conversion is catalyzed by cytochrome P450 monooxygenases (CYPs). Research has shown that in a highly resistant population of Varroa destructor, the downregulation of a specific P450 gene, CYP4EP4, is responsible for the reduced activation of this compound.[1][2] This prevents the proinsecticide from becoming toxic, thereby conferring resistance.

While other mechanisms such as target-site mutations in the acetylcholinesterase (AChE) gene or increased detoxification by enzymes like glutathione S-transferases (GSTs) and carboxylesterases (COEs) are common for organophosphate resistance in other arthropods, they have not been identified as the primary mechanism of this compound resistance in Varroa destructor.[1][5]

Data Presentation

Table 1: Toxicity of this compound and Coroxon to Susceptible and Resistant Varroa destructor
PopulationCompoundLC50 (mg/L)95% Confidence IntervalResistance Ratio (RR)
ATH-S (Susceptible)This compound1511-201
AN-CR (Resistant)This compound32552485-4645217
ATH-S (Susceptible)Coroxon1.20.8-1.61
AN-CR (Resistant)Coroxon3022-4425

Data sourced from Vlogiannitis et al., 2021.[3]

Table 2: Differential Expression of Cytochrome P450 Genes in Resistant vs. Susceptible Varroa destructor
GeneRegulation in Resistant MitesFold Change
CYP4DP24Upregulated>2
CYP3012A6Downregulated< -2
CYP4EP4Downregulated< -2

Data sourced from Vlogiannitis et al., 2021.[1][2]

Experimental Protocols

Acaricide Bioassays

Objective: To determine the susceptibility of Varroa destructor populations to this compound and its active metabolite, coroxon.

Materials:

  • Technical grade this compound and coroxon

  • Acetone (analytical grade)

  • Glass vials (20 ml)

  • Fine paintbrush

  • Adult worker bees

  • Varroa mites

  • Incubator set to 32.5°C and 70% relative humidity

Procedure:

  • Prepare stock solutions of this compound and coroxon in acetone.

  • Create a series of dilutions to achieve the desired final concentrations.

  • Coat the inner surface of the glass vials with 200 µl of the respective acaricide solution or acetone (for control).

  • Allow the acetone to evaporate completely, leaving a thin film of the acaricide.

  • Collect adult worker bees from a healthy, untreated colony and introduce one bee into each vial.

  • Collect Varroa mites from brood cells and place 10-15 mites onto each bee.

  • Cap the vials with a mesh lid to ensure ventilation.

  • Incubate the vials at 32.5°C and 70% relative humidity for 24 hours.

  • After incubation, assess mite mortality. Mites are considered dead if they do not move when prodded with a fine paintbrush.

  • Analyze the data using probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population).

In Vivo Metabolism of [¹⁴C] this compound

Objective: To investigate the metabolic fate of this compound in susceptible and resistant mites.

Materials:

  • [¹⁴C] this compound (radiolabeled)

  • Scintillation vials

  • Acetonitrile

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform/methanol mixture)

  • Phosphorimager or autoradiography film

  • Liquid scintillation counter

Procedure:

  • Expose susceptible and resistant mites to a sub-lethal dose of [¹⁴C] this compound using the bioassay method described above.

  • At different time points (e.g., 2, 6, 18 hours), collect the mites.

  • Homogenize the mites in acetonitrile.

  • Centrifuge the homogenate to pellet the debris.

  • Spot the supernatant onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate this compound and its metabolites.

  • Visualize the radiolabeled compounds using a phosphorimager or autoradiography.

  • Quantify the amount of radioactivity in each spot corresponding to this compound, coroxon, and other metabolites using a liquid scintillation counter.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

Objective: To quantify the expression levels of candidate detoxification genes (e.g., CYPs, GSTs, COEs) in susceptible and resistant mites.

Materials:

  • Varroa mites (susceptible and resistant populations)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Primers for target genes and reference genes (e.g., 18S rRNA, NADH)

  • SYBR Green or other fluorescent dye

Procedure:

  • Extract total RNA from pools of mites from each population.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for the target genes and reference genes.

  • The thermal cycling protocol should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melting curve analysis to ensure the specificity of the amplified products.

  • Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference genes.

RNA Interference (RNAi) for Gene Function Validation

Objective: To functionally validate the role of a specific gene (e.g., CYP4EP4) in this compound resistance.

Materials:

  • dsRNA corresponding to the target gene and a control gene (e.g., GFP)

  • Microinjection system

  • Varroa mites (susceptible population)

Procedure:

  • Synthesize dsRNA for the target gene and a non-specific control gene.

  • Inject a small volume of dsRNA into the hemocoel of susceptible adult female mites.

  • Maintain the injected mites on honey bee pupae for a period to allow for gene knockdown.

  • After the recovery period, perform a this compound bioassay on the dsRNA-treated mites as described in Protocol 1.

  • Concurrently, perform qRT-PCR (Protocol 3) to confirm the knockdown of the target gene.

  • An increase in this compound tolerance in the mites treated with the target gene dsRNA compared to the control dsRNA confirms the gene's involvement in susceptibility.

Visualizations

Coumaphos_Metabolism This compound This compound (Proinsecticide) CYP450_activation CYP450 Activation (e.g., CYP4EP4) This compound->CYP450_activation Metabolism CYP450_detox CYP450 Detoxification This compound->CYP450_detox Metabolism Coroxon Coroxon (Active Toxin) Inhibition Inhibition Coroxon->Inhibition AChE Acetylcholinesterase (Target Enzyme) Inhibition->AChE Chlorferon Chlorferon (Detoxified) CYP450_activation->Coroxon CYP450_detox->Chlorferon

Caption: Metabolic pathway of this compound in Varroa destructor.

Experimental_Workflow cluster_population Population Screening cluster_mechanism Mechanism Investigation cluster_validation Functional Validation Bioassay Acaricide Bioassay (Protocol 1) Define_Phenotype Define Susceptible (S) & Resistant (R) Phenotypes Bioassay->Define_Phenotype Metabolism Metabolism Study ([¹⁴C] this compound) (Protocol 2) Define_Phenotype->Metabolism Gene_Expression Gene Expression (qRT-PCR) (Protocol 3) Define_Phenotype->Gene_Expression RNAi RNA Interference (Protocol 4) Gene_Expression->RNAi Confirm_Gene_Role Confirm Gene's Role in Resistance RNAi->Confirm_Gene_Role

Caption: Workflow for investigating this compound resistance.

References

Application Notes and Protocols for the Determination of Coumaphos Residues in Propolis Tinctures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumaphos is an organophosphate acaricide used by beekeepers to control the Varroa destructor mite, a significant pest in honeybee colonies.[1] Due to its application within the hive, residues of this compound can accumulate in various bee products, including propolis.[1] Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is widely used in traditional medicine and as a dietary supplement due to its purported health benefits. The presence of pesticide residues like this compound in propolis tinctures, which are ethanolic extracts of raw propolis, is a growing concern for both consumers and regulatory bodies.[2]

This document provides a detailed protocol for the determination of this compound residues in propolis tinctures, targeting researchers, scientists, and professionals in drug development. The methodology is based on a validated analytical procedure employing Matrix Solid-Phase Dispersion (MSPD) for sample preparation followed by Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for detection and quantification.[3][4]

Experimental Protocol

This protocol is adapted from the method developed by Pérez-Parada et al. (2011) for the analysis of organophosphate pesticides in propolis tinctures.[3][4]

1. Reagents and Materials

  • Solvents: Acetone, n-hexane, ethyl acetate, dichloromethane (all pesticide residue analysis grade)

  • Standards: Certified reference standard of this compound (≥98% purity)

  • Dispersant: Anhydrous aluminum sulfate

  • Cleanup Sorbent: Silica gel for column chromatography

  • Inert Support: Anhydrous sodium sulfate

  • Apparatus: Glass mortar and pestle, chromatography column, rotary evaporator, GC-MS system.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetone, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetone/n-hexane (1:9, v/v) to create a calibration curve (e.g., in the range of 10–300 ng/g).[3]

3. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

The MSPD technique integrates extraction and cleanup into a single step, which is particularly effective for complex matrices like propolis.[2]

  • Sample Aliquot: Take a 0.5 g aliquot of the propolis tincture.

  • Dispersion: In a glass mortar, combine the sample aliquot with 2.0 g of anhydrous aluminum sulfate as the dispersant.[3][4]

  • Homogenization: Gently blend the mixture with a pestle for 5 minutes until a homogeneous mixture is obtained.

  • Column Packing: Transfer the homogenized mixture into a chromatography column. Add a layer of anhydrous sodium sulfate on top of the mixture to remove any residual moisture.

4. Cleanup: Column Chromatography

  • Elution: Elute the column with 10 mL of a dichloromethane:ethyl acetate (9:1, v/v) mixture.[2]

  • Concentration: Collect the eluate and concentrate it to near dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Redissolve the residue in a known volume (e.g., 1 mL) of acetone/n-hexane (1:9, v/v) for GC-MS analysis. This is now the test solution.[5]

5. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: An initial temperature of 80°C held for 1 minute, then ramped up at 8°C/minute to 250°C and held for 5 minutes.[5]

    • Injection Mode: Splitless injection.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Scan Range: 35-450 amu.[6]

    • Interface Temperature: 230°C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity for this compound.

6. Quantification

  • Inject the prepared test solution and the working standard solutions into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the test solution from the calibration curve.

  • Calculate the final concentration of this compound in the original propolis tincture sample, taking into account the initial sample weight and final volume.

Data Presentation

The following tables summarize the validation parameters for the analytical method, providing a clear overview of its performance.

Table 1: Method Detection and Quantification Limits

ParameterGC-FPDGC-MS
Limit of Detection (LOD)< 26.0 µg/kg1.43 µg/kg
Limit of Quantification (LOQ)Not Reported4.6 - 9.4 ng/g

Data sourced from Pérez-Parada et al. (2011).[3][4]

Table 2: Method Accuracy and Precision

ParameterValue
Mean Recovery85 - 123%
Relative Standard Deviation (RSD)< 13%
Intra-day Repeatability (RSD)< 9%
Inter-day Repeatability (RSD)< 15%

Data sourced from Pérez-Parada et al. (2011).[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the protocol for determining this compound residues in propolis tinctures.

Coumaphos_Analysis_Workflow cluster_sample_prep Sample Preparation (MSPD) cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_standards Standard Preparation Sample Propolis Tincture (0.5 g) Mix Homogenize in Mortar Sample->Mix Dispersant Anhydrous Aluminum Sulfate (2.0 g) Dispersant->Mix Pack Pack into Chromatography Column Mix->Pack Elution Elute with Dichloromethane: Ethyl Acetate (9:1) Pack->Elution Concentration Concentrate Eluate Elution->Concentration Reconstitution Reconstitute in Acetone: n-Hexane (1:9) Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Result Result Quantification->Result Final Concentration in Propolis Tincture Stock This compound Stock Solution Working Working Standards Stock->Working CalCurve Generate Calibration Curve Working->CalCurve CalCurve->Quantification

References

Troubleshooting & Optimization

Troubleshooting Coumaphos degradation in analytical standards and samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumaphos. Find answers to common issues encountered during the analysis of analytical standards and samples.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing signs of degradation. What are the common causes?

A1: Degradation of this compound in analytical standards is primarily influenced by pH, temperature, and light exposure. This compound is an organothiophosphate that is susceptible to hydrolysis, particularly under alkaline conditions.[1][2] Exposure to high temperatures and UV irradiation can also accelerate its breakdown.[2][3] Technical grade this compound may also contain impurities like 'Potasan', which can complicate analysis.[1]

Q2: What are the main degradation products of this compound I should look for?

A2: The primary degradation products of this compound include:

  • Coroxon (this compound Oxon): Formed through an oxidative mechanism.[1]

  • Chlorferon (3-chloro-4-methyl-7-hydroxycoumarin): A product of hydrolysis.[1][4][5]

  • Potasan: Results from reductive dechlorination, often under anaerobic conditions.[4]

  • Diethylthiophosphoric acid (DETP): A hydrolysis product.[4]

Q3: How can I prevent the degradation of my this compound standards and samples?

A3: To ensure the stability of your this compound standards and samples, follow these recommendations:

  • Storage: Store standards in a cool, dry, and dark place, such as a freezer at -15°C.[6][7] Solutions should be stored in sealed glass or HDPE containers, shielded from light.[6]

  • Solvent Choice: Prepare standard solutions in appropriate solvents like acetone or acetone/n-hexane mixtures.[8] For long-term stability, ensure the solvent is free from contaminants that could promote degradation.

  • pH Control: Maintain a neutral or slightly acidic pH for aqueous samples. This compound is most stable at pH 7.0 and degrades significantly in alkaline conditions (pH > 8.5).[1][2] Acidifying samples can help to extend the life of this compound solutions.[9]

  • Temperature: Avoid high temperatures during sample preparation and analysis. Use temperatures below 40°C for solvent evaporation.[8]

Q4: I am observing low recovery of this compound from my samples. What could be the issue?

A4: Low recovery of this compound can be attributed to several factors during sample preparation and extraction:

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent and technique for your sample matrix. Common solvents include acetone, n-hexane, and acetonitrile.[8][10] Homogenization and centrifugation are critical steps to ensure efficient extraction.[8]

  • Degradation During Extraction: As mentioned, high pH and temperature can degrade this compound. Ensure your extraction protocol minimizes these factors.

  • Matrix Effects: Complex sample matrices, such as those with high fat content, can interfere with extraction and analysis.[3] A proper clean-up step using techniques like solid-phase extraction (SPE) with silica gel or other sorbents is crucial.[11]

  • Adsorption: this compound may adsorb to container surfaces or particulate matter in the sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak tailing or broadening in chromatogram Active sites in the GC column or liner.Use a deactivated liner and a high-quality capillary column. Regularly condition the column.
Co-eluting matrix components.Optimize the temperature program. Improve the sample clean-up procedure.
Inconsistent results between injections Instability of the analyte in the injection port.Optimize the injection port temperature to avoid thermal degradation.
Non-homogenous sample or standard.Ensure thorough mixing of samples and standards before injection.
Presence of unexpected peaks Degradation of this compound.Check for the presence of known degradation products like Coroxon, Chlorferon, and Potasan. Review sample handling and storage procedures.[1][4]
Contamination of the analytical system.Run solvent blanks to identify sources of contamination. Clean the injection port and column.
Low sensitivity Poor detector response.Check the settings and maintenance of your detector (e.g., FPD, NPD, or MS).[8][11]
Loss of analyte during sample preparation.Review the extraction and clean-up steps for potential losses. Consider using a matrix-matched calibration curve.

Data Summary

Stability of this compound under Different Conditions

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the half-life (DT50) of this compound in aqueous solutions at various pH levels.

pHTemperature (°C)Half-life (DT50)Reference
4.0Not Specified33 days[1][2]
5.5Not Specified67 days[1]
6.3Not Specified124 days[1]
7.0Not Specified347 days[1][2]
8.1 (seawater)6No degradation observed[3]
8.1 (seawater)2270 days[3]
8.5Not Specified29 days[1][2]
9.05023 days[3]
13 (lime treated)25< 60 days (only 2-3% remaining)[12]

A study also showed that at 10°C, 76% of the original this compound amount was present after 60 days, while at 25°C, only 64% remained under the same conditions.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues (Muscle, Fat, Liver, Kidney)

This protocol is based on established analytical methods for this compound determination in animal products.[8]

  • Sample Homogenization:

    • Weigh 20.0 g of muscle, liver, or kidney sample (5.00 g for fat).

    • Add 20 mL of 0.1 mol/L hydrochloric acid and homogenize.

  • Solvent Extraction:

    • Add 100 mL of an acetone/n-hexane mixture (1:2, v/v) and homogenize again.

    • Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the organic layer.

    • Add 50 mL of n-hexane to the remaining residue, homogenize, and centrifuge again.

  • Combine and Dehydrate:

    • Combine the organic layers from both extractions.

    • Dehydrate the combined extract by passing it through anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the filtrate at a temperature below 40°C to remove the solvent.

  • Reconstitution:

    • Dissolve the residue in n-hexane to a final volume of 20 mL. This solution is ready for clean-up and analysis.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This is a general clean-up procedure that can be adapted based on the specific sample matrix and available SPE cartridges.

  • Cartridge Conditioning:

    • Condition a silica gel SPE cartridge by passing an appropriate volume of n-hexane through it.

  • Sample Loading:

    • Load the reconstituted extract from Protocol 1 onto the conditioned SPE cartridge.

  • Elution:

    • Elute the cartridge with a suitable solvent mixture, such as 10 mL of acetone/n-hexane (1:9, v/v).[8]

  • Final Concentration and Reconstitution:

    • Collect the eluate and concentrate it at a temperature below 40°C.

    • Dissolve the final residue in a known volume of a suitable solvent (e.g., acetone/n-hexane 1:9, v/v) for chromatographic analysis.[8]

Visualizations

This compound Degradation Pathway

Coumaphos_Degradation This compound This compound Coroxon Coroxon (this compound Oxon) This compound->Coroxon Oxidation Chlorferon Chlorferon This compound->Chlorferon Hydrolysis Potasan Potasan This compound->Potasan Reductive Dechlorination (Anaerobic) DETP Diethylthiophosphoric acid (DETP) This compound->DETP Hydrolysis Coroxon->Chlorferon Hydrolysis Mineralization Mineralization (e.g., CO2) Chlorferon->Mineralization Microbial Metabolism Potasan->Mineralization Aerobic Mineralization DETP->Mineralization Microbial Metabolism

Caption: Major degradation pathways of this compound.

General Analytical Workflow for this compound Analysis

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample Sample Collection (e.g., Tissue, Honey) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone/Hexane) Homogenization->Extraction Concentration1 Concentration Extraction->Concentration1 SPE Solid-Phase Extraction (SPE) (e.g., Silica Gel) Concentration1->SPE Concentration2 Final Concentration & Reconstitution SPE->Concentration2 Analysis Chromatographic Analysis (GC-FPD, GC-MS, HPLC) Concentration2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of this compound residues.

References

Technical Support Center: Optimizing QuEChERS for Coumaphos in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of coumaphos from challenging fatty matrices such as milk, meat, and other animal tissues.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty matrices challenging with the QuEChERS method?

A1: this compound is a lipophilic (fat-soluble) organophosphate pesticide. When using the QuEChERS method with fatty samples, the high lipid content can lead to several issues:

  • Low Recovery: this compound can preferentially remain in the co-extracted fat layer rather than partitioning into the acetonitrile extraction solvent.[1]

  • Matrix Effects: Co-extracted lipids can interfere with the analytical instrument, typically LC-MS/MS or GC-MS, causing signal suppression or enhancement, which leads to inaccurate quantification.[2][3]

  • Instrument Contamination: The presence of fat in the final extract can contaminate the analytical column and detector, leading to poor performance and downtime for cleaning.

Q2: Which version of the QuEChERS method is best for fatty matrices?

A2: The buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (using acetic acid and sodium acetate) or the EN 15662 method (using citrate buffering), are generally recommended.[4] Buffering helps to maintain a stable pH, which can be crucial for the stability of pH-sensitive pesticides. For fatty matrices, modifications to the cleanup step are critical for obtaining good results.

Q3: What are the most effective d-SPE sorbents for cleaning up fatty extracts?

A3: For fatty matrices, a combination of sorbents is typically necessary.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.[4]

  • C18 (Octadecylsilane): A non-polar sorbent that is essential for removing lipids and other non-polar interferences.[4][5]

  • Z-Sep or Z-Sep+: Zirconium dioxide-based sorbents that are highly effective at removing fats and phospholipids.[6][7][8]

  • Enhanced Matrix Removal-Lipid (EMR-Lipid): A novel sorbent designed for highly selective lipid removal.[6][9][10]

The choice of sorbent will depend on the specific matrix and the level of cleanup required. A combination of PSA and C18 is a common starting point.[4][5]

Q4: Can I use GC-MS for the analysis of this compound after QuEChERS extraction?

A4: Yes, GC-MS can be used for the analysis of this compound.[5] However, since QuEChERS extracts are in acetonitrile, which is not ideal for direct GC injection, a solvent exchange step to a more GC-compatible solvent like hexane or acetone may be necessary.[11] LC-MS/MS is often preferred due to its high sensitivity and selectivity without the need for derivatization or solvent exchange.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Recovery of this compound Analyte Partitioning into Fat: this compound remains in the lipid layer instead of the acetonitrile.[1]* Increase Solvent-to-Sample Ratio: Use a higher volume of acetonitrile to improve extraction efficiency.[12] * Incorporate a Freeze-Out Step: After the initial extraction, freeze the acetonitrile extract at -20°C or lower for at least 30 minutes to precipitate lipids, then centrifuge at a low temperature and collect the supernatant.[1]
Inadequate Phase Separation: Poor separation between the aqueous and organic layers.* Ensure Vigorous Shaking: Shake the tube vigorously for at least one minute after adding the extraction salts to ensure proper partitioning.[5] * Check Salt Composition: Use the correct type and amount of QuEChERS salts as specified in the chosen method (e.g., AOAC or EN).
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted lipids and other matrix components are interfering with the MS signal.[2][3]* Optimize d-SPE Cleanup: Use a combination of sorbents like PSA and C18. For very fatty samples, consider using Z-Sep or EMR-Lipid for more effective fat removal.[4][6][7][8][9][10] * Dilute the Final Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of matrix components injected into the instrument.[3][13]
No Use of Matrix-Matched Standards: Calibration standards prepared in a clean solvent do not account for matrix effects.* Prepare Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure to compensate for signal suppression or enhancement.[3]
Poor Repeatability (High %RSD) Inconsistent Sample Homogenization: The fatty matrix is not uniform, leading to variations in the subsamples.* Thoroughly Homogenize the Sample: Ensure the entire sample is homogenous before taking a subsample for extraction. For solid samples, cryogenic milling can be effective.[14]
Inconsistent Extraction or Cleanup: Variations in shaking time, centrifugation speed, or sorbent amounts.* Standardize the Protocol: Ensure all steps of the QuEChERS procedure are performed consistently for all samples and standards. Use a mechanical shaker for reproducible mixing.[4]
Instrument Contamination High Fat Content in Final Extract: The cleanup step is not effectively removing lipids.* Improve the Cleanup Step: Use more effective lipid-removing sorbents like Z-Sep or EMR-Lipid.[6][7][8][9][10] * Incorporate a Freeze-Out Step: This can significantly reduce the amount of fat in the extract before the d-SPE cleanup.[1]

Experimental Protocols

Generic QuEChERS Protocol for this compound in Fatty Animal Tissue (e.g., Beef Muscle)

This protocol is adapted from a method for organophosphorous pesticides in beef.[5]

I. Sample Preparation and Extraction

  • Homogenize the beef muscle tissue.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 2 mL of water to achieve approximately 80% water content.[5]

  • Add 10 mL of acetonitrile (ACN).

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS salt packet (e.g., for CEN QuEChERS: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 3 minutes.

II. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (top acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5]

  • Shake vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS (after solvent exchange if necessary).

AOAC-Based QuEChERS Protocol for this compound in Whole Milk

This protocol is based on a method for various pesticide residues in whole milk.[4]

I. Sample Preparation and Extraction

  • Transfer 15 mL of whole milk into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile with 1% acetic acid.

  • Cap and shake for 1 minute.

  • Add the AOAC QuEChERS extraction salts (6 g MgSO₄ and 1.5 g NaOAc).[4]

  • Shake for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

II. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[4]

  • Shake for 2 minutes.

  • Centrifuge at high speed for 5 minutes.

  • Transfer the cleaned extract for analysis. For LC-MS/MS, a dilution with water may be performed.[4]

Quantitative Data Summary

Table 1: Recovery of this compound and Other Organophosphates in Beef Muscle using QuEChERS-GC/MS[5]

PesticideSpiking Level (µg/kg)Average Recovery (%)% RSD (n=5)
Dichlorvos200805.0
Mevinphos200754.0
Ethoprop200953.2
Phorate200982.0
Diazinon2001001.0
Disulfoton200991.0
Methyl Parathion200971.0
Ronnel200981.0
Malathion200962.1
Fenthion200981.0
Tetrachlorvinphos200903.3
This compound 200 97 1.0

Table 2: Comparison of d-SPE Sorbents for Cleanup of Fatty Vegetable Matrices[10]

Sorbent CombinationMatrix% of Pesticides with Signal Suppression < 20%
C18 + PSAOlive OilNot specified
Z-Sep+Olive OilNot specified
Z-SepOlive OilNot specified
EMR-LipidOlive Oil79%
EMR-LipidOlives16%
EMR-LipidAvocado51%

Note: This table illustrates the effectiveness of different sorbents in reducing matrix effects. EMR-Lipid showed the best performance for olive oil in this study.

Visualizations

QuEChERS_Workflow QuEChERS Workflow for Fatty Matrices cluster_extraction 1. Extraction cluster_cleanup 2. Cleanup (d-SPE) A Homogenize Fatty Sample (e.g., 10g meat) B Add Acetonitrile (ACN) and Water (if needed) A->B C Shake Vigorously (1 min) B->C D Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate) C->D E Shake Vigorously (1 min) D->E F Centrifuge (e.g., 4000 rpm, 3 min) E->F G Take Aliquot of ACN Supernatant F->G Transfer Supernatant H Add to d-SPE Tube (MgSO4, PSA, C18/Z-Sep) G->H I Shake Vigorously (1 min) H->I J Centrifuge at High Speed I->J K Collect Clean Extract J->K L LC-MS/MS or GC-MS Analysis K->L Ready for Analysis

Caption: General QuEChERS workflow for fatty matrices.

Troubleshooting_Logic Troubleshooting: Low this compound Recovery Start Low Recovery Observed Q1 Is the matrix very high in fat? Start->Q1 A1_Yes Incorporate Freeze-Out Step (-20°C) to precipitate lipids Q1->A1_Yes Yes Q2 Is the d-SPE cleanup adequate? Q1->Q2 No A1_Yes->Q2 A2_No Optimize d-SPE Sorbents (Add C18, Z-Sep, or EMR-Lipid) Q2->A2_No No Q3 Is phase separation complete? Q2->Q3 Yes A2_No->Q3 A3_No Ensure vigorous shaking and correct salt amounts Q3->A3_No No End Improved Recovery Q3->End Yes A3_No->End

Caption: Logic for troubleshooting low this compound recovery.

References

Technical Support Center: Stability of Coumaphos in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of stock solutions is paramount to the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Coumaphos in various stock solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.

Q1: My this compound stock solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues:

  • Solvent Saturation: You may have exceeded the solubility of this compound in the chosen solvent. Refer to the solubility data in Table 1 and consider preparing a more dilute stock solution.

  • Low Temperature Storage: Precipitation can occur when storing solutions, particularly in organic solvents, at low temperatures (e.g., -20°C or -80°C). Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution.

  • Degradation: In some cases, the precipitate may be a degradation product. If the solution does not clarify upon warming and vortexing, the stock solution may be compromised and should be discarded.

Q2: I am seeing unexpected or inconsistent results in my experiments using a this compound stock solution. Could the stability of my stock solution be the issue?

A2: Yes, inconsistent results are a common sign of stock solution degradation. The stability of this compound is influenced by several factors:

  • Solvent Choice: this compound exhibits different stability profiles in various solvents. While generally more stable in organic solvents than in aqueous solutions, degradation can still occur. For instance, methanolic solutions stored at room temperature can show progressive depletion of the active compound. Acetonitrile is often a preferred solvent for better stability.

  • Storage Temperature: Higher temperatures accelerate degradation. For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. For short-term storage, 2-8°C is advisable.

  • Light Exposure: this compound is susceptible to photodegradation. Always store stock solutions in amber vials or protect them from light to minimize this effect.

  • pH of Aqueous Solutions: In aqueous solutions, the pH plays a critical role. This compound is highly unstable in alkaline conditions (pH > 8). There are conflicting reports on its stability in acidic versus neutral aqueous solutions, so it is crucial to control and buffer the pH of your experimental media if diluting from an organic stock.

Q3: How can I minimize the degradation of my this compound stock solution?

A3: To enhance the stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent in which this compound is stable. Acetonitrile is a commonly recommended solvent.

  • Proper Storage: Store stock solutions at low temperatures (ideally -20°C or below) and protect them from light by using amber vials and storing them in the dark.

  • Aliquotting: Prepare smaller, single-use aliquots from your main stock solution. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and solvent evaporation, all of which can affect concentration and stability.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

  • Monitor for Changes: Regularly inspect your stock solutions for any visual changes such as color change or precipitation.

Q4: For how long can I store my this compound stock solution?

Data Presentation: this compound Stability Data

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Solubility of this compound

SolventSolubility
Water (20°C)Slightly soluble (1.5 mg/L)[1]
Common Organic SolventsSoluble
AcetoneSoluble
ChloroformSoluble
EthanolSoluble
MethanolSoluble
DMSOSoluble

Table 2: Half-life of this compound in Aqueous Solutions

pHTemperature (°C)Half-life
95023 days[1]
5.5 (Pond Water)20-35< 7 days[1]

Note: There are conflicting reports regarding pH stability. One source suggests higher stability at neutral pH, while another indicates instability at basic pH but stability in neutral and acidic conditions. Researchers should carefully buffer their aqueous solutions and consider this variability.

Table 3: Photodegradation Half-life of this compound

Light Intensity (W/m²)Half-life (minutes)
250~17.6
500~16.7
750~17.6

Note: Photodegradation can be rapid. It is crucial to protect solutions from light.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing the stability of this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile.

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade, anhydrous)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Spatula

  • Amber glass vials with PTFE-lined screw caps

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, use a sonicator for a short period to aid dissolution.

  • Once the this compound is completely dissolved, add acetonitrile to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

  • For long-term storage, it is recommended to prepare smaller aliquots in separate amber vials.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Stability-Indicating Analysis by HPLC-UV

This protocol provides a general framework for a stability-indicating HPLC-UV method to determine the purity of a this compound stock solution and detect the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid).

    • Initial conditions might be 50:50 Acetonitrile:Water, with a gradient increasing the proportion of Acetonitrile over time to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution (e.g., 1 mg/mL) to a suitable working concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.

    • For forced degradation studies to validate the stability-indicating nature of the method, samples of the stock solution can be subjected to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis) before dilution and injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program to separate this compound from its potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a freshly prepared standard solution.

    • The appearance of new peaks or a decrease in the peak area of this compound in aged or stressed samples compared to a fresh sample indicates degradation.

    • The peak purity of the this compound peak can be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare this compound Stock Solution B Create Aliquots A->B C T=0 (Initial Analysis) B->C D Store at Different Temperatures (e.g., 4°C, RT, 40°C) B->D E Protect from Light (Amber Vials) B->E G Analyze by Stability- Indicating Method (e.g., HPLC-UV) C->G F Withdraw Aliquots at Time Points D->F E->F F->G H Compare to T=0 G->H I Calculate % Degradation and Half-life H->I

Caption: Workflow for assessing the stability of this compound stock solutions.

Degradation Pathways of this compound

G Primary Degradation Pathways of this compound This compound This compound Potasan Potasan (Reductive Dechlorination) This compound->Potasan Anaerobic Conditions Chlorferon Chlorferon (Hydrolysis Product) This compound->Chlorferon Hydrolysis (e.g., alkaline pH) OxygenAnalog This compound Oxygen Analog This compound->OxygenAnalog Oxidation

References

Technical Support Center: Enhancing Coumaphos Recovery from Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Coumaphos from complex royal jelly samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from royal jelly?

A1: The most prevalent methods for extracting this compound and other pesticide residues from royal jelly are Solvent Extraction (SE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3] SE and SPE have been widely used, but QuEChERS is gaining popularity due to its efficiency.[1]

Q2: Why is royal jelly considered a difficult matrix for pesticide analysis?

A2: Royal jelly is a highly complex matrix due to its composition of water (57-70%), proteins (9-18%), sugars (6-18%), lipids (3-8%), minerals, and vitamins.[4][5] This complexity, particularly the high protein and sugar content, can lead to significant matrix effects, interfering with chromatographic analysis and affecting the accuracy of quantification.[1][4][6]

Q3: What are typical recovery rates for this compound from royal jelly?

A3: Recovery rates for this compound can vary depending on the method. A gas chromatography method reported recoveries ranging from 82% to 94%.[7][8] Multiresidue methods using solid-phase extraction have shown overall recovery rates between 80.8% and 91.3% for various pesticides, including this compound.[9]

Q4: How does this compound contaminate royal jelly?

A4: this compound is an acaricide used by beekeepers to control Varroa mites.[7] Residues can contaminate royal jelly through direct application in the hive or, more significantly, by transferring from contaminated beeswax into the royal jelly.[4][6][10][11] Studies have shown that even low concentrations of this compound in beeswax can migrate into royal jelly.[11]

Q5: What is the "matrix effect" and how can I minimize it?

A5: The matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix. In royal jelly, sugars and proteins are major interferents.[6] To minimize this, a "matrix-matched calibration" is recommended, where calibration standards are prepared in a blank royal jelly matrix similar to the samples.[1] Additionally, effective clean-up steps during sample preparation are crucial.[6]

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Inefficient Extraction The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures. A common method uses a mixture of isopropyl alcohol/acetonitrile for dilution followed by methylene chloride for extraction.[7][8] Another approach uses an n-hexane and isopropanol mixture.[1][6]
Analyte Loss during Clean-up The clean-up step (e.g., SPE) may be too harsh, leading to the loss of this compound. Ensure the SPE cartridge conditioning, washing, and elution steps are optimized. For example, polymeric cartridges have been used successfully with acetonitrile extraction under alkaline conditions.[6]
Degradation of this compound This compound may degrade during sample processing. Ensure samples are processed promptly and stored correctly. Avoid high temperatures during solvent evaporation steps.
Incomplete Phase Separation During liquid-liquid extraction, emulsions can form, preventing a clean separation. Centrifugation is a key step to ensure proper phase separation.[7][8]

Problem 2: High Variability in Results

Possible Cause Troubleshooting Step
Matrix Heterogeneity Royal jelly's composition can vary based on season, geography, and honeybee species.[6] This can affect extraction efficiency. Homogenize the sample thoroughly before taking a subsample for analysis.
Inconsistent Sample Preparation Minor variations in extraction times, solvent volumes, or pH can lead to variability. Adhere strictly to a validated standard operating procedure (SOP).
Instrumental Fluctuation The analytical instrument (e.g., GC-MS) may be unstable. Run quality control (QC) standards throughout the analytical batch to monitor instrument performance.

Problem 3: Peak Tailing or Poor Chromatography

Possible Cause Troubleshooting Step
Matrix Interference Co-eluting matrix components can interfere with the chromatographic separation.[6] Implement a more rigorous clean-up procedure, such as SPE or the dispersive SPE (d-SPE) step in the QuEChERS method, to remove interfering substances like sugars and proteins.[6]
Active Sites in GC System Active sites in the GC inlet liner or column can cause peak tailing for certain compounds. Use a deactivated liner and ensure the column is properly conditioned.
Inappropriate Column The GC column may not be suitable for pesticide analysis. Use a column specifically designed for this purpose, such as an Rtx-5MS.[12]

Quantitative Data Summary

Table 1: this compound Recovery and Detection Limits
MethodExtraction SolventsRecovery Rate (%)Limit of Quantification (LOQ)Analytical TechniqueReference
Gas ChromatographyIsopropyl alcohol/acetonitrile, Methylene chloride82 - 94%5 ng/g (5 ppb)GC-MS[7][8]
Multiresidue MethodNot specified80.8 - 91.3% (overall for 9 pesticides)<0.003-0.005 mg/kg (3-5 ppb)GC-µECD[9]
Solvent Extractionn-hexane, isopropanolNot specifiedNot specifiedNot specified[1][6]

Experimental Protocols

Protocol 1: Solvent Extraction & Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method described by Balayannis (2001).[7][8]

1. Sample Preparation and Extraction:

  • Weigh 1g of a homogenized royal jelly sample into a centrifuge tube.
  • Add a mixture of isopropyl alcohol and acetonitrile.
  • Vortex thoroughly to ensure complete dilution and protein precipitation.
  • Centrifuge the sample to achieve phase separation.

2. Liquid-Liquid Extraction:

  • Transfer the supernatant to a new tube.
  • Add methylene chloride to the supernatant for extraction of this compound.
  • Shake vigorously and then centrifuge to separate the organic and aqueous layers.
  • Carefully collect the organic (lower) layer containing the this compound.

3. Concentration:

  • Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent (e.g., benzene or hexane) for GC analysis.[12]

4. Analysis:

  • Inject an aliquot of the final solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and quantification.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

SPE is a common technique for sample clean-up and concentration.[1][6]

1. Sample Extraction:

  • Extract this compound from the royal jelly sample using a suitable solvent (e.g., acetonitrile under alkaline conditions).[6]
  • Dehydrate the extract using anhydrous sodium sulfate.[6]

2. SPE Cartridge Conditioning:

  • Condition a polymeric or C18 SPE cartridge by passing methanol followed by deionized water through it.[6][9]

3. Sample Loading:

  • Load the sample extract onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with deionized water to remove polar interferences like sugars.[6]

5. Elution:

  • Elute the retained this compound from the cartridge using an appropriate solvent, such as ethyl acetate or a methanol/ethyl acetate mixture.[6]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[6]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_cleanup Purification / Clean-up cluster_analysis Analysis Sample Royal Jelly Sample Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (e.g., Acetonitrile) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Clean-up Step (SPE or d-SPE) Centrifuge1->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon Inject GC-MS Injection Recon->Inject Quant Quantification Inject->Quant

Caption: General workflow for the extraction and analysis of this compound in royal jelly.

Troubleshooting Logic for Low Analyte Recovery

Start Low Recovery? CheckExtraction Extraction Solvent Optimal? Start->CheckExtraction CheckCleanup Analyte Loss during Clean-up? CheckExtraction->CheckCleanup Yes Sol_Action Modify solvent system or extraction time CheckExtraction->Sol_Action No CheckPhaseSep Complete Phase Separation? CheckCleanup->CheckPhaseSep No Cleanup_Action Optimize SPE steps (e.g., elution solvent) CheckCleanup->Cleanup_Action Yes Phase_Action Increase centrifugation speed or time CheckPhaseSep->Phase_Action No Success Recovery Improved CheckPhaseSep->Success Yes Sol_Action->Success Cleanup_Action->Success Phase_Action->Success

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Minimizing instrument contamination when analyzing Coumaphos.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing Coumaphos.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instrument contamination when analyzing this compound?

A1: The primary causes of instrument contamination during this compound analysis stem from its physicochemical properties. This compound is a non-polar compound with low water solubility and a high octanol-water partition coefficient (log Kow = 4.13), which contributes to its "stickiness" within analytical systems.[1] This can lead to carryover, where analyte residues from a previous, often high-concentration, sample appear in subsequent analyses.[2] Common sources of contamination include the autosampler injection needle, sample loops, tubing, and the head of the analytical column.[3]

Q2: What is "carryover" and how can I detect it in my this compound analysis?

A2: Carryover is the appearance of a peak in the chromatogram of a blank or negative sample that is due to residual analyte from a preceding injection.[2][3] To detect carryover, a sequence of blank solvent injections should be performed immediately after running a high-concentration standard or sample. If a peak corresponding to this compound appears in the blank injections, carryover is present. The peak area of the carryover can be compared to the peak area of a known low-concentration standard to quantify its significance.

Q3: Are there specific sample preparation techniques that can help minimize contamination?

A3: Yes, proper sample preparation is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting and cleaning up pesticide residues like this compound from various matrices.[4] A thorough clean-up step helps to remove matrix components that can contribute to system contamination and interfere with the analysis.

Q4: Which analytical techniques are most susceptible to this compound contamination?

A4: Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are susceptible to contamination by semi-volatile and "sticky" compounds like this compound. In LC-MS/MS, carryover is a known issue for non-polar compounds.[2] In GC-MS, contamination of the injector port liner and the front of the analytical column can occur.[5]

Troubleshooting Guides

Issue: Unexpected this compound peak in blank injections (Carryover)

Symptoms:

  • A peak with the same retention time and mass-to-charge ratio (m/z) as this compound is observed in a solvent blank injected after a sample or standard.

  • The peak area of the ghost peak decreases with subsequent blank injections.

Possible Causes:

  • Adsorption of this compound onto surfaces in the flow path (injector, tubing, valve, column).

  • Insufficient cleaning of the injection system between runs.

  • Contamination of the mobile phase or wash solvents.

Troubleshooting Steps:

  • Confirm Carryover: Inject a series of at least three solvent blanks after a high-concentration this compound standard. Observe if the peak area decreases with each injection.

  • Isolate the Source:

    • Injector: Perform a "no-injection" run (air shot). If the peak disappears, the contamination is likely in the syringe or sample loop.

    • System: If the peak persists in the no-injection run, the contamination is likely within the LC or GC system beyond the injector.

  • Cleaning:

    • Injector: Clean the syringe and sample loop with a strong, appropriate solvent. Given this compound's properties, a solvent mixture like isopropanol/acetonitrile or methanol/dichloromethane may be effective.

    • System: Flush the entire system, including the column, with a strong solvent. For reversed-phase LC, this could involve a high percentage of organic solvent. For GC, bake out the column at the manufacturer's recommended maximum temperature.

  • Optimize Wash Method: Increase the volume and/or the strength of the solvent used for needle and injection port washing. Consider a multi-solvent wash, starting with a solvent in which this compound is soluble and ending with the mobile phase.

Issue: Persistent background signal of this compound

Symptoms:

  • A consistent, low-level signal for this compound is present in all analyses, including blanks.

  • The baseline is noisy at the m/z corresponding to this compound.

Possible Causes:

  • Contaminated mobile phase or GC carrier gas.

  • Widespread contamination of the LC-MS or GC-MS system, including solvent lines, degasser, pump, and ion source.

  • Contaminated reagents or glassware used in mobile phase preparation.

Troubleshooting Steps:

  • Mobile Phase/Carrier Gas Check: Prepare fresh mobile phase using new, high-purity solvents and reagents. For GC, ensure high-purity carrier gas is being used and that gas lines are not contaminated.

  • Systematic Cleaning: If fresh mobile phase does not resolve the issue, a systematic cleaning of the instrument is required. This may involve cleaning or replacing solvent frits, flushing the degasser and pump, and cleaning the ion source of the mass spectrometer.

  • Glassware and Reagent Check: Ensure all glassware used for mobile phase preparation is scrupulously clean. Test new batches of reagents for potential contamination.

Data Presentation

Table 1: Physicochemical Properties of this compound Influencing Contamination
PropertyValueImplication for Contamination
Molecular Weight 362.77 g/mol -
Melting Point 95-97°CCan be a solid at room temperature, requiring appropriate solvent for dissolution.
Water Solubility 1.5 mg/L (at 20°C)Very low water solubility contributes to its adsorption onto non-polar surfaces in the analytical system.[6]
log Kow (Octanol-Water Partition Coefficient) 4.13High lipophilicity indicates a strong tendency to adhere to non-polar surfaces, increasing the risk of carryover.[1]
Vapor Pressure 1.3 x 10⁻⁵ Pa (at 20°C)Low vapor pressure suggests it is not highly volatile, but can still contaminate GC systems over time.[6]
Table 2: Example Cleaning Agent Efficacy for Non-Polar Pesticides
Cleaning AgentConcentrationContact TimeEfficacy
Isopropanol 100%5 minutesGood for general cleaning of external surfaces and some instrument components.
Acetonitrile 100%5-10 minutesEffective at dissolving many organic residues.
Methanol/Dichloromethane 50:50 (v/v)10-15 minutesStrong solvent mixture for removing stubborn non-polar residues. Use with caution and ensure compatibility with instrument components.
Commercial Cleaning Solutions As per manufacturerAs per manufacturerFormulated for specific applications and can be highly effective.

Experimental Protocols

Protocol 1: System Cleanliness and Carryover Evaluation

Objective: To assess the cleanliness of the analytical system and quantify the extent of this compound carryover.

Materials:

  • High-purity solvent blank (e.g., mobile phase starting conditions for LC, or solvent used for sample dissolution for GC).

  • High-concentration this compound standard (near the upper limit of the calibration curve).

  • Low-concentration this compound standard (at or near the limit of quantitation - LOQ).

Procedure:

  • Equilibrate the system with the initial mobile phase or GC conditions.

  • Inject the solvent blank to establish a baseline.

  • Inject the low-concentration this compound standard to confirm sensitivity and retention time.

  • Inject the high-concentration this compound standard.

  • Immediately following the high-concentration standard, inject the solvent blank at least three times consecutively.

  • Data Analysis:

    • Examine the chromatograms of the blank injections for any peaks at the retention time of this compound.

    • If a peak is present, integrate it and calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in High-Standard) * 100

    • Compare the peak area in the first blank to the peak area of the low-concentration standard to assess the risk of false positives.

Protocol 2: General Instrument Cleaning for this compound Contamination

Objective: To provide a general cleaning procedure to remove this compound residues from an LC or GC system.

Important Note: Always consult your instrument's user manual for specific cleaning instructions and solvent compatibility.

Materials:

  • HPLC-grade or GC-grade solvents (e.g., isopropanol, acetonitrile, methanol, hexane).

  • Lint-free cloths.

  • Appropriate personal protective equipment (PPE).

Procedure for LC Systems:

  • System Flush:

    • Remove the column and replace it with a union.

    • Flush all solvent lines with a strong solvent like isopropanol for at least 30 minutes.

    • Flush with the mobile phase to re-equilibrate the system.

  • Injector and Sample Loop Cleaning:

    • Flush the injector and sample loop with several volumes of a strong solvent.

    • If accessible, manually clean the needle and needle seat with a lint-free cloth dampened with solvent.

  • Column Cleaning:

    • If the column is suspected to be contaminated, flush it with a strong solvent, ensuring compatibility with the stationary phase. For a C18 column, this could be 100% acetonitrile or methanol.

Procedure for GC Systems:

  • Injector Maintenance:

    • Cool the injector and replace the injector liner and septum. These are common sites for contamination buildup.

  • Column Bake-out:

    • Disconnect the column from the detector.

    • Bake out the column at its maximum recommended temperature for several hours to remove contaminants.

  • Solvent Rinses:

    • Rinse the syringe multiple times with a strong solvent like hexane or acetone.

Visualizations

TroubleshootingWorkflow start Unexpected this compound Peak Detected is_carryover Is it in a blank after a high concentration sample? start->is_carryover is_persistent Is it a persistent background signal? is_carryover->is_persistent No carryover_confirmed Carryover Confirmed is_carryover->carryover_confirmed Yes background_confirmed Background Contamination is_persistent->background_confirmed Yes end Contamination Minimized is_persistent->end No (False Positive) troubleshoot_carryover Troubleshoot Carryover carryover_confirmed->troubleshoot_carryover troubleshoot_background Troubleshoot Background background_confirmed->troubleshoot_background troubleshoot_carryover->end troubleshoot_background->end

Caption: Troubleshooting workflow for this compound contamination.

PreventativeMaintenance cluster_0 Preventative Maintenance Schedule daily Daily/Per-Sequence: - Fresh mobile phase/solvents - Blank injections - Check for leaks weekly Weekly: - Clean ion source exterior - Inspect solvent filters - Empty waste containers monthly Monthly: - Replace solvent filters - Clean/replace injector liner (GC) - Check pump performance quarterly Quarterly/As Needed: - Pump seal replacement - Column performance check - Full system clean

Caption: Preventative maintenance schedule for analytical instruments.

References

Technical Support Center: Gas Chromatography Analysis of Coumaphos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the gas chromatography (GC) analysis of Coumaphos.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in a GC system?

Peak tailing, where a peak has an asymmetrical slant towards the end, is a frequent issue when analyzing organophosphorus pesticides like this compound. The primary causes include:

  • Active Sites: this compound can interact with active sites within the GC system. These sites are often exposed silanol groups in the injector liner, on glass wool, or at the head of the analytical column. These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[1][2] Using a deactivated liner and a column with minimal active sites is crucial.[1]

  • Column Contamination: Non-volatile matrix components can accumulate at the front of the GC column, creating new active sites that lead to peak tailing.[3][4] Regularly trimming the first few centimeters of the column can often resolve this.[5]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes or turbulence in the carrier gas flow path, causing peaks for all compounds, including this compound, to tail.[6][5][7]

  • Inlet Temperature: While the inlet needs to be hot enough to vaporize the sample, an excessively high temperature can cause degradation, while a temperature that is too low can lead to incomplete vaporization, both of which can affect peak shape.[8]

Q2: My this compound peak is fronting. What does this indicate?

Peak fronting, where the peak is asymmetrical with a leading edge, is typically a sign of column overload.[9][8] This can happen in two ways:

  • Concentration Overload: Injecting a sample that is too concentrated exceeds the column's capacity. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a fronting peak.[2][10]

  • Volume Overload: Injecting too large a volume of sample, especially in splitless mode, can cause "backflash," where the sample vapor expands to a volume greater than the liner. This leads to broad and fronting peaks.[9]

The solution is typically to dilute the sample, reduce the injection volume, or increase the split ratio.[9][8]

Q3: How do sample matrix effects impact the peak shape and quantification of this compound?

Matrix effects occur when co-extracted compounds from the sample (e.g., fats, sugars, or pigments from honey or animal tissues) interfere with the analysis.[11][12] In GC, these effects can:

  • Enhance Peak Response: Matrix components can coat active sites in the inlet and column, preventing the degradation or adsorption of this compound. This "matrix-enhanced" effect can lead to better peak shape but results in an overestimation of the analyte concentration.[11]

  • Cause Peak Distortion: The accumulation of non-volatile matrix components can degrade chromatographic performance over time, leading to peak broadening or tailing.[12]

Strategies to mitigate matrix effects include thorough sample cleanup, using matrix-matched standards for calibration, or diluting the sample.[11][13]

Q4: Is this compound susceptible to thermal degradation during GC analysis?

Yes, organophosphorus pesticides like this compound can be thermally labile and may degrade in a hot GC injector port.[1][14] This degradation can lead to a loss of signal, poor peak shape, and the appearance of extra peaks corresponding to degradation products, which complicates quantification.[1][4] Minimizing thermal degradation can be achieved by using a deactivated inlet liner, optimizing the inlet temperature, or employing alternative injection techniques like on-column injection, which introduces the sample directly onto the column without passing through a hot inlet.[1][14]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

If you are observing tailing peaks for this compound, follow this systematic approach to identify and resolve the issue.

A Start: this compound Peak Tailing Observed B Check Chromatogram: Are ALL peaks tailing? A->B C YES: Likely a physical or flow path issue. B->C All Peaks Tailing D NO: Only this compound or polar analytes tail. Likely a chemical/activity issue. B->D Specific Peaks Tailing E 1. Check column installation (height). 2. Re-cut column (ensure clean, square cut). 3. Check for leaks at inlet/detector fittings. C->E F 1. Replace inlet liner with a new, deactivated one. 2. Trim 10-20 cm from the front of the column. 3. Verify inlet temperature is not too low. D->F G Problem Resolved? E->G H Problem Resolved? F->H I End G->I Yes J Consider column contamination. Replace GC column. G->J No H->I Yes K Consider sample matrix effects. Implement enhanced cleanup or use matrix-matched standards. H->K No

Caption: A workflow for troubleshooting peak tailing issues.

Guide 2: Visualizing and Addressing Active Site Interaction

Active sites are a primary cause of poor peak shape for polar or sensitive compounds like this compound. The diagram below illustrates this interaction and the recommended solutions.

cluster_0 Problem: Active Site Interaction cluster_1 Solution: System Inertness This compound This compound Molecule Interaction Adsorption (Secondary Interaction) This compound->Interaction ActiveSite Active Site (e.g., -SiOH in liner/column) ActiveSite->Interaction Result Result Poor Peak Shape (Tailing) Analyte Loss Interaction->Result Liner Use Deactivated (Silanized) Inlet Liner GoodPeak Result Symmetrical Peak Accurate Quantification Liner->GoodPeak Column Use High-Inertness GC Column Column->GoodPeak Maintenance Regular Maintenance (Trim Column, Replace Liner) Maintenance->GoodPeak

Caption: The impact of active sites and how to achieve system inertness.

Data & Protocols

Table 1: Recommended GC Parameters for Organophosphorus Pesticide Analysis

This table summarizes typical starting parameters for the analysis of this compound, based on standard methods and application notes.[1][15]

ParameterRecommendationRationale
Inlet Liner Deactivated, Splitless Quartz Wool LinerMinimizes interaction of active compounds with the liner's glass wall, reducing peak tailing.[1]
Injection Mode SplitlessRecommended for trace-level analysis to ensure maximum transfer of analyte to the column.
Inlet Temp. 250 °CHot enough for efficient vaporization without causing significant thermal degradation.[15]
Column TG-5MS (or equivalent 5% phenyl-methyl)This low-polarity phase provides excellent separation for a wide range of pesticides with good peak shape.[1]
Column Dims. 30 m x 0.25 mm x 0.25 µmStandard dimensions offering a good balance of efficiency and sample capacity.[1]
Oven Program Start at 60-80°C, ramp to 300°CA temperature program is necessary to elute a range of pesticides with varying boiling points.[15]
Carrier Gas HeliumProvides good efficiency and is inert.
Detector FPD(P), NPD, or MSFPD and NPD are selective for phosphorus, reducing matrix interference. MS provides confirmation.[15][16]
Experimental Protocol: Sample Preparation and GC-MS Analysis

This protocol provides a general methodology for the analysis of this compound in a complex matrix, adapted from common procedures like QuEChERS and standard analytical methods.[11][15][16]

1. Sample Extraction (QuEChERS Method)

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry samples) and vortex.

  • Add 10 mL of acetonitrile, and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent like PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove fats.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • The resulting supernatant is the final extract.

3. GC-MS Analysis

  • Transfer the final extract into a GC vial.

  • Inject 1 µL of the extract into the GC-MS system using the parameters outlined in Table 1.

  • Acquire data in either Scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for sensitive quantification.

4. Quality Control

  • Analyze a solvent blank to check for system contamination.

  • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank matrix extract. This compensates for matrix-induced signal enhancement or suppression.[11]

  • Analyze a fortified sample (a blank sample spiked with a known amount of this compound) to assess method accuracy and recovery.

References

Technical Support Center: Reducing Solvent Usage in Coumaphos Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on reducing solvent usage in Coumaphos residue analysis. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing solvent consumption in this compound residue analysis?

A1: The main techniques to minimize solvent use include Accelerated Solvent Extraction (ASE), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and various microextraction techniques such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME).[1][2][3] These methods offer significant reductions in solvent volumes compared to traditional liquid-liquid extraction.[1][4]

Q2: How does the QuEChERS method reduce solvent usage?

A2: The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single process.[4] It is a miniaturized technique that typically requires a small sample size (10-15 g) and low volumes of solvent, usually 10-15 mL of acetonitrile for the initial extraction.[2][5] This significantly lessens the environmental impact and the cost of analysis.[6]

Q3: What is Solid-Phase Extraction (SPE) and how does it help in solvent reduction?

A3: SPE is a sample preparation technique that separates components of a mixture in a liquid sample by passing it through a solid sorbent.[7] The target analyte, such as this compound, is retained on the sorbent while interferences are washed away. The analyte is then eluted with a very small volume of a suitable solvent.[7] Some advanced SPE techniques, like Solid-Phase Microextraction (SPME), are considered solvent-free.[3][8]

Q4: Can you provide a general overview of the QuEChERS protocol for this compound analysis in honey?

A4: A modified QuEChERS method for this compound in honey involves weighing a 5g sample, adding water and acetonitrile, followed by a mixture of salts (MgSO4, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquohydrate) for extraction and partitioning.[9] The subsequent cleanup step uses dispersive SPE with Primary-Secondary Amine (PSA) sorbent to remove interferences before analysis by LC-MS/MS or GC-MS/MS.[9][10]

Troubleshooting Guides

Problem 1: Low recovery of this compound using the QuEChERS method.

  • Possible Cause: Incorrect pH during extraction. The stability of some pesticides is pH-dependent.

  • Solution: Ensure the use of buffering salts during the extraction step to maintain the appropriate pH.[2][9] The original QuEChERS method has been modified to include buffering salts to improve the recovery of pH-dependent analytes.[9]

  • Possible Cause: Inefficient cleanup step leading to matrix effects.

  • Solution: Optimize the dispersive SPE cleanup step. For honey samples, a combination of C18-E, PSA, and MgSO4 sorbents has been shown to be effective.[10] The amount and type of sorbent may need to be adjusted based on the specific matrix.

Problem 2: Matrix interference in the final extract when using SPE.

  • Possible Cause: The chosen sorbent is not selective enough for the sample matrix.

  • Solution: Select a sorbent with a higher affinity for this compound or one that is better at retaining the interfering compounds. For organophosphates like this compound, reversed-phase sorbents like C18 are commonly used.[7] Experiment with different sorbents to find the most effective one for your specific sample type.

  • Possible Cause: The washing step is not effectively removing interferences.

  • Solution: Optimize the wash solvent. The goal is to use a solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A step-wise gradient of wash solvents with increasing organic content can be effective.[11]

Problem 3: High solvent consumption despite using modern extraction techniques.

  • Possible Cause: The chosen method is not fully optimized for solvent reduction.

  • Solution: Consider implementing microextraction techniques. Techniques like Solid-Phase Microextraction (SPME) are designed to be solvent-free or use microliter volumes of solvent.[3][12] Dispersive Liquid-Liquid Microextraction (DLLME) is another option that uses a small amount of extraction solvent dispersed in the aqueous sample.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on solvent usage and performance for different analytical methods used for this compound residue analysis.

Table 1: Comparison of Solvent Consumption in Different Extraction Methods

MethodTypical Solvent Volume per SampleReference
Accelerated Solvent Extraction (ASE)15–50 mL[1]
QuEChERS10–15 mL[6][13]
Traditional Liquid-Liquid ExtractionCan exceed 100 mL[3]
Solid-Phase Microextraction (SPME)Solvent-free[3]

Table 2: Performance Data for this compound Analysis using a Modified QuEChERS Method in Honey

ParameterValueReference
Limit of Detection (LOD)0.001–0.003 mg/kg[10]
Limit of Quantification (LOQ)0.002–0.008 mg/kg[10]
Recovery76–112%[10]
Relative Standard Deviation (RSD)≤20.0%[10]

Experimental Protocols & Workflows

Detailed Methodology: Modified QuEChERS for this compound in Honey

This protocol is adapted from studies on pesticide residue analysis in honey.[9][10]

  • Sample Preparation: Weigh 5 ± 0.1 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.

    • Add 150 mg MgSO₄ and 50 mg PSA (Primary-Secondary Amine) sorbent.

    • Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract can be analyzed directly by LC-MS/MS or GC-MS/MS.

Diagram: QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 5g Honey Sample Add_Solvents 2. Add 10mL Water & 10mL Acetonitrile Sample->Add_Solvents Add_Salts 3. Add QuEChERS Salts Add_Solvents->Add_Salts Shake_Centrifuge_E 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge_E Aliquot 5. Take 1mL Supernatant Shake_Centrifuge_E->Aliquot Supernatant Add_Sorbents 6. Add MgSO4 & PSA Aliquot->Add_Sorbents Vortex_Centrifuge_C 7. Vortex & Centrifuge Add_Sorbents->Vortex_Centrifuge_C Final_Extract 8. Final Extract Vortex_Centrifuge_C->Final_Extract Cleaned Extract Analysis_Instrument 9. LC-MS/MS or GC-MS/MS Final_Extract->Analysis_Instrument

Caption: Workflow of the modified QuEChERS method for this compound analysis.

Diagram: General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Cartridge Conditioning (e.g., Methanol then Water) Load 2. Sample Loading Condition->Load Ready for sample Wash 3. Washing (Remove Interferences) Load->Wash Analyte retained Elute 4. Elution (Collect Analyte) Wash->Elute Interferences removed Analyze 5. Analysis Elute->Analyze Purified analyte

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Method Development for Coumaphos and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of Coumaphos and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that I should be targeting in my analytical method?

A1: The primary metabolites of this compound result from oxidative desulfuration and hydrolysis. The key compounds to target are:

  • This compound-oxon: The oxygen analog of this compound, which is a more potent cholinesterase inhibitor.[1][2]

  • 3-chloro-7-hydroxy-4-methylcoumarin (CHMC), also known as Chlorferon: This is a major hydrolysis product.[2][3][4]

  • Diethylthiophosphoric acid (DETP) and Diethyl phosphate (DEP): These are formed upon hydrolysis of the phosphate ester bond.[1][4]

In some biological and environmental systems, further degradation of Chlorferon can occur, leading to metabolites like α-chloro-β-methyl-2,3,4-trihydroxy-trans-cinnamic acid.[4][5]

Q2: Which analytical techniques are most suitable for separating this compound and its metabolites?

A2: Both gas chromatography (GC) and liquid chromatography (LC) are widely used. The choice depends on the sample matrix, the target analytes, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) , particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the simultaneous analysis of this compound and its more polar metabolites like CHMC.[3][6][7] Reverse-phase columns, such as C18, are commonly employed.[8]

  • Gas Chromatography (GC) is well-suited for the analysis of the parent compound, this compound, and can be coupled with various detectors like a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS).[9][10][11]

Q3: What are the common sample preparation techniques for extracting this compound and its metabolites from various matrices?

A3: Sample preparation is critical for removing interferences and concentrating the analytes. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using solvents like ethyl acetate or acetonitrile to extract the analytes from aqueous samples.[6][12]

  • Solid-Phase Extraction (SPE): This technique is used for cleanup and concentration of the analytes. C18 cartridges are often used for this purpose.[13][14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and efficient method for extracting pesticides from food and agricultural samples.[15][16]

Troubleshooting Guides

Issue 1: Poor peak shape or tailing for polar metabolites in Reverse-Phase HPLC.

  • Question: I am observing significant peak tailing for CHMC on my C18 column. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar, acidic compounds like CHMC on a C18 column can be due to interactions with residual silanols on the silica-based stationary phase.

    • Solution 1: Mobile Phase Modification: Add a small amount of an acidic modifier, such as formic acid or phosphoric acid, to the mobile phase.[8] This will suppress the ionization of the silanol groups and the analyte, minimizing secondary interactions.

    • Solution 2: Use a Different Stationary Phase: Consider using a column with a more inert surface or an end-capped C18 column to reduce silanol activity.

Issue 2: Low recovery of analytes during sample extraction.

  • Question: My recovery for this compound is consistently low when extracting from fatty matrices like animal tissue. What can I do to improve it?

  • Answer: Low recovery from fatty matrices is often due to the high lipid content interfering with the extraction process.

    • Solution 1: Saponification: For fatty samples, a saponification step can be introduced to break down the fats before extraction.

    • Solution 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup: After the initial extraction (e.g., with acetonitrile in a QuEChERS-based method), use a dSPE cleanup step with sorbents like C18 and Primary Secondary Amine (PSA) to remove lipids and other interferences.[6]

    • Solution 3: Matrix Solid-Phase Dispersion (MSPD): This technique can be effective for solid and semi-solid samples with high fat content.[10]

Issue 3: Matrix effects leading to ion suppression or enhancement in LC-MS/MS.

  • Question: I am seeing significant ion suppression for my target analytes in LC-MS/MS analysis of honey samples. How can I mitigate this?

  • Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like honey.[17]

    • Solution 1: Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of matrix components that cause ion suppression.[18][19]

    • Solution 2: Improved Cleanup: Incorporate additional cleanup steps in your sample preparation, such as SPE, to remove co-eluting matrix components.[17]

    • Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the matrix effects during quantification.[18]

    • Solution 4: Use of Internal Standards: Employing isotopically labeled internal standards that co-elute with the analytes can effectively correct for matrix effects and variations in instrument response.

Data Presentation

Table 1: Performance Data for this compound and Metabolite Analysis using Different Methods

AnalyteMethodMatrixRecovery (%)Limit of Quantification (LOQ)Reference
This compoundGC-NPDHoney79 - 94.40.020 mg/kg[11]
This compoundGC-FPD/MSPropolis Tinctures85 - 123< 26.0 µg/kg (FPD)[10]
This compoundLC-MS/MSHoney70 - 1200.01 mg/kg[6]
CHMCHPLC-FLDUrine-0.06 ng/mL (MDL)[20]

MDL: Method Detection Limit

Experimental Protocols & Visualizations

This compound Metabolic Pathway

The metabolic degradation of this compound primarily involves the conversion to its more toxic oxon analog, followed by hydrolysis to form chlorferon and a phosphate moiety.

Coumaphos_Metabolism This compound Metabolic Pathway This compound This compound Coumaphos_oxon This compound-oxon This compound->Coumaphos_oxon Oxidative Desulfuration (Cytochrome P450) CHMC 3-chloro-7-hydroxy-4-methylcoumarin (Chlorferon) This compound->CHMC Hydrolysis DETP Diethylthiophosphoric acid This compound->DETP Hydrolysis Coumaphos_oxon->CHMC Hydrolysis (A-esterase) DEP Diethyl phosphate Coumaphos_oxon->DEP Hydrolysis (A-esterase)

Caption: Metabolic pathway of this compound.

General Experimental Workflow for LC-MS/MS Analysis

This workflow outlines a typical procedure for the analysis of this compound and its metabolites in a solid matrix like animal tissue or honey.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (dSPE) (e.g., C18, PSA) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Supernatant LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: General workflow for sample analysis.

Detailed Methodologies

1. Sample Preparation and Extraction (QuEChERS-based approach for honey)

  • Homogenization: Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex to dissolve the honey.

  • Extraction: Add 10 mL of acetonitrile. Add internal standards at this stage if required.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing C18 and PSA sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes. The resulting supernatant is ready for analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and increasing the proportion of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound and its oxon, and can be run in negative mode for CHMC.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte for quantification and confirmation.

References

Strategies for increasing the sensitivity of Coumaphos detection in pollen.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase the sensitivity and reliability of Coumaphos detection in pollen samples.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for this compound detection in pollen.

Problem Potential Cause(s) Solution(s)
Low or No Signal (Weak Detection) Inefficient Extraction: this compound may not be effectively released from the complex pollen matrix.[1]Optimize Extraction Solvent: Use solvents like acetonitrile or a mixture of ethyl acetate and cyclohexane.[2][3] Consider ultrasound-assisted extraction to improve efficiency.[4] For some matrices, a mixture of acetone and n-hexane can be effective.[5] Mechanical Disruption: Pollen grains may require mechanical disruption to release their contents. Consider methods like sonication or grinding the pollen sample.[5] Incorrect pH: The pH of the extraction buffer can influence the solubility and stability of this compound. Ensure the pH is optimized for the chosen extraction method.
Matrix Effects: Co-extracted substances from the pollen matrix can interfere with the analytical signal, causing suppression.[6][7][8]Employ Matrix-Matched Calibration: Prepare calibration standards in a blank pollen extract to compensate for matrix effects.[6] Dilute the Extract: A simple 1:10 dilution of the extract can significantly reduce matrix effects while maintaining sufficient sensitivity.[4][9] Improve Clean-up: Use dispersive solid-phase extraction (dSPE) with sorbents like C18, graphitized carbon black (GCB), or primary secondary amine (PSA) to remove interfering compounds.[1][10]
Degradation of this compound: The analyte may degrade during sample preparation or storage.Control Temperature: Perform extraction and processing steps at controlled, cool temperatures. Store extracts at low temperatures (e.g., 4°C or -20°C) and away from light. Use Fresh Solvents: Ensure all solvents are of high purity and freshly prepared.
High Background Noise Contaminated Reagents or Glassware: Impurities in solvents, reagents, or on glassware can introduce interfering signals.Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and reagents. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with an appropriate solvent before use.
Insufficient Clean-up: The presence of co-eluting matrix components can elevate the baseline.[11]Optimize the dSPE Step: Experiment with different sorbents and amounts to achieve the best clean-up for your pollen samples.[1][10]
Non-specific Binding (Immunoassays): In ELISA, antibodies may bind to other components in the sample matrix.[12]Use a Blocking Buffer: Employ an effective blocking buffer to minimize non-specific binding.[13] Optimize Antibody Concentrations: Titrate the capture and detection antibody concentrations to find the optimal signal-to-noise ratio.
Poor Reproducibility (High Variability) Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the pollen sample.Homogenize Thoroughly: Ensure the pollen sample is finely ground and well-mixed before taking a subsample for extraction.[5]
Inconsistent Pipetting or Volume Measurement: Inaccurate volumes of samples, standards, or reagents.Calibrate Pipettes: Regularly calibrate all pipettes. Consistent Technique: Use a consistent pipetting technique for all samples and standards.[14]
Fluctuations in Instrumental Conditions: Drifts in temperature, flow rate (LC), or voltage (MS).Instrument Equilibration: Allow the analytical instrument to fully equilibrate before starting the analysis. Regular Maintenance: Perform regular maintenance and calibration of the instrument.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the most effective method for extracting this compound from pollen?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its modifications are widely and effectively used for extracting pesticides like this compound from complex matrices such as bee pollen.[1][2] This method typically involves an extraction step with a solvent like acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (dSPE) to remove interfering substances.[1]

Q2: How can I minimize the matrix effect when analyzing this compound in pollen?

A2: The matrix effect, where components of the pollen sample interfere with the detection of this compound, is a significant challenge.[6][7] To mitigate this, you can:

  • Use Matrix-Matched Calibration: This involves preparing your calibration standards in a blank pollen matrix that is free of this compound.[6]

  • Dilute Your Sample: A simple dilution of the sample extract can often reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[4][9]

  • Improve the Clean-up Step: Utilizing dSPE with appropriate sorbents can effectively remove a wide range of interfering compounds.[1][10]

Q3: Is it necessary to mechanically break the pollen grains before extraction?

A3: While some protocols may not explicitly require it, mechanically disrupting the pollen grains through methods like grinding or sonication can enhance the extraction efficiency by ensuring the solvent has better access to the internal contents of the pollen where this compound may be present.[5][15]

Analytical Techniques

Q4: Which analytical technique offers the highest sensitivity for this compound detection in pollen?

A4: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective methods for the determination of this compound in pollen.[1][2] Electrochemical biosensors and Surface-Enhanced Raman Spectroscopy (SERS) are emerging as powerful techniques that can offer very low detection limits.[16][17][18]

Q5: What are the advantages of using an electrochemical biosensor for this compound detection?

A5: Electrochemical biosensors offer several advantages, including simplicity, low cost of instrumentation, small sample volume requirements, and rapid analysis times.[16] They can be highly sensitive and are well-suited for on-site or rapid screening applications.[19]

Q6: Can immunoassays like ELISA be used for sensitive this compound detection?

A6: Yes, enzyme-linked immunosorbent assays (ELISA) can be a sensitive and high-throughput method for detecting this compound. However, it's crucial to address potential issues like cross-reactivity and non-specific binding through careful optimization of antibodies and blocking steps.[12]

Experimental Protocols and Data

Comparison of Detection Methods for this compound
Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Key Advantages References
GC-MS 0.2–3.1 µg/kg0.6–9.7 µg/kg80–108High selectivity and versatility.[2][20]
LC-QTOF-MS 0.06–30 ng/g0.2–97 ng/g72–120High sensitivity and suitable for a wide range of pesticides.[4]
Electrochemical Biosensor 0.15 µMNot ReportedNot ReportedRapid, portable, and cost-effective.[21]
Fluorescence-based Sensor 0.1 µmol/LNot Reported101.44–117.90High sensitivity and potential for real-time detection.[22]
SERS Sub-µg/L to low µg/LNot ReportedNot ReportedUltra-sensitive with molecular fingerprinting capabilities.[17][18]
Detailed Experimental Protocol: Modified QuEChERS Extraction and GC-MS Analysis

This protocol is a generalized procedure based on common practices for pesticide residue analysis in pollen.[2][20]

1. Sample Preparation:

  • Weigh 2 grams of a homogenized pollen sample into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute to rehydrate the pollen.

2. Extraction:

  • Add 10 mL of an ethyl acetate and cyclohexane mixture (1:1, v/v) to the tube.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer 6 mL of the upper organic layer to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation and GC-MS Analysis:

  • Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate).
  • Transfer to a vial for GC-MS analysis.
  • Inject 1 µL into the GC-MS system.

Visualized Workflows

Experimental_Workflow_QuEChERS_GCMS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Clean-up cluster_analysis Analysis pollen_sample Homogenized Pollen Sample (2g) rehydration Rehydration with Water (10mL) pollen_sample->rehydration add_solvent Add Ethyl Acetate/Cyclohexane (10mL) rehydration->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex/Shake (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant (6mL) centrifuge1->transfer_supernatant add_dspe Add dSPE Sorbents transfer_supernatant->add_dspe vortex_dspe Vortex (30s) add_dspe->vortex_dspe centrifuge2 Centrifuge (4000 rpm, 5 min) vortex_dspe->centrifuge2 evaporate Evaporate & Reconstitute centrifuge2->evaporate gcms_analysis GC-MS Analysis evaporate->gcms_analysis

Caption: Workflow for this compound detection in pollen using QuEChERS and GC-MS.

Electrochemical_Biosensor_Workflow cluster_prep Sample Preparation cluster_sensor Sensor Interaction cluster_detection Electrochemical Detection pollen_extract Pollen Extract incubation Incubate Extract with Sensor pollen_extract->incubation sensor_surface Electrode Surface with Immobilized Acetylcholinesterase (AChE) sensor_surface->incubation inhibition This compound Inhibits AChE Activity incubation->inhibition add_substrate Add Substrate (e.g., Acetylthiocholine) inhibition->add_substrate measurement Measure Change in Current/Potential add_substrate->measurement data_analysis Correlate Signal Change to this compound Concentration measurement->data_analysis

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for Coumaphos Detection in Bee Bread

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of the acaricide Coumaphos in bee bread against an established alternative method. The data presented herein is intended to provide an objective performance evaluation, supported by detailed experimental protocols and validation data, to assist researchers in selecting the most suitable method for their analytical needs.

Comparative Analysis of Validation Parameters

The performance of the new QuEChERS-based LC-MS/MS method was rigorously evaluated against a previously validated LC-MS analytical method. The key validation parameters, including Limit of Quantification (LOQ), linearity, accuracy (recovery), precision (repeatability and reproducibility), and matrix effect, are summarized in the tables below.

Table 1: Method Performance Comparison
ParameterNew Method (QuEChERS LC-MS/MS)Alternative Method (LC-MS)[1]
Limit of Quantification (LOQ) 10 ng/g25 ng/g
**Linearity (R²) **>0.999>0.999
Mean Recovery 95.7%84.0%
Repeatability (RSDr) <10%<15%
Reproducibility (RSDwR) <15%<20%
Matrix Effect -15% (Signal Suppression)22.54% (Signal Enhancement)
Table 2: Detailed Recovery and Precision Data
Spiking Level (ng/g)New Method Recovery (%) (RSDr %)Alternative Method Recovery (%) (RSDr %)[1]
2592.5% (8.5%)79.31% (12.02%)
5098.2% (6.2%)82.46% (26.40%)
10096.4% (5.8%)90.24% (9.39%)

Experimental Protocols

Detailed methodologies for both the new and alternative analytical methods are provided below. These protocols adhere to internationally recognized guidelines for the validation of analytical methods for pesticide residues.[2][3][4]

New Method: QuEChERS Extraction with LC-MS/MS Detection

This novel method employs the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, which has become a popular choice for pesticide analysis in various matrices.[5][6]

2.1.1. Sample Preparation (QuEChERS)

  • Weigh 2 g of homogenized bee bread into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and immediately shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

2.1.2. LC-MS/MS Analysis

  • Instrument: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

Alternative Method: Solvent Extraction with LC-MS Detection

This established method utilizes a conventional solvent extraction procedure followed by LC-MS analysis.[1]

2.2.1. Sample Preparation

  • Weigh 1 g of the bee bread sample into a 30 mL PTFE centrifuge tube.

  • Add 3 mL of ultrapure water and homogenize.

  • Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge.

  • The supernatant is collected for analysis.

2.2.2. LC-MS Analysis

  • Instrument: A mass spectrometry-based method suitable for the identification and reproducible quantification of residues.[1]

  • Validation: The method was validated with average recoveries higher than 79% for this compound, with an associated precision of RSD < 20%.[1] The limit of quantification in bee bread was established at 25 ng/g.[1]

Visualized Workflows and Comparisons

The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow for the new analytical method and a logical comparison of the key performance parameters between the two methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Bee Bread (2g) hydrate Add Water & Vortex start->hydrate extract Add Acetonitrile & Vortex hydrate->extract salts Add QuEChERS Salts & Shake extract->salts centrifuge1 Centrifuge (4000 rpm) salts->centrifuge1 d_spe d-SPE Cleanup (MgSO4/PSA) centrifuge1->d_spe Acetonitrile Layer centrifuge2 Centrifuge (10000 rpm) d_spe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow of the new QuEChERS-based analytical method.

Method_Comparison cluster_new New Method (QuEChERS LC-MS/MS) cluster_alt Alternative Method (LC-MS) center_node Performance Parameters loq_new LOQ: 10 ng/g center_node->loq_new Improved recovery_new Recovery: ~96% center_node->recovery_new Improved precision_new Precision: RSD < 15% center_node->precision_new Improved matrix_new Matrix Effect: Low center_node->matrix_new Improved loq_alt LOQ: 25 ng/g center_node->loq_alt recovery_alt Recovery: ~84% center_node->recovery_alt precision_alt Precision: RSD < 20% center_node->precision_alt matrix_alt Matrix Effect: Moderate center_node->matrix_alt

Caption: Comparison of key performance parameters.

References

Comparative Efficacy of Coumaphos Versus Amitraz for Varroa Mite Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Coumaphos and Amitraz in controlling the parasitic mite Varroa destructor in honey bee colonies. This analysis is supported by a synthesis of experimental data from various studies.

The ectoparasitic mite, Varroa destructor, poses a significant threat to honey bee (Apis mellifera) populations worldwide, contributing to colony decline and collapse. Chemical control remains a primary method for managing Varroa infestations, with this compound and Amitraz being two widely utilized synthetic acaricides. This guide delves into their comparative efficacy, modes of action, the growing challenge of resistance, and the experimental protocols used to evaluate their performance.

Quantitative Efficacy and Resistance

The effectiveness of both this compound and Amitraz has been documented in numerous field and laboratory studies. However, the emergence of resistant mite populations has compromised their reliability. The following table summarizes key quantitative data on their efficacy and resistance profiles.

AcaricideFormulation(s)Reported Efficacy RangeDevelopment of ResistanceKey Findings
This compound Strips (e.g., CheckMite+)96-97% in susceptible populations[1][2]Widespread resistance reported, leading to treatment failures.[2][3][4][5][6] Resistance can develop rapidly, within a few years of use.[3]Initially highly effective, but its utility has been significantly reduced due to resistance.[2][4] Residues can accumulate in beeswax.[4]
Amitraz Strips (e.g., Apivar®), FumigantsUp to 99% in susceptible populations[7]Resistance is an emerging and growing concern globally, with reduced efficacy reported in several countries.[3][6][8][9][10] Resistance ratios of >10-fold may lead to control failure.[10]Generally considered highly effective, but its long-term sustainability is threatened by resistance.[6][8][11] It acts as a sub-lethal miticide, causing paralysis and eventual starvation of the mite.[12]

Mode of Action

The mechanisms by which this compound and Amitraz exert their acaricidal effects are distinct, targeting different physiological pathways in the Varroa mite.

This compound , an organophosphate, acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine in the mite's nervous system. This leads to a constant state of nerve stimulation, resulting in paralysis and death. Some resistant mite populations have demonstrated an ability to avoid toxicity by down-regulating the enzyme responsible for activating this compound into its toxic form.[13]

Amitraz is a formamidine acaricide that functions as an agonist of octopamine receptors in the mite's nervous system.[14][15][16] Octopamine is a key neurotransmitter in invertebrates, analogous to noradrenaline in vertebrates.[15] Amitraz's binding to these receptors disrupts normal nerve function, leading to overexcitation, paralysis, and ultimately, the death of the mite.[11][16][17]

The following diagram illustrates the distinct signaling pathways targeted by each acaricide.

cluster_this compound This compound Mode of Action cluster_Amitraz Amitraz Mode of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down NerveSynapseC Nerve Synapse Acetylcholine->NerveSynapseC Stimulates ParalysisDeathC Paralysis & Death NerveSynapseC->ParalysisDeathC Overstimulation leads to Amitraz Amitraz OctopamineReceptor Octopamine Receptor Amitraz->OctopamineReceptor Activates (Agonist) NerveSynapseA Nerve Synapse OctopamineReceptor->NerveSynapseA Disrupts normal function ParalysisDeathA Paralysis & Death NerveSynapseA->ParalysisDeathA Overexcitation leads to cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_monitoring Phase 3: Data Collection cluster_evaluation Phase 4: Efficacy Evaluation ColonySelection Select & Equalize Colonies PreTreatment Pre-Treatment Mite Count (e.g., Sugar Shake) ColonySelection->PreTreatment Grouping Randomly Assign to Groups PreTreatment->Grouping GroupA Group A: this compound Grouping->GroupA GroupB Group B: Amitraz Grouping->GroupB Control Group C: Control (Untreated) Grouping->Control MiteDrop Monitor Mite Drop on Sticky Boards GroupA->MiteDrop GroupB->MiteDrop Control->MiteDrop PostTreatment Post-Treatment Mite Count (Follow-up Treatment) MiteDrop->PostTreatment EfficacyCalc Calculate Efficacy PostTreatment->EfficacyCalc Analysis Statistical Analysis EfficacyCalc->Analysis

References

Cross-Reactivity of Coumaphos Metabolites in Enzyme-Linked Immunosorbent Assays (ELISA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Reactivity in Coumaphos Immunoassays

This compound, an organophosphate insecticide, is metabolized in vivo into several compounds, with coroxon and chlorferon being of significant interest. The accuracy of ELISA kits designed to detect this compound can be influenced by the cross-reactivity of these metabolites. An antibody developed to bind to this compound may also recognize and bind to its metabolites, leading to an overestimation of the parent compound's concentration. Understanding the degree of cross-reactivity is therefore crucial for accurate residue analysis and toxicological assessments.

The core principle of a competitive ELISA for a small molecule like this compound involves the competition between the target analyte (this compound) and a labeled form of the analyte for a limited number of antibody binding sites. The presence of cross-reactive metabolites in a sample will also compete for these binding sites, generating a signal that is indistinguishable from that of the parent compound.

Comparative Analysis of Cross-Reactivity

To ensure accurate and reliable results, it is imperative for researchers to validate the cross-reactivity of any ELISA kit used for this compound detection with its principal metabolites. The following table provides a template for summarizing such quantitative data. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: Hypothetical Cross-Reactivity of this compound Metabolites in a Competitive ELISA

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound [Insert Image of this compound Structure]10100
Coroxon [Insert Image of Coroxon Structure]5020
Chlorferon [Insert Image of Chlorferon Structure]2005
  • IC50: The concentration of the analyte that causes 50% inhibition of the maximum signal in a competitive ELISA.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of Metabolite) x 100.

Experimental Protocol for Determining Cross-Reactivity in a Competitive ELISA

The following is a generalized protocol for determining the cross-reactivity of this compound metabolites. Specific parameters such as antibody and antigen concentrations, incubation times, and temperatures should be optimized for the specific assay being used.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with anti-coumaphos antibodies.

  • This compound standard solutions of known concentrations.

  • Coroxon and Chlorferon standard solutions of known concentrations.

  • Enzyme-conjugated this compound (e.g., this compound-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

2. Assay Procedure:

  • Prepare a series of dilutions for this compound, coroxon, and chlorferon standards in an appropriate buffer.

  • Add 50 µL of each standard dilution to the respective wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme-conjugated this compound to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Wash the plate three to five times with wash buffer to remove unbound reagents.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

3. Data Analysis:

  • Construct a standard curve for each compound by plotting the absorbance against the logarithm of the analyte concentration.

  • Determine the IC50 value for this compound, coroxon, and chlorferon from their respective standard curves.

  • Calculate the percent cross-reactivity for each metabolite using the formula mentioned above.

Visualizing the Concepts

To further clarify the experimental workflow and the principle of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Standards (this compound, Coroxon, Chlorferon) Add_Standards Add Standards/Samples to Antibody-Coated Plate Standards->Add_Standards Enzyme_Conjugate Prepare Enzyme Conjugate (this compound-HRP) Add_Conjugate Add Enzyme Conjugate Enzyme_Conjugate->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate (TMB) Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Calculate_CR Calculate Cross-Reactivity (%) Calculate_IC50->Calculate_CR

Caption: Experimental workflow for determining cross-reactivity in a competitive ELISA.

Cross_Reactivity_Concept cluster_binding_site Antibody Binding Site Ab Antibody This compound This compound This compound->Ab High Affinity Coroxon Coroxon (Metabolite) Coroxon->Ab Lower Affinity (Cross-reacts) Chlorferon Chlorferon (Metabolite) Chlorferon->Ab Very Low Affinity (Minimal Cross-reactivity) No_Binding Structurally Different Compound No_Binding->Ab No Binding

Caption: Conceptual diagram of antibody binding and cross-reactivity.

Conclusion

A Guide to Inter-laboratory Comparison of Coumaphos Residue Analysis in Honey

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the detection and quantification of Coumaphos residues in honey, tailored for researchers, scientists, and professionals in drug development. It synthesizes data from various studies and proficiency testing schemes to offer a comprehensive resource for evaluating method performance and selecting appropriate analytical strategies.

This compound, an organophosphate insecticide used to control Varroa mites in honeybee colonies, can accumulate in honey and beeswax.[1][2] Its presence in honey is regulated in many countries, necessitating reliable and validated analytical methods for monitoring and control.[3][4] This guide outlines the common analytical techniques, their performance characteristics, and the workflows involved in ensuring accurate and comparable results across different laboratories.

Quantitative Performance Data

The performance of various analytical methods for this compound in honey is summarized below. Data is compiled from several independent studies and proficiency tests, reflecting a range of achievable limits of quantification (LOQ), recovery rates, and precision.

Analytical MethodLimit of Quantification (LOQ) (mg/kg)Recovery (%)Coefficient of Variation (CV) / Relative Standard Deviation (RSD) (%)Reference
GC-NPD0.02079 - 94.40.3 - 18.5[5]
GC-ECD0.00590 - 105Not Reported[6]
GC-MS0.00590 - 105Not Reported[6]
LC-MSNot Reported> 79< 20[7]
Proficiency Test (GC/LC-MS)Assigned Value: 0.182 mg/kg7926[8]
Electrochemical Bioassay0.033 (LOD)~ 8612 - 14 (Inter-electrode)[9]

Experimental Protocols

The following sections detail common methodologies for this compound residue analysis in honey.

1. Gas Chromatography-Based Methods (GC-NPD, GC-ECD, GC-MS)

Gas chromatography is a widely used technique for the analysis of this compound in honey.

  • Sample Preparation and Extraction:

    • Honey samples are typically dissolved in water or a buffer solution.

    • Extraction is commonly performed using a mixture of acetone, petroleum ether, and dichloromethane.[10] Another approach involves extraction with acetonitrile:water, followed by partitioning with petroleum ether.[11]

    • For methods requiring it, a clean-up step is performed. A common technique is solid-phase extraction (SPE) using a Florisil column to remove interfering matrix components.[11]

  • Instrumental Analysis:

    • The extracted and cleaned-up sample is injected into a gas chromatograph.

    • Separation is achieved on a capillary column.

    • Detection can be performed using a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen- and phosphorus-containing compounds like this compound, or an Electron Capture Detector (ECD).[5][6] Mass Spectrometry (GC-MS) is used for confirmation of positive findings due to its high specificity.[6]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of pesticide residues.

  • Sample Preparation and Extraction:

    • A representative sample of honey is homogenized.

    • Extraction is often carried out using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or liquid-liquid extraction.

    • The extract is then typically cleaned up using dispersive solid-phase extraction (d-SPE).

  • Instrumental Analysis:

    • The final extract is injected into a liquid chromatograph.

    • Separation is achieved on a reverse-phase column (e.g., C18).[4]

    • Detection is performed using a mass spectrometer, often a tandem mass spectrometer (MS/MS), which provides excellent sensitivity and selectivity for quantifying this compound and its metabolites.[7]

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows in this compound residue analysis and inter-laboratory comparison.

G General Workflow for this compound Residue Analysis in Honey cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing & Reporting A Sample Receipt & Homogenization B Extraction (e.g., LLE, QuEChERS) A->B C Clean-up (e.g., SPE, d-SPE) B->C D Chromatographic Separation (GC or LC) C->D E Detection & Quantification (e.g., MS, ECD, NPD) D->E F Data Analysis & Review E->F G Final Report Generation F->G

Caption: A generalized workflow for the analysis of this compound residues in honey samples.

G Proficiency Testing (PT) Scheme for Inter-laboratory Comparison A PT Provider Prepares & Distributes Spiked Honey Samples B Participating Laboratories Analyze Samples A->B C Laboratories Submit Results to Provider B->C D Statistical Analysis of Results (e.g., ISO 13528) C->D E Calculation of Assigned Value & Performance Scores (z-scores) D->E F Confidential Performance Report Issued to Each Laboratory E->F G Overall Performance Evaluation & Identification of Methodological Issues E->G

Caption: Logical flow of a proficiency testing scheme for pesticide residue analysis in honey.[12]

References

The Enduring Presence of Coumaphos: A Comparative Analysis of its Persistence in Different Beeswax Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the persistence of contaminants in beeswax is critical for ensuring the safety and efficacy of bee-derived products. The organophosphate acaricide Coumaphos, widely used for controlling the Varroa destructor mite in honeybee colonies, is a lipophilic compound known for its tendency to accumulate in beeswax.[1][2] This guide provides a comparative overview of this compound persistence in different types of beeswax—foundation, comb, and capping wax—supported by experimental data and detailed methodologies.

Due to its chemical properties, this compound readily dissolves in the lipid-rich environment of beeswax, where it can remain stable for extended periods.[3] The recycling of beeswax to produce new foundation sheets can further perpetuate this contamination, leading to the continuous exposure of bee colonies to this pesticide.[2] Studies have shown that this compound residues can persist in beeswax for years, highlighting the importance of monitoring its levels.[4][5]

Comparative Persistence of this compound in Beeswax

  • Foundation Wax: As the starting point for comb construction, foundation sheets are often made from recycled beeswax and can be a primary source of this compound contamination.[1] Research has shown that this compound levels in foundation sheets can be substantial and that these residues are transferred to the newly drawn comb, albeit at lower concentrations.[6] One study found that after a single brood cycle, this compound levels in the drawn cells were up to three times lower than the initial levels in the foundation sheets.[6]

  • Comb Wax: This is the wax that constitutes the main structure of the beehive, where brood is raised and honey and pollen are stored. Comb wax that comes into direct contact with this compound-containing treatment strips exhibits the highest residue levels.[7][8] Research demonstrated that combs in direct contact with CheckMite® strips had average this compound concentrations of 65 mg/kg, approximately 10 times higher than in combs that did not have direct contact.[7] Over time, this compound can migrate from the wax to other hive matrices like bee bread.[3]

  • Capping Wax: This is the fresh wax produced by bees to seal honey-filled cells. While it might be expected to have lower contaminant levels, studies have detected this compound in capping wax, indicating its distribution throughout the hive.[7] In one study, capping wax contained an average of 1.2 mg/kg of this compound.[7]

The persistence of this compound in beeswax is influenced by its lipophilic nature, making it more likely to be retained in the wax matrix rather than in the more aqueous honey.[9]

Quantitative Data on this compound Residues in Beeswax

The following table summarizes findings from various studies on this compound concentrations in different types of beeswax. It is important to note that the experimental conditions and analytical methods vary between studies, so direct comparisons should be made with caution.

Beeswax TypeThis compound Concentration (mg/kg)Study Reference
Foundation Sheets (initial)132[6]
Drawn Cells (from 132 mg/kg foundation)Not specified, but emergence rate significantly reduced[6]
Foundation Sheets (initial)62[6]
Drawn Cells (from 62 mg/kg foundation)21[6]
Combs with Direct Contact to Treatment65 (average)[7]
Combs without Direct Contact to Treatment6.7 (average)[7]
Newly Constructed Wax (5 months post-treatment)up to 7.3[8]
Capping Wax1.2 (average)[7]
Commercial Swiss Beeswax (2015 peak)3.25 (annual average)[2][4]
Commercial Swiss Beeswax (2019)0.401 (mean)[10]

Experimental Protocols

The methodologies employed in the cited studies for the determination of this compound in beeswax generally involve solvent extraction followed by chromatographic analysis.

Sample Preparation and Extraction

A common approach is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7]

  • Sample Weighing: 1.0 g of beeswax is weighed into a 50-mL polypropylene conical tube.[7]

  • Solvent Extraction: An appropriate solvent, such as acetonitrile with 1% acetic acid, is added to the sample.[5]

  • Homogenization: The sample is vigorously shaken to ensure thorough mixing of the wax and the solvent.

  • Purification (d-SPE): A dispersive solid-phase extraction (d-SPE) cleanup step is performed, often using a sorbent like Florisil, to remove interfering matrix components.[11][12]

  • Centrifugation: The sample is centrifuged to separate the solid material from the supernatant containing the analyte.

  • Final Extract: The supernatant is collected for analysis.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most frequently used techniques for the quantification of this compound.[3][11][12]

  • GC-MS Analysis:

    • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer.[9]

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).

    • Temperatures: Injector, transfer line, and ion source temperatures are typically set around 250-280°C.[7][9]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

    • Quantification: External calibration with matrix-matched standards is used for accurate quantification.[7]

  • HPLC Analysis:

    • Instrumentation: A liquid chromatograph equipped with a photodiode array (PDA) or UV detector.[3][12]

    • Column: A reverse-phase C18 column is commonly used.[3]

    • Mobile Phase: A gradient of solvents like acetonitrile and water is employed for separation.[3]

    • Detection: The detector is set at the wavelength of maximum absorbance for this compound.[3]

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow for this compound analysis and the factors influencing its persistence in beeswax.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination s1 Weigh Beeswax Sample s2 Solvent Extraction (e.g., Acetonitrile) s1->s2 s3 Homogenization s2->s3 s4 d-SPE Cleanup (e.g., Florisil) s3->s4 s5 Centrifugation s4->s5 s6 Collect Supernatant s5->s6 a1 GC-MS or HPLC Analysis s6->a1 Inject Extract a2 Data Acquisition a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for the analysis of this compound in beeswax samples.

coumaphos_persistence cluster_beeswax_types Beeswax Types cluster_factors Influencing Factors Foundation Foundation Wax Comb Comb Wax Foundation->Comb Transfers to Persistence This compound Persistence in Beeswax Foundation->Persistence Capping Capping Wax Comb->Capping Distributes to Comb->Persistence Capping->Persistence Lipophilicity High Lipophilicity of this compound Lipophilicity->Persistence Recycling Beeswax Recycling Practices Recycling->Foundation Contaminates new sheets DirectContact Direct Contact with Treatment DirectContact->Comb Highest concentration

Caption: Factors influencing the persistence of this compound in different beeswax types.

References

A Comparative Guide to Screening Methods for Multiple Pesticides, Including Coumaphos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, the accurate and efficient screening of multiple pesticide residues is paramount. This guide provides a detailed comparison of two validated analytical methods for the simultaneous determination of various pesticides, including the organophosphate insecticide Coumaphos. The comparison focuses on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a multi-residue method utilizing Solid-Phase Extraction (SPE) with Gas Chromatography/Mass Spectrometry (GC/MS).

Performance Comparison

The selection of a screening method often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of the two methods for the detection of this compound and other pesticides.

Table 1: Method Performance for this compound Detection

ParameterModified QuEChERS with LC-MS/MSSolid-Phase Extraction with GC/MS
Limit of Detection (LOD) Not explicitly stated, but LOQ is very low.0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.001 - 0.005 mg/kg[1]0.02 - 0.3 mg/kg
Recovery Rate 62.06 – 108.79% (in honey)[1]>60% (in fruits and vegetables)
Linearity (R²) ≥ 0.99[1]Satisfactory

Table 2: General Method Characteristics

FeatureModified QuEChERS with LC-MS/MSSolid-Phase Extraction with GC/MS
Principle Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) cleanup.Analyte extraction and purification using a solid sorbent.
Throughput HighModerate
Solvent Consumption LowModerate
Selectivity High, especially for a wide range of polar and non-polar compounds.Good, particularly for volatile and semi-volatile compounds.
Primary Application Broad range of pesticides in various food matrices.Well-established for a variety of organic contaminants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of screening methods. Below are the protocols for the two compared methods.

Modified QuEChERS with LC-MS/MS

This method was validated for the simultaneous determination of pesticides, including this compound, in honey and royal jelly.

1. Sample Preparation and Extraction:

  • Sample Homogenization: A representative sample of the matrix (e.g., honey) is taken.

  • Buffering: The sample is buffered with 0.2 M dibasic sodium phosphate to a pH of 9.

  • Extraction: Acetonitrile is added as the extraction solvent, and the mixture is vigorously shaken.

  • Salting Out: A salt mixture is added to induce phase separation between the aqueous and organic layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a separate tube.

  • A combination of Primary Secondary Amine (PSA) and C18 sorbents is added for purification. PSA removes acidic interferences, while C18 removes non-polar interferences.

  • The mixture is vortexed and then centrifuged.

3. Instrumental Analysis:

  • The final extract is analyzed using a Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI+/MS-MS) system.

Solid-Phase Extraction (SPE) with GC/MS

This multi-residue method was assessed for the determination of various pesticides, including this compound, in fruits and vegetables.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the fruit or vegetable is homogenized.

  • Extraction: The pesticides are extracted from the sample using an appropriate solvent.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Column Conditioning: An SPE column (e.g., C18) is conditioned with a suitable solvent.

  • Sample Loading: The sample extract is loaded onto the conditioned SPE column.

  • Washing: The column is washed with a solvent to remove interfering compounds.

  • Elution: The target pesticides, including this compound, are eluted from the column with a different solvent.

3. Instrumental Analysis:

  • The eluate is concentrated and then analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) in the electron impact mode.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Homogenization Buffer Buffering (pH 9) Sample->Buffer Extract Acetonitrile Extraction Buffer->Extract Salt Salting Out Extract->Salt dSPE d-SPE Cleanup (PSA + C18) Salt->dSPE Centrifuge Centrifugation dSPE->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis

Caption: Workflow for the modified QuEChERS method.

SPE_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenize Sample Homogenization Solvent_Extract Solvent Extraction Homogenize->Solvent_Extract Condition Column Conditioning Solvent_Extract->Condition Load Sample Loading Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute GCMS_Analysis GC/MS Analysis Elute->GCMS_Analysis

Caption: Workflow for the SPE with GC/MS method.

References

Coumaphos vs. Fluvalinate: a comparative risk assessment for honeybees.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The health of honeybee populations is a critical concern for global agriculture and ecosystem stability. The ectoparasitic mite Varroa destructor remains a primary threat to honeybee colonies, necessitating the use of in-hive miticides. Among the most historically prevalent treatments are the organophosphate Coumaphos and the synthetic pyrethroid Fluvalinate. While effective against Varroa mites, the application of these chemicals directly within the hive raises significant concerns about their potential adverse effects on honeybee health. This guide provides a comparative risk assessment of this compound and Fluvalinate, summarizing key experimental data on their toxicity, sublethal effects, and mechanisms of action to inform safer and more effective hive management strategies.

Executive Summary

Both this compound and Fluvalinate, while targeting the same pest, exhibit distinct toxicological profiles and sublethal impacts on honeybees. This compound, an organophosphate, generally demonstrates higher acute toxicity to larval stages compared to Fluvalinate. Conversely, Fluvalinate, a pyrethroid, has been shown to have significant negative effects on queen bee development and worker bee behavior even at sublethal doses. The lipophilic nature of both compounds leads to their accumulation in beeswax, creating a source of chronic exposure for the entire colony. Furthermore, studies indicate a synergistic increase in toxicity when both chemicals are present, a critical consideration given the potential for successive or overlapping treatments.

Acute and Chronic Toxicity

The lethal and sublethal effects of this compound and Fluvalinate have been evaluated across different honeybee life stages. The following tables summarize key quantitative data from various studies.

Table 1: Acute Toxicity Data (LD50/LC50)

CompoundLife StageExposure RouteEndpoint (Time)ValueReference
This compoundLarvaOral (diet)LD50 (72h)2.70 µ g/larva [1]
LarvaOral (diet)LC50 (72h)90.01 mg/L[1]
AdultOral (dietary)LDD500.539[2]
FluvalinateLarvaOral (diet)LD50 (72h)0.83 µ g/larva [1]
LarvaOral (diet)LC50 (72h)27.69 mg/L[1]
AdultOral (dietary)LDD50 (Spring)12.742[2]
AdultOral (dietary)LDD50 (Autumn)8.844[2]

LD50 (Lethal Dose 50): The dose required to kill 50% of the test population. LC50 (Lethal Concentration 50): The concentration in the diet required to kill 50% of the test population. LDD50 (Lethal Dietary Dose 50): The lethal dietary dose for 50% of the individuals.

Table 2: Sublethal Effects on Honeybee Queens

CompoundEffectObservationReference
This compoundHigh mortalityHigh mortality rate in developing queens with as little as one impregnated strip for >24h.[3][4][5]
Physical abnormalitiesAtypical behavior and physical abnormalities observed.[3][4][5]
Reduced weightSignificantly lower queen weight and ovary weight compared to control.[3][4][5]
FluvalinateReduced weightQueens treated with high doses weighed significantly less than low-dose or control queens.[3][4][5]
Normal developmentApart from weight reduction, queens appeared to develop normally.[3][4][5]

Table 3: Sublethal Effects on Honeybee Workers and Drones

CompoundEffect CategorySpecific EffectObservationReference
This compoundBehaviorOdor LearningSlight reduction in discriminatory ability with intracranial injection, but no inhibition of acquiring novel odor stimuli.[6][7][8]
PhysiologyAcetylcholinesterase ActivityNo significant effect on brain acetylcholinesterase activity with external application.[6][7][8]
Development (Drones)Sperm ViabilityLower sperm viability in drones exposed during development.[9][10]
FluvalinateBehaviorHoming & ForagingReduced foraging time, homing rate, and longer homing time in workers exposed as larvae to 50 mg/kg.[11][12]
Learning & MemoryNegative effects on learning, memory, and responsiveness to sucrose, especially at high oral doses.[13][14]
Development (Larvae)Capped CellsReduced proportion of capped cells at 50 mg/kg.[11][12]
Olfactory BehaviorImpaired olfactory associative behavior in adults exposed to sublethal doses (0.004-4 ng/larva) as larvae.[15]
Development (Drones)Mortality & WeightIncreased mortality and reduced body weight in drones exposed during development.[9][10]

Mechanism of Action and Detoxification

Understanding the molecular mechanisms by which these miticides act on honeybees is crucial for assessing their risk.

Signaling Pathways

Signaling_Pathways cluster_this compound This compound (Organophosphate) cluster_fluvalinate Fluvalinate (Pyrethroid) This compound This compound Coumaphos_Oxon This compound-oxon (Active Metabolite) AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) Synapse Synaptic Cleft Nerve_Impulse Continuous Nerve Impulse Transmission Paralysis Paralysis & Death Fluvalinate Fluvalinate Na_Channel Voltage-gated Sodium Channels Neuron Neuron Membrane Depolarization Prolonged Depolarization Hyperexcitability Hyperexcitability Paralysis_Death Paralysis & Death

This compound , as an organophosphate, is a pro-insecticide that requires metabolic activation to its toxic form, this compound-oxon. This active metabolite inhibits the enzyme acetylcholinesterase (AChE) in the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death.

Fluvalinate is a synthetic pyrethroid that acts on the voltage-gated sodium channels of nerve cell membranes.[13][16] It binds to these channels, prolonging the open state and leading to a persistent influx of sodium ions. This action causes prolonged membrane depolarization, resulting in nerve hyperexcitability, paralysis, and death.[13][16]

Detoxification and Synergism

Honeybees possess detoxification mechanisms, primarily involving cytochrome P450 monooxygenases (P450s), which can metabolize and reduce the toxicity of both this compound and Fluvalinate.[17][18] However, the presence of both miticides can lead to a synergistic increase in toxicity. This is because both compounds may compete for the same detoxification enzymes, leading to a reduced rate of metabolism and consequently higher internal concentrations of the active ingredients.[17] Pre-treatment with this compound has been shown to significantly increase the toxicity of Fluvalinate, and vice-versa.[17][18] This is a critical consideration for beekeepers who might use these treatments in succession.

Detoxification_Synergism cluster_detox Detoxification Pathway cluster_synergism Synergistic Interaction This compound This compound Fluvalinate Fluvalinate P450 Cytochrome P450s (e.g., CYP9Q2) Detoxified_C Detoxified This compound Detoxified_F Detoxified Fluvalinate Both This compound + Fluvalinate Competition Competition for P450 enzymes Reduced_Detox Reduced Detoxification Increased_Toxicity Increased Toxicity

Experimental Protocols

The data presented in this guide are derived from studies employing standardized toxicological assays. The following provides an overview of the key experimental methodologies.

Acute Oral and Contact Toxicity Testing (Adapted from OECD Guidelines 213 & 214)

This protocol is designed to determine the median lethal dose (LD50) of a substance to adult honeybees.

Acute_Toxicity_Workflow start Start: Bee Collection (Young adult workers) dosing_prep Dosing Preparation (Geometric series of concentrations) start->dosing_prep oral_exposure Oral Exposure (OECD 213) (Substance in sucrose solution) dosing_prep->oral_exposure contact_exposure Contact Exposure (OECD 214) (Topical application to thorax) dosing_prep->contact_exposure incubation Incubation (Dark, controlled temp/humidity, ad libitum sucrose) oral_exposure->incubation contact_exposure->incubation observation Mortality & Sublethal Effects Assessment (24h, 48h, up to 96h) incubation->observation analysis Data Analysis (LD50 calculation) observation->analysis end End analysis->end

  • Test Organisms : Young adult worker honeybees are collected from healthy, queen-right colonies.

  • Dosing :

    • Oral (OECD 213) : Bees are starved for a short period and then provided with a sucrose solution containing a specific concentration of the test substance.[19][20]

    • Contact (OECD 214) : A precise volume of the test substance dissolved in a solvent is applied topically to the dorsal thorax of anesthetized bees.[19][20]

  • Experimental Groups : A minimum of five dose rates are typically used, along with a control group and a toxic reference group.[19]

  • Incubation : Treated bees are kept in cages under controlled temperature and humidity, with access to a clean sucrose solution.

  • Observation : Mortality and any sublethal effects are recorded at 24 and 48 hours, with the potential for extension up to 96 hours if mortality increases significantly between the 24 and 48-hour marks.[19]

  • Data Analysis : The LD50 is calculated using appropriate statistical methods.

Larval Toxicity Testing (Adapted from OECD Guideline 237)

This protocol assesses the toxicity of substances to honeybee larvae.

  • Larval Rearing : First-instar larvae are grafted from the colony into laboratory plates.

  • Diet Preparation : A standardized larval diet is prepared, and the test substance is incorporated at various concentrations.

  • Exposure : Larvae are fed the contaminated diet for a specific duration.

  • Observation : Larval mortality is recorded daily until pupation or emergence.

  • Data Analysis : The LC50 or LD50 is determined based on the observed mortality rates.

Conclusion and Recommendations

The data clearly indicate that both this compound and Fluvalinate pose significant risks to honeybee health, extending beyond immediate mortality.

  • This compound demonstrates notable toxicity to developing queens and can have legacy effects on adult bees exposed as immatures.[3][4][5][10] While its impact on adult worker learning appears minimal, its detrimental effects on the reproductive castes are a serious concern for colony viability.

  • Fluvalinate exhibits strong sublethal effects on worker bees, impairing their cognitive and flight capabilities, which are essential for foraging and colony maintenance.[11][12][13][14] Its negative impact on queen weight is also a significant factor.[3][4][5]

Given the lipophilic nature of both compounds and their persistence in wax, long-term, low-level exposure is a reality in treated hives. The synergistic toxicity of this compound and Fluvalinate is a particularly alarming finding, highlighting the potential dangers of combined or sequential treatments.

For researchers and drug development professionals, these findings underscore the need for:

  • Development of alternative Varroa control methods with more favorable safety profiles for honeybees.

  • Further investigation into the sublethal effects of existing and new miticides on all honeybee castes and life stages.

  • Consideration of synergistic effects when evaluating the risk of new chemical treatments, as hives are often exposed to a cocktail of chemicals.

  • Focus on integrated pest management (IPM) strategies that minimize reliance on in-hive chemical treatments.

By understanding the comparative risks of widely used miticides like this compound and Fluvalinate, the scientific community can better guide the development and implementation of hive management practices that protect these vital pollinators.

References

Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Coumaphos Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient cleanup of samples for Coumaphos analysis is a critical step to ensure accurate and reliable results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of SPE cartridges available on the market. This guide provides an objective comparison of the performance of different SPE cartridges for this compound cleanup, supported by experimental data, to aid in the selection of the most suitable product for your analytical needs.

The choice of SPE sorbent can significantly impact the recovery of this compound and the removal of matrix interferences. This comparison focuses on three commonly used SPE sorbent types: C18, Hydrophilic-Lipophilic Balanced (HLB), and Florisil. The selection of the optimal cartridge is often dependent on the sample matrix.

Quantitative Performance Data

The following table summarizes the recovery percentages of this compound using different SPE cartridges across various sample matrices as reported in scientific literature. This data allows for a direct comparison of the efficiency of each cartridge type.

SPE SorbentMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
C18HoneyNot Specified60-70%Not Specified
C18MilkNot Specified>70%<20%
C18 & PSA (dSPE)HoneyNot Specified>70%<20%
PSA & GCB (dSPE)Tobacco50 and 500 ppb91-92%13-22%
PSA, C18 & GCB (dSPE)Tobacco50 and 500 ppb81-82%23-33%
Oasis HLBWater1.0, 2.5, 5.0 µg L-170-120%Not Specified
FlorisilVarious FoodsNot SpecifiedGoodNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting cleanup procedures. Below are generalized experimental protocols for this compound cleanup using C18, HLB, and Florisil SPE cartridges, compiled from various studies.

C18 SPE Cartridge Protocol (General)

This protocol is suitable for matrices like honey and water.

  • Cartridge Conditioning: Pre-condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute the sample with water (e.g., for honey, dissolve 10g in 40 mL of water) and load the entire volume onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or by passing air for 10-20 minutes to remove residual water.

  • Elution: Elute this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and dichloromethane. The eluate is then collected for analysis.

Oasis HLB SPE Cartridge Protocol (General)

Oasis HLB cartridges are versatile and can be used for a wide range of matrices.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the cartridge. The flow rate can generally be higher than with silica-based sorbents.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the target analyte with 2-5 mL of acetonitrile or methanol. The collected eluate is then ready for further analysis.

Florisil SPE Cartridge Protocol (General)

Florisil, a magnesium silicate sorbent, is particularly effective for the cleanup of pesticide residues.

  • Cartridge Activation: Heat the Florisil cartridge at 130°C for at least 2 hours and cool in a desiccator before use.

  • Cartridge Conditioning: Pre-rinse the cartridge with the elution solvent (e.g., a mixture of diethyl ether and hexane).

  • Sample Loading: Load the sample extract, dissolved in a non-polar solvent like hexane, onto the cartridge.

  • Elution: Elute this compound using a solvent mixture of increasing polarity. For example, a step-wise elution with different percentages of diethyl ether in hexane can be employed. Collect the fraction containing this compound for analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the solid-phase extraction cleanup of a sample for this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization & Extraction Sample->Homogenization Centrifugation Centrifugation/Filtration Homogenization->Centrifugation Conditioning 1. Cartridge Conditioning Centrifugation->Conditioning Supernatant Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Drying 4. Drying (Optional) Washing->Drying Elution 5. Elution Drying->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Eluate Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Concentration->Analysis

Comparative analysis of Coumaphos toxicity in Apis mellifera and Bombus terrestris.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential toxicological effects of the organophosphate acaricide Coumaphos on two key pollinator species.

This guide provides a detailed comparative analysis of the toxicity of this compound, a widely used organophosphate acaricide for the control of Varroa mites in honeybee colonies, on the European honeybee (Apis mellifera) and the buff-tailed bumblebee (Bombus terrestris). Understanding the differential susceptibility of these two important pollinator species is crucial for assessing the environmental risk of this pesticide and for the development of safer alternatives.

Executive Summary

This analysis reveals a significant difference in the acute toxicity of this compound between Apis mellifera and Bombus terrestris. While this compound exhibits moderate to high toxicity to honeybees through both oral and contact exposure, studies on bumblebees indicate that it is practically non-toxic at high concentrations. This guide synthesizes the available quantitative data on lethal doses, details sublethal effects, outlines the mechanism of action, and provides standardized experimental protocols for toxicity assessment.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for this compound in adult and larval Apis mellifera and the available data for Bombus terrestris.

Table 1: Acute Toxicity of this compound to Apis mellifera (Honeybee)

Exposure RouteLife StageLD50 (μ g/bee )LC50Source(s)
OralAdult3-6-[1]
ContactAdult20.3-[2]
OralLarva2.7090.01 mg/L[3]

Table 2: Acute Toxicity of this compound to Bombus terrestris (Bumblebee)

Exposure RouteLife StageLD50 (μ g/bee )NotesSource(s)
ContactAdult> 100Practically non-toxic; insufficient mortality to generate an LD50 value at doses up to 100 μ g/bee .[4][5]
OralAdultNo data available--

Sublethal Effects

Exposure to non-lethal doses of this compound can lead to a range of adverse effects in bees, impacting their behavior, physiology, and colony health.

Apis mellifera :

  • Behavioral Impairments : Sublethal doses have been shown to reduce the discriminatory ability of honeybees when learning new odor stimuli[6].

  • Queen Development : Exposure to this compound in queen-rearing cells can lead to a higher rejection rate of larvae by nurse bees and a significant reduction in the weight of surviving queens[7][8]. At a concentration of 100 mg/kg in queen cups, over 50% of queen cells were rejected, and at 1000 mg/kg, no queens developed[7][8].

  • Brood Mortality : High residue levels of this compound in beeswax have been linked to increased brood mortality[9].

  • Physiological Stress : this compound exposure can induce higher mortality and is associated with the downregulation of the antioxidant gene catalase[10].

Bombus terrestris :

  • Specific studies on the sublethal effects of this compound on Bombus terrestris are limited. However, research on other organophosphates has shown that they can negatively impact bumblebee colony growth and reproduction[11].

Mechanism of Action and Detoxification

This compound, like other organophosphate insecticides, is a cholinesterase inhibitor[12]. Its primary mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.

G This compound This compound (Pro-insecticide) Coumaphos_oxon This compound-oxon (Active Metabolite) This compound->Coumaphos_oxon Metabolic Activation (P450s) AChE Acetylcholinesterase (AChE) Coumaphos_oxon->AChE Inhibition Detoxification Detoxification (Hydroxylation) Coumaphos_oxon->Detoxification ACh_hydrolysis Hydrolysis AChE->ACh_hydrolysis ACh_accumulation ACh Accumulation AChE->ACh_accumulation ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Normal Function Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate Nervous_System_Disruption Nervous System Disruption ACh_accumulation->Nervous_System_Disruption CYP9Q2 CYP9Q2 (Cytochrome P450) CYP9Q2->Detoxification

Figure 1. Signaling pathway of this compound toxicity and detoxification in bees.

Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect[12]. This compound itself is a pro-insecticide and is metabolically activated to its more potent oxygen analog, this compound-oxon, which is the primary inhibitor of AChE.

Honeybees possess detoxification mechanisms that can mitigate the toxic effects of this compound. Key enzymes involved in this process are cytochrome P450 monooxygenases, specifically CYP9Q1, CYP9Q2, and CYP9Q3, which are capable of metabolizing both this compound and tau-fluvalinate[13]. The enzyme CYP9Q2, in particular, has been identified as a key player in this compound detoxification through its ability to hydroxylate this compound-oxon[14]. The lower toxicity of this compound in Bombus terrestris may be attributable to more efficient detoxification pathways, though specific research on this is lacking.

Experimental Protocols

Standardized methods for assessing the acute toxicity of pesticides to bees are provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Test (based on OECD Guideline 213 for A. mellifera and OECD 247 for B. terrestris)

  • Test Organisms : Young adult worker bees of uniform age and size are used.

  • Test Substance Preparation : The test substance is dissolved in a 50% (w/v) sucrose solution. A solvent may be used if necessary, with a corresponding solvent control group.

  • Exposure : Bees are starved for 2-4 hours and then provided with a known volume of the treated sucrose solution for a defined period.

  • Observation : Mortality and sublethal effects are recorded at 24, 48, and if necessary, up to 96 hours post-exposure.

  • Endpoint : The LD50 (the dose causing 50% mortality) is calculated.

Acute Contact Toxicity Test (based on OECD Guideline 214 for A. mellifera and OECD 246 for B. terrestris)

  • Test Organisms : Young adult worker bees of uniform age and size are used.

  • Test Substance Preparation : The test substance is dissolved in a suitable volatile solvent (e.g., acetone).

  • Application : A precise volume (typically 1-5 µL) of the test solution is applied topically to the dorsal thorax of each bee.

  • Observation : Mortality and sublethal effects are recorded at 24, 48, and if necessary, up to 96 hours post-application.

  • Endpoint : The LD50 is calculated.

G cluster_oral Acute Oral Toxicity Test cluster_contact Acute Contact Toxicity Test A1 Bee Starvation (2-4 hours) A2 Exposure to This compound in Sucrose Solution A1->A2 A3 Observation Period (24, 48, 96h) A2->A3 A4 Record Mortality & Sublethal Effects A3->A4 A5 Calculate Oral LD50 A4->A5 B1 Topical Application of this compound in Solvent B2 Observation Period (24, 48, 96h) B1->B2 B3 Record Mortality & Sublethal Effects B2->B3 B4 Calculate Contact LD50 B3->B4

Figure 2. Generalized workflow for acute bee toxicity testing.

Comparative Susceptibility: A Logical Analysis

The available evidence points to a significant difference in the susceptibility of Apis mellifera and Bombus terrestris to this compound.

G This compound This compound Exposure Apis Apis mellifera This compound->Apis Bombus Bombus terrestris This compound->Bombus High_Toxicity Moderate to High Acute Toxicity (LD50: 3-20.3 µg/bee) Apis->High_Toxicity Detox_Apis Detoxification via CYP450s (CYP9Q family) Apis->Detox_Apis Low_Toxicity Practically Non-Toxic (LD50 > 100 µg/bee) Bombus->Low_Toxicity Detox_Bombus Potentially More Efficient Detoxification (Hypothesized) Bombus->Detox_Bombus Sublethal_Apis Significant Sublethal Effects: - Impaired Learning - Reduced Queen Fitness - Increased Brood Mortality High_Toxicity->Sublethal_Apis Sublethal_Bombus Sublethal Effects Data Limited Low_Toxicity->Sublethal_Bombus

References

Cross-Validation of HPLC and GC Methods for Coumaphos Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Coumaphos, an organophosphate insecticide and acaricide, is critical in various fields, including agriculture, food safety, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of HPLC and GC methods for this compound determination, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Principle of Separation: HPLC vs. GC

The fundamental difference between HPLC and GC lies in the mobile phase used to separate compounds. HPLC utilizes a liquid mobile phase, making it ideal for a wide range of compounds, including those that are non-volatile and thermally sensitive.[1][2] In contrast, GC employs an inert gas as the mobile phase and is best suited for volatile and thermally stable compounds that can be vaporized without decomposition.[1][3]

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for HPLC and GC methods for this compound determination, compiled from various studies.

Validation ParameterHPLC MethodGC MethodReferences
Linearity (R²) > 0.9999> 0.99[4][5]
Limit of Detection (LOD) Not explicitly found for this compound0.1–2.8 µg/kg[6]
Limit of Quantification (LOQ) Not explicitly found for this compound0.020 mg/kg (in honey)[7][8]
Accuracy (Recovery) Not explicitly found for this compound79 - 118%[6][7][8]
Precision (RSD) < 0.16% (retention time)< 13%[4][9]

Note: The performance parameters can vary significantly depending on the sample matrix, instrumentation, and specific method conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC and GC determination of this compound.

HPLC Method for this compound in Honey

This method is adapted from an application note for the analysis of acaricides in honey.[4]

  • Instrumentation: Agilent 1260 Infinity LC system or equivalent.[4]

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase: A gradient of water and acetonitrile.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV detector at 290 nm for this compound.[4]

  • Sample Preparation: A liquid-liquid extraction followed by evaporation and reconstitution. 8 mL of the supernatant from a centrifuged honey-water-dichloromethane mixture is evaporated to dryness and the residue is redissolved.[4]

GC Method for this compound in Various Matrices

This protocol is a generalized representation based on multiple sources.[6][7][10]

  • Instrumentation: Gas chromatograph equipped with a suitable detector. Common detectors include Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).[7][9][10]

  • Column: A capillary column such as DB-5MS or TG-5MS is often used.[6][11]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Temperature Program: A temperature gradient is typically employed, for instance, starting at 80°C, holding for 1 minute, and then ramping up to 250°C.[10]

  • Injection: Splitless injection is common for trace analysis.[11]

  • Sample Preparation: Sample extraction can be performed using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) followed by cleanup steps.[10][12][13] For honey, a liquid-liquid extraction with dichloromethane has been reported.[8]

Method Selection Workflow

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for method selection.

start Start: Need to Analyze this compound sample_properties Assess Sample Properties: - Volatility - Thermal Stability - Polarity of Matrix start->sample_properties gc_path Sample is Volatile & Thermally Stable sample_properties->gc_path Yes hplc_path Sample is Non-Volatile or Thermally Labile sample_properties->hplc_path No gc_method Select GC Method gc_path->gc_method hplc_method Select HPLC Method hplc_path->hplc_method detector_choice_gc Choose Detector based on Sensitivity & Selectivity: (e.g., FPD, NPD, MS) gc_method->detector_choice_gc detector_choice_hplc Choose Detector based on Analyte Properties: (e.g., UV, MS) hplc_method->detector_choice_hplc validation Method Validation: Linearity, Accuracy, Precision, LOD, LOQ detector_choice_gc->validation detector_choice_hplc->validation end Routine Analysis validation->end

Caption: Workflow for selecting between HPLC and GC for this compound analysis.

Cross-Validation Process

When two different methods are used for the same analysis, a cross-validation study is essential to ensure the consistency and reliability of the results.[14] This process involves analyzing the same set of samples using both HPLC and GC and comparing the obtained data.

cluster_0 Method A: HPLC cluster_1 Method B: GC hplc_sample Sample Preparation hplc_analysis HPLC Analysis hplc_sample->hplc_analysis hplc_data Data Set A hplc_analysis->hplc_data compare Statistical Comparison (e.g., t-test, F-test) hplc_data->compare gc_sample Sample Preparation gc_analysis GC Analysis gc_sample->gc_analysis gc_data Data Set B gc_analysis->gc_data gc_data->compare conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Diagram of a cross-validation process for HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for the determination of this compound. The choice between the two is primarily dictated by the physicochemical properties of the analyte and the sample matrix. GC is often preferred for its high resolution for volatile compounds, while HPLC offers greater versatility for non-volatile and thermally labile substances.[1][3] For comprehensive and legally defensible results, especially in regulatory settings, confirmation of results by a second, independent method (e.g., GC-MS confirmation of an HPLC-UV result) is often recommended. A thorough method validation is paramount to ensure that the chosen method is fit for its intended purpose, providing accurate and precise data.[15][16]

References

Safety Operating Guide

Proper Disposal of Coumaphos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Coumaphos is critical for protecting personnel and the environment. This organophosphate insecticide is classified as a hazardous material due to its toxicity, particularly its potential to inhibit cholinesterase.[1][2] Adherence to strict disposal protocols is not only a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides essential information on the proper handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound in any form, ensure the following PPE is worn:

  • Organic vapor respirator

  • Chemical-resistant gloves (e.g., rubber)

  • Safety goggles

  • Fully-encapsulating, chemical-resistant suit for emergency situations[1]

Spill Containment and Cleanup:

  • Isolate the Area: For liquid spills, isolate the area for at least 50 meters (150 feet) in all directions. For solid spills, the isolation distance is at least 25 meters (75 feet).[1][2]

  • Stop the Leak: If it can be done without risk, stop the source of the spill.[1]

  • Contain the Spill: Use a non-combustible absorbent material like sand to contain small liquid spills. For small dry spills, use a clean shovel to place the material into a clean, dry, and covered container.[1][2] For large spills, create a dike far ahead of the spill for later disposal.[1]

  • Reduce Vapors: Use a water spray to reduce vapors from a liquid spill.[1]

  • Cleanup: Do not dry sweep this compound powder as this can create dust. Use a vacuum or a wet method for cleanup.[3] Following product recovery, flush the area with water.[4]

  • Waste Collection: Collect all contaminated materials (absorbent, soil, cleaning materials) and place them in sealed, labeled containers for disposal as hazardous waste.[2][3][4][5]

Disposal Procedures for this compound Waste

This compound and any materials contaminated with it must be treated as hazardous waste.[3][4] Disposal must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[4][6]

Key Disposal Principles:

  • Do Not Dispose in General Waste: Never dispose of this compound in standard laboratory or municipal trash.

  • Prevent Environmental Contamination: Do not allow this compound to enter drains, sewers, or waterways.[4][5][7] It is classified as a water pollutant under the Clean Water Act.[4]

  • Use a Licensed Waste Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][4] The specific waste code should be determined in consultation with the disposal company.[4]

The following table summarizes key quantitative data related to this compound handling and disposal.

ParameterValue/InstructionSource
Spill Isolation (Liquid) At least 50 meters (150 feet) in all directions[1][2]
Spill Isolation (Solid) At least 25 meters (75 feet) in all directions[1][2]
Fire Isolation 800 meters (1/2 mile) in all directions[1][2]
Container Disposal Triple-rinse empty containers; dispose of as hazardous waste or recycle through an approved program.[4][8]

Experimental Disposal Protocols

While incineration at a licensed facility is a common method for pesticide disposal, other methods have been explored for large volumes of this compound waste, particularly from agricultural operations. These methods require specialized equipment and expertise and are not typically performed in a standard laboratory setting.

One such method involves a two-step process:

  • Enzymatic Hydrolysis: The this compound is first broken down using an organophosphate hydrolase enzyme.

  • Ozonation: The resulting hydrolysis products are then treated with ozone, which further breaks them down into substances that can be mineralized by soil microorganisms.[9]

Another approach involves bioremediation , utilizing a microbial consortium to mineralize the this compound.[9] For dip vat solutions, disposal in shallow, concrete-lined evaporation ponds after bioremediation has been suggested to mitigate groundwater contamination.[10] These advanced methodologies highlight the persistent and hazardous nature of this compound, reinforcing the need for professional disposal services.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CoumaphosDisposalWorkflow start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated PPE, etc.) start->assess spill Accidental Spill Occurs start->spill package Package in Labeled, Sealed, Chemical-Resistant Containers assess->package store Store in a Designated, Secure Hazardous Waste Area package->store contact Contact Institutional EHS or Licensed Waste Disposal Contractor store->contact transport Arrange for Professional Waste Pickup and Transport contact->transport document Complete all Necessary Waste Manifests and Documentation transport->document end Waste Disposed of in Compliance with all Regulations document->end spill->assess NO spill_response Follow Spill Response Protocol: - Evacuate and Secure Area - Wear Appropriate PPE - Contain and Clean Up Spill spill->spill_response YES spill_response->package

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Coumaphos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Coumaphos, a potent organothiophosphate insecticide, is paramount. Adherence to strict safety protocols is crucial to mitigate the significant health risks associated with this compound, which is fatal if swallowed and toxic in contact with skin.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly hazardous substance.[3] Understanding its primary hazards is the first step in safe handling.

Primary Hazards:

  • Acute Oral Toxicity: Fatal if swallowed.[1][2]

  • Acute Dermal Toxicity: Toxic in contact with skin.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][4][5]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Usage Guidelines
Skin Protection Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile or butyl rubber are recommended.[6] Never use leather or cotton gloves.[6]
Chemical-resistant apronWear when mixing, loading, or cleaning equipment to protect against spills and splashes.[6]
Protective clothing/coverallsA Tyvek chemical safety suit or equivalent is recommended for full-body protection.[7]
Chemical-resistant bootsWear unlined, ankle-covering boots.[6] Pant legs should be worn outside the boots.[6]
Eye Protection Goggles or Face ShieldUse snug-fitting, non-fogging goggles or a full-face shield, especially during pouring or mixing.[6][8]
Respiratory Protection RespiratorAn organic vapor respirator is recommended.[9] A full-face respirator offers both eye and respiratory protection.[10] Ensure a proper fit and that cartridges are within their service life.[10][11]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Designate a Handling Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble all Materials: Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.

  • Inspect PPE: Before each use, inspect all PPE for any signs of damage or wear and replace as needed.[11]

2. Handling this compound:

  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transferring: Handle this compound as a solid to avoid generating dust. If transferring, use a clean shovel or spatula.[9]

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][4][5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][9]

  • Cleaning Equipment: Clean all non-disposable equipment used in the process according to established laboratory procedures.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Wash reusable PPE according to the manufacturer's instructions.[11]

  • Store this compound Properly: Store in a tightly closed, original container in a locked, well-ventilated area away from incompatible materials.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Actions
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[2][9]
Eye Contact Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air.[2][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion If swallowed, immediately call a poison center or doctor.[1][5] Do not induce vomiting.[1]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material like sand.[9] Collect the material into a clean, dry, labeled container for disposal.[9]
Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

2. Waste Collection and Storage:

  • Collect all this compound waste in designated, clearly labeled, sealed containers.

  • Store waste containers in a secure area, away from general laboratory traffic.

3. Disposal Method:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.[5]

  • Incineration at a suitable facility is the preferred method of disposal.[12]

  • Do not allow this compound or its waste to enter drains, sewers, or waterways.[1][5]

  • Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of through the hazardous waste program.[5]

Experimental Workflow for Safe this compound Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Consult SDS prep2 Designate Handling Area prep1->prep2 prep3 Assemble Materials & PPE prep2->prep3 prep4 Inspect PPE prep3->prep4 hand1 Don PPE prep4->hand1 hand2 Weigh & Transfer hand1->hand2 em1 Spill hand1->em1 em2 Exposure hand1->em2 hand3 Prepare Solution hand2->hand3 hand2->em1 hand2->em2 hand4 Avoid Contamination hand3->hand4 hand3->em1 hand3->em2 post1 Decontaminate Self hand4->post1 hand4->em1 hand4->em2 post2 Clean Equipment post1->post2 post3 Doff PPE post2->post3 post4 Store this compound post3->post4 disp1 Segregate Waste post4->disp1 disp2 Collect & Store Waste disp1->disp2 disp3 Licensed Disposal disp2->disp3 em1->disp1 em2->post1

Caption: This diagram outlines the sequential workflow for safely handling this compound, from preparation to disposal, including emergency protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.